molecular formula C6H4INaO4S B018354 4-Hydroxy-3-iodobenzenesufonic Acid, Sodium Salt CAS No. 121208-93-3

4-Hydroxy-3-iodobenzenesufonic Acid, Sodium Salt

Cat. No.: B018354
CAS No.: 121208-93-3
M. Wt: 322.05 g/mol
InChI Key: SCLIUSOXAHUMQN-UHFFFAOYSA-M
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Description

4-Hydroxy-3-iodobenzenesufonic Acid, Sodium Salt, also known as this compound, is a useful research compound. Its molecular formula is C6H4INaO4S and its molecular weight is 322.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

sodium;4-hydroxy-3-iodobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IO4S.Na/c7-5-3-4(12(9,10)11)1-2-6(5)8;/h1-3,8H,(H,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLIUSOXAHUMQN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)[O-])I)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635629
Record name Sodium 4-hydroxy-3-iodobenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121208-93-3
Record name Sodium 4-hydroxy-3-iodobenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Hydroxy-3-iodobenzenesufonic Acid, Sodium Salt CAS 121208-93-3 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt (CAS 121208-93-3)

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt (CAS No. 121208-93-3), a halogenated aromatic sulfonate of significant interest in various scientific and industrial domains. This document delineates its chemical and physical properties, established synthesis methodologies, and key applications. By synthesizing technical data with practical insights, this guide serves as an essential resource for professionals engaged in organic synthesis, medicinal chemistry, and materials science, highlighting the compound's role as a versatile chemical intermediate and a precursor for specialized molecules.

Core Chemical Identity and Physicochemical Properties

4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt is an organosulfur compound characterized by a benzene ring functionalized with a hydroxyl (-OH) group at the 4-position, an iodine atom at the 3-position, and a sodium sulfonate (-SO₃Na) group at the 1-position.[1] This unique arrangement of functional groups dictates its chemical reactivity and physical properties, making it a valuable building block in targeted synthesis.

The hydroxyl group can act as a hydrogen bond donor, the iodine atom can participate in electrophilic substitution reactions, and the highly polar sulfonate group confers significant water solubility.[1]

Table 1: Physicochemical Properties of Sodium 4-hydroxy-3-iodobenzenesulfonate

PropertyValueSource(s)
IUPAC Name sodium;4-hydroxy-3-iodobenzenesulfonate[1]
CAS Number 121208-93-3[1][2]
Molecular Formula C₆H₄INaO₄S[1]
Molecular Weight 322.06 g/mol (Calculated)
Appearance Off-White Solid[2]
Melting Point >300°C (decomposes)[2]
Solubility Soluble in Water, DMSO, Methanol[1][2]
Storage Conditions -20°C Freezer[2]
Predicted Density 2.261 ± 0.06 g/cm³[2]
Predicted pKa -0.50 ± 0.50[2]

Note on Molecular Weight: Discrepancies exist across supplier data. The value of 322.06 g/mol is calculated based on the molecular formula C₆H₄INaO₄S and is considered the most accurate.

Synthesis and Manufacturing Principles

The synthesis of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt is a multi-step process that leverages fundamental aromatic chemistry reactions. The most common laboratory and industrial pathway involves the sequential functionalization of phenol.

The causality behind this sequence is rooted in the principles of electrophilic aromatic substitution. The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group. The sulfonate group, while deactivating, is a meta-director. By controlling the reaction sequence, high regioselectivity can be achieved.

Synthesis_Workflow Phenol Phenol Step1 Sulfonation Phenol->Step1  Conc. H₂SO₄  (100–120°C) Intermediate 4-Hydroxybenzenesulfonic Acid Step1->Intermediate Step2 Iodination Intermediate->Step2  Iodinating Agent  (e.g., ICl, pH ~5-7) Acid_Product 4-Hydroxy-3-iodobenzene- sulfonic Acid Step2->Acid_Product Step3 Neutralization Acid_Product->Step3  NaOH (aq)  (25°C) Final_Product Final Product: Sodium 4-Hydroxy-3-iodo- benzenesulfonate Step3->Final_Product

Caption: General synthesis workflow for CAS 121208-93-3.

Detailed Experimental Protocol (Laboratory Scale)

This protocol is a representative synthesis; optimizations may be required based on specific laboratory conditions and desired purity.

Step 1: Sulfonation of Phenol

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a heating mantle.

  • Reagents: Carefully add concentrated sulfuric acid to phenol in the flask. The sulfonation of phenol initially produces a mixture of ortho and para isomers.[3]

  • Heating: Heat the reaction mixture to approximately 100–120°C.[1] To drive the reaction towards the thermodynamically more stable para-isomer, the mixture is typically heated for several hours.[3] This step can achieve a yield of over 85% for 4-hydroxybenzenesulfonic acid.[1]

  • Work-up: Cool the reaction mixture and carefully dilute with cold water. The product, 4-hydroxybenzenesulfonic acid, can be isolated, though residual sulfuric acid must be neutralized before proceeding.[1]

Step 2: Regioselective Iodination

  • pH Control: Dissolve the 4-hydroxybenzenesulfonic acid from Step 1 in an appropriate aqueous buffer and adjust the pH to a controlled range of approximately 5-7. This is critical to prevent over-iodination and other side reactions.[1]

  • Iodinating Agent: Slowly add a suitable iodinating agent, such as iodine monochloride (ICl), to the solution while maintaining the temperature and pH. The sulfonic acid group at position 1 and the hydroxyl group at position 4 direct the iodine to an ortho position relative to the hydroxyl group (position 3).[1]

  • Monitoring: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Isolation: Upon completion, the acidic product, 4-hydroxy-3-iodobenzenesulfonic acid, can be isolated through precipitation or extraction.

Step 3: Neutralization to the Sodium Salt

  • Reaction: Dissolve the purified acid from Step 2 in water.

  • Titration: Slowly add a stoichiometric amount of sodium hydroxide (NaOH) solution at room temperature (25°C) while monitoring the pH.[1]

  • Isolation: The final sodium salt is typically isolated by removing the solvent (water) via rotary evaporation or by crystallization, followed by vacuum filtration to yield a hygroscopic powder.[1] Purity can be assessed using HPLC and spectroscopic methods.

Key Applications in Scientific and Industrial Contexts

The utility of this compound stems from its trifunctional nature, providing multiple reaction sites for further chemical elaboration.

Applications cluster_apps Primary Application Areas Compound Sodium 4-Hydroxy- 3-iodobenzenesulfonate App1 Organic Synthesis Intermediate Compound->App1 Versatile Building Block App2 Biological & Medicinal Chemistry Compound->App2 Precursor for Iodinated Probes App3 Industrial Dyes & Pigments Compound->App3 Enhances Stability & Solubility

Caption: Key application areas for CAS 121208-93-3.

Organic Synthesis

Sodium 4-hydroxy-3-iodobenzenesulfonate serves as a key intermediate.[1] Its functional groups allow for a wide range of transformations:

  • Nucleophilic Aromatic Substitution: The iodine atom can be replaced by various nucleophiles.

  • Cross-Coupling Reactions: The C-I bond is a classic handle for Suzuki, Heck, and Sonogashira coupling reactions to form new carbon-carbon bonds.

  • Etherification: The phenolic hydroxyl group can be readily converted into an ether.

Biological Research and Medicinal Chemistry

In biological contexts, the compound is primarily used as a precursor for more complex molecules.[1]

  • Radiolabeling: The stable iodine atom can be replaced with radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) to create radiolabeled tracers for diagnostic imaging (SPECT, PET) and biomedical research.[1]

  • Pharmacophore Scaffolding: While direct biological activity data for this specific molecule is scarce, its structural motifs are of interest. The iodinated phenol structure is present in various biologically active molecules, and its ability to interact with proteins like human serum albumin is a key consideration in drug design.[1]

Industrial Applications

The compound is employed in the manufacturing of specialty chemicals, particularly dyes and pigments.[1] The presence of the sulfonate group enhances water solubility, which is crucial for dye application processes, while the overall structure can be incorporated into larger chromophores to improve properties like color stability and lightfastness.[1]

Safety, Handling, and Storage

Table 2: Recommended Safety and Handling Precautions

Precaution CategoryRecommendationRationale / Associated Hazards
Personal Protective\nEquipment (PPE) Wear nitrile gloves, a lab coat, and chemical safety goggles.Potential for skin and serious eye irritation/damage.[4][5]
Engineering Controls Handle in a well-ventilated area or a chemical fume hood.Avoid inhalation of dust or aerosols. May cause respiratory irritation.[4]
Handling Avoid generating dust. Wash hands thoroughly after handling.Prevents accidental ingestion and skin contact.[4]
First Aid (Eyes) Immediately flush with water for several minutes. Seek medical attention.Based on related compounds, can cause serious eye irritation.[4]
First Aid (Skin) Wash with plenty of soap and water. Seek medical attention if irritation occurs.May cause skin irritation.[4] Acidic precursors are corrosive.[5]
First Aid (Inhalation) Move to fresh air. Seek medical attention if breathing is difficult.May cause respiratory irritation.[4]
Storage Store in a tightly sealed container in a freezer at -20°C.[2]Protects from moisture (hygroscopic) and ensures long-term stability.
Incompatibilities Keep away from strong oxidizing agents and strong bases.Standard precaution for phenols and sulfonic acids/salts.[6]

Conclusion

4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt is a highly functionalized aromatic compound with established utility as a chemical intermediate. Its straightforward, though precision-demanding, synthesis provides access to a versatile scaffold for applications ranging from the development of novel dyes to the synthesis of radiolabeled probes for biomedical imaging. A thorough understanding of its properties and adherence to stringent safety protocols based on related structures are paramount for its effective and safe utilization in research and development.

References

  • Current time information in Singapore. (n.d.). Google.
  • 4-Hydroxy-3-iodobenzenesufonic Acid, Sodium Salt | 121208-93-3. (n.d.). Benchchem.
  • US Patent 6,218,555 B1. (2001). Process for the preparation of alkanoyloxy-benzenesulfonic acids and salts thereof. Google Patents.
  • Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography. (n.d.). NIH PMC.
  • 2-IODOBENZENESULFONIC ACID 63059-25-6 wiki. (n.d.). Guidechem.
  • Sodium 4-hydroxy-3,5-diiodobenzenesulphonate. (n.d.). PubChem.
  • 121208-93-3 (this compound) Product Description. (n.d.). ChemicalBook.
  • SAFETY DATA SHEET - Sodium 4-hydroxybenzenesulfonate dihydrate. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET - 2-Iodobenzenesulfonic Acid Hydrate. (n.d.). TCI Chemicals.
  • US Patent Application 20110046412A1. (2011). Sulfonation of Polyhydroxyaromatics. Google Patents.
  • Benzenesulfonic acid, 4-hydroxy-, sodium salt (1:?) Safety Data Sheets. (n.d.). Echemi.
  • SAFETY DATA SHEET - 4-Hydroxybenzenesulfonic acid. (n.d.). Fisher Scientific.
  • Sodium 4-fluorobenzoate | CAS#:499-90-1. (n.d.). Chemsrc.
  • 4-iodobenzenesulfonic Acid | C6H5IO3S | CID 211026. (n.d.). PubChem.
  • Material Safety Data Sheet - Dodecylbenzenesulfonic acid, sodium salt, tech. (n.d.). Cole-Parmer.
  • Growth, solvent effect, optical and electrical properties of sodium 4-hydroxybenzenesulfonate dihydrate. (n.d.). ResearchGate.

Sources

physicochemical properties of sodium 4-hydroxy-3-iodobenzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of Sodium 4-hydroxy-3-iodobenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Versatility

Sodium 4-hydroxy-3-iodobenzenesulfonate is an organoiodine compound of significant interest in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a hydroxyl group, a sulfonic acid sodium salt, and an iodine atom on a benzene ring, confers a distinct set of physicochemical properties. This guide provides a comprehensive exploration of these properties, offering both foundational data and practical experimental protocols for its characterization. Understanding these core characteristics is paramount for its application as a versatile chemical intermediate, a precursor in radiolabeling for advanced imaging techniques, and a subject of investigation for potential therapeutic activities.[1]

The sulfonate group is a key feature, enhancing the compound's solubility in aqueous environments, which is crucial for many biological applications.[1] Meanwhile, the hydroxyl and iodine functional groups provide reactive sites for further chemical modification, making it a valuable building block in the synthesis of more complex molecules.[1]

Part 1: Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation.

  • IUPAC Name: Sodium 4-hydroxy-3-iodobenzenesulfonate[1]

  • CAS Number: 121208-93-3[1][2]

  • Molecular Formula: C₆H₄INaO₄S

  • Molecular Weight: 322.06 g/mol (Calculated)

A Note on Molecular Weight: There are inconsistencies across various databases regarding the molecular weight of this compound. The value of 322.06 g/mol is calculated based on the accepted molecular structure of the anhydrous sodium salt (C₆H₄INaO₄S). Other reported values may correspond to different salt forms, hydrates, or related non-iodinated structures.

Molecular Structure Diagram

The spatial arrangement of the functional groups is critical to the molecule's reactivity and interactions.

Caption: 2D structure of Sodium 4-hydroxy-3-iodobenzenesulfonate.

Part 2: Core Physicochemical Properties

The physical properties of a compound dictate its handling, formulation, and behavior in various experimental settings. This compound is typically an off-white solid at room temperature.[2]

Data Summary Table
PropertyValueSource
Physical Form Solid, Off-WhiteChemicalBook[2]
Melting Point >300°C (decomposes)ChemicalBook[2]
Density (Predicted) 2.261 ± 0.06 g/cm³ChemicalBook[2]
pKa (Predicted) -0.50 ± 0.50 (for sulfonic acid)ChemicalBook[2]
Solubility Soluble in Water, DMSO, MethanolBenchchem, ChemicalBook[1][2]

The high melting point, accompanied by decomposition, is characteristic of ionic organic salts. The predicted low pKa of the parent sulfonic acid indicates that it is a strong acid, existing almost entirely in its ionized sulfonate form at physiological pH.

Part 3: Spectroscopic Profile

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and purity.

Expected Spectroscopic Features
TechniqueFeatureExpected Wavenumber/ShiftRationale
FT-IR O-H Stretch (hydroxyl)~3400 cm⁻¹Confirms the presence of the hydroxyl group.[1]
S=O Stretch (sulfonate)~1200–1050 cm⁻¹Characteristic strong absorptions for the sulfonate group.[1]
¹H NMR Aromatic ProtonsVariesThe iodine atom exerts a deshielding effect on adjacent protons, causing a downfield shift.[1]
UV-Vis λmax (in H₂O)~290 nmIndicates the electronic transitions within the aromatic system.[1]

Part 4: Experimental Protocols & Methodologies

To ensure scientific rigor, the determination of physicochemical properties must follow validated protocols. Here, we detail methodologies for key characterization experiments.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

Causality: The shake-flask method is a gold-standard technique for determining the solubility of a compound. It establishes equilibrium between the solid-state compound and a saturated aqueous solution, providing a thermodynamically stable and reproducible measurement. The sulfonate group is expected to confer high water solubility.[1]

Methodology:

  • Preparation: Add an excess amount of sodium 4-hydroxy-3-iodobenzenesulfonate to a known volume of deionized water in a sealed, Erlenmeyer flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25°C) using an orbital shaker for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the flask to stand undisturbed for at least 24 hours to permit the undissolved solid to settle.

  • Sampling & Filtration: Carefully withdraw an aliquot from the clear supernatant. Filter the sample through a 0.22 µm syringe filter to remove any suspended microparticles.

  • Quantification: Dilute the filtered sample with a known volume of deionized water. Analyze the concentration of the compound using UV-Vis spectrophotometry, measuring the absorbance at its λmax (~290 nm) and calculating the concentration against a pre-established calibration curve.

  • Validation: The experiment should be performed in triplicate to ensure the precision of the results. The presence of undissolved solid at the end of the experiment validates that a saturated solution was achieved.

Caption: Workflow for aqueous solubility determination.

Protocol 2: Spectroscopic Characterization (FT-IR)

Causality: Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, allowing for structural confirmation. This protocol validates the presence of the key hydroxyl and sulfonate moieties.[1]

Methodology:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1-2 mg of the compound with ~100-200 mg of dry, spectroscopic-grade KBr. Grind the mixture to a fine powder using an agate mortar and pestle.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Background Scan: Perform a background scan with an empty sample holder to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify and label the characteristic absorption peaks, paying close attention to the broad O-H stretch around 3400 cm⁻¹ and the strong S=O stretches between 1200-1050 cm⁻¹.[1]

Part 5: Synthesis Overview and Purification

The compound is typically prepared through the sequential functionalization of a benzene-ring precursor.[1]

Illustrative Synthesis Pathway

A common laboratory-scale synthesis involves the sulfonation of 3-iodophenol.[1]

Causality: This route leverages the directing effects of the hydroxyl group on the phenol ring to guide the sulfonation to the para position. Subsequent neutralization with a sodium base yields the final salt.

G A 3-Iodophenol C 4-Hydroxy-3-iodobenzenesulfonic Acid A->C Sulfonation B Fuming H₂SO₄ E Sodium 4-hydroxy-3-iodobenzenesulfonate C->E Neutralization D NaOH

Caption: A representative synthesis route.

Purification: Recrystallization

Trustworthiness: Recrystallization is a robust self-validating purification technique. It relies on the principle that the desired compound is less soluble in a given solvent at lower temperatures than at higher temperatures, while impurities remain dissolved. The formation of a well-defined crystalline structure upon cooling inherently excludes impurities, ensuring a high-purity final product.

Methodology:

  • Dissolve the crude product in a minimum amount of hot water.[3]

  • If any insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent (e.g., ethanol) to remove any remaining soluble impurities.

  • Dry the crystals under vacuum.

Part 6: Applications and Biological Context

The unique combination of functional groups makes this compound a valuable asset in several scientific domains.

  • Organic Synthesis: It serves as a versatile starting material for introducing the iodinated phenolsulfonate moiety into larger, more complex molecules.[1]

  • Radiolabeling: The iodine atom can be readily exchanged with radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹³¹I). This makes the compound a critical precursor for developing radiolabeled tracers for diagnostic imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[1]

  • Anticancer Research: In vitro studies have indicated that sodium 4-hydroxy-3-iodobenzenesulfonate can inhibit the proliferation of certain cancer cell lines, such as K562 leukemia cells, suggesting potential for further investigation as a therapeutic agent.[1]

References

  • Growth, solvent effect, optical and electrical properties of sodium 4-hydroxybenzenesulfonate dihydrate - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

  • Sodium 4-hydroxybenzenesulfonate | C6H5NaO4S | CID 4379756 - PubChem. (n.d.). Retrieved January 24, 2026, from [Link]

Sources

Navigating the Solubility Landscape of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt, a key intermediate in various chemical and pharmaceutical applications. Understanding the solubility of this compound in different organic solvents is critical for its effective use in synthesis, formulation, and biological studies. This document synthesizes available data, explores the underlying physicochemical principles governing its solubility, and provides a detailed experimental protocol for determining its solubility profile.

Introduction: Unveiling a Versatile Moiety

4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt (CAS No. 121208-93-3) is a substituted aromatic sulfonic acid salt with significant potential in organic synthesis and pharmaceutical development.[1] Its molecular structure, featuring a hydrophilic sulfonate group, a hydroxyl group capable of hydrogen bonding, and a lipophilic iodinated benzene ring, imparts a unique solubility profile that is highly dependent on the solvent environment. The interplay of these functional groups dictates its behavior in both aqueous and organic media, making a thorough understanding of its solubility a prerequisite for its rational application.

The sulfonate group generally confers high water solubility to organic molecules.[2] However, the presence of the bulky iodine atom and the aromatic ring introduces lipophilic character, which can influence its solubility in organic solvents.[1] This guide aims to provide a detailed exploration of these characteristics to aid researchers in optimizing reaction conditions, developing suitable formulations, and interpreting biological data.

Physicochemical Properties of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt:

PropertyValueSource
Molecular FormulaC₆H₄INaO₄S[3]
Molecular Weight322.05 g/mol [3]
AppearanceOff-White Solid[3]
Melting Point>300°C (decomposes)[3]
Predicted pKa-0.50 ± 0.50[3]

The Dichotomy of Solubility: Aqueous vs. Organic Solvents

The solubility of 4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt is a tale of two domains: high solubility in polar protic solvents like water and varying degrees of solubility in organic media.

Aqueous Solubility

As a sodium salt of a strong acid (sulfonic acid), this compound is readily soluble in water.[1] The ionic nature of the sodium sulfonate group leads to strong ion-dipole interactions with water molecules, facilitating its dissolution.

Solubility in Organic Solvents: A Spectrum of Affinities

The solubility in organic solvents is more nuanced and is governed by the principle of "like dissolves like." The polarity, hydrogen bonding capability, and dielectric constant of the solvent play crucial roles in determining the extent to which 4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt will dissolve.

Qualitative Solubility Data:

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble[3]
MethanolSoluble[3]
WaterSoluble[1][3]
EthanolPre-experiment tests advised[1]
AcetonePre-experiment tests advised[1]

Discussion of Expected Solubility Trends:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the hydroxyl and sulfonate groups of the solute, and their polar nature can solvate the sodium cation. Therefore, moderate to good solubility is expected. For a related compound, sodium benzenesulfonate, it is soluble in ethanol.[4][5]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Solvents like DMSO are highly polar and can effectively solvate the sodium cation. While they cannot act as hydrogen bond donors, their high polarity is generally sufficient to dissolve many organic salts. The available data confirms the solubility of the target compound in DMSO.[3]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the high polarity of the sodium sulfonate group, the compound is expected to have very low solubility in nonpolar solvents. The large difference in polarity between the solute and the solvent results in weak solute-solvent interactions.

It is important to note that while qualitative data provides a useful starting point, quantitative measurements are essential for many applications. The following section details a robust protocol for determining the thermodynamic solubility of this compound.

Experimental Protocol: Quantifying Solubility with Precision

The following is a detailed, self-validating protocol for determining the thermodynamic solubility of 4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt in various organic solvents. This method is based on the principle of reaching equilibrium between the solid and dissolved solute, followed by quantification of the dissolved portion.

Materials and Equipment
  • 4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt (as a solid)

  • Selected organic solvents (e.g., methanol, ethanol, DMSO, acetone, acetonitrile, tetrahydrofuran, etc.) of high purity

  • Analytical balance

  • Vials with screw caps

  • Shaker or orbital incubator capable of maintaining a constant temperature

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt into a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

    • Add a precise volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a shaker or incubator at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

    • Allow the vials to stand undisturbed for a short period to allow the solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles that could lead to an overestimation of solubility.

    • Dilute the filtered solution with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Develop and validate an HPLC method for the quantification of 4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt. A reverse-phase C18 column is often suitable for this type of compound.[6][7] The mobile phase could consist of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

    • Prepare a series of calibration standards of known concentrations of the compound.

    • Inject the prepared sample and the calibration standards into the HPLC system.

    • Determine the concentration of the compound in the diluted sample by comparing its peak area to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the compound in the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Self-Validation and Causality
  • Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility should be consistent across the later time points.

  • Solid Phase Analysis: After the experiment, the remaining solid can be analyzed (e.g., by microscopy or DSC) to ensure that no phase transformation or solvate formation has occurred during the equilibration process.

  • Method Validation: The HPLC method should be validated for linearity, accuracy, precision, and specificity according to established guidelines to ensure reliable quantification.

Factors Influencing Solubility: A Deeper Dive

The solubility of 4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt is a complex interplay of various factors. Understanding these factors provides a predictive framework for its behavior in different solvent systems.

Figure 1. Key factors influencing the solubility of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt.

Conclusion: A Guide for Practical Application

The provided experimental protocol offers a robust method for researchers to determine the precise solubility of this compound in their specific solvent systems of interest. By understanding the factors that govern its solubility, scientists and drug development professionals can make informed decisions regarding reaction optimization, formulation design, and the interpretation of experimental results, ultimately unlocking the full potential of this versatile chemical intermediate.

References

  • Sodium 4-hydroxy-3,5-diiodobenzenesulphonate. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (2022). Journal of Chemical Theory and Computation. Retrieved January 24, 2026, from [Link]

  • Thermodynamic Solubility Assay. (n.d.). Domainex. Retrieved January 24, 2026, from [Link]

  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. (n.d.). Longdom Publishing. Retrieved January 24, 2026, from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved January 24, 2026, from [Link]

  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (n.d.). PMC - NIH. Retrieved January 24, 2026, from [Link]

  • Sodium benzenesulfonate. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

  • 4-Hydroxybenzenesulfonic acid - analysis. (n.d.). Analytice. Retrieved January 24, 2026, from [Link]

  • Sodium benzenesulfonate. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

  • Effect of Ethanol on the Solubility and Apparent Specific Volume of Sodium Sulfadiazine in Aqueous Mixtures. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. (n.d.). PMC - NIH. Retrieved January 24, 2026, from [Link]

  • In-vitro Thermodynamic Solubility. (2025, August 3). Protocols.io. Retrieved January 24, 2026, from [Link]

  • Solubility of organic salts in solvent-antisolvent mixtures: A combined experimental and molecular dynamics simulations approach. (2022, March 13). arXiv. Retrieved January 24, 2026, from [Link]

  • Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes. (2022, June 2). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Polymer-surfactant interaction: Differences between alkyl sulfate and alkyl sulfonate. (2025, August 9). ScienceDirect. Retrieved January 24, 2026, from [Link]

  • Lignosulfonate Salt Tolerance and the Effect on Emulsion Stability. (2020, June 17). ACS Omega. Retrieved January 24, 2026, from [Link]

  • Ethanol-induced dose dumping from sodium alginate matrix tablets: Investigation of the effects of medium viscosity and pH. (2023, February 5). PubMed. Retrieved January 24, 2026, from [Link]

  • Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved January 24, 2026, from [Link]

  • (PDF) Solubility of Organic Salts in Solvent−Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (2022, July 14). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Gaylord Chemical. Retrieved January 24, 2026, from [Link]

  • HPLC Methods for analysis of 4-Hydroxybenzoic acid. (n.d.). HELIX Chromatography. Retrieved January 24, 2026, from [Link]

  • THERMODYNAMIC STUDY OF THE SOLUBILITY OF SODIUM SULFADIAZINE IN SOME ETHANOL + WATER COSOLVENT MIXTURES. (n.d.). SciELO Colombia. Retrieved January 24, 2026, from [Link]

  • The Solubility Parameters of Ionic Liquids. (n.d.). PMC - NIH. Retrieved January 24, 2026, from [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (n.d.). ChemRxiv. Retrieved January 24, 2026, from [Link]

  • (PDF) Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes. (2025, October 14). ResearchGate. Retrieved January 24, 2026, from [Link]_

  • Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]

  • 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions. Retrieved January 24, 2026, from [Link]

  • Sodium Benzenesulfonate. (n.d.). ChemBK. Retrieved January 24, 2026, from [Link]

  • Exploring the Chemical Intermediate: Sodium Benzenesulfonate's Role in Synthesis. (n.d.). Retrieved January 24, 2026, from [Link]

Sources

A Guide to the Spectral Analysis of Sodium 4-Hydroxy-3-iodobenzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed exploration of the spectral characteristics of sodium 4-hydroxy-3-iodobenzenesulfonate. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as applied to this compound. We will delve into the principles behind spectral interpretation, offering predictive insights into the data based on the molecule's unique structure.

Introduction to Sodium 4-Hydroxy-3-iodobenzenesulfonate

Sodium 4-hydroxy-3-iodobenzenesulfonate is an aromatic organic compound with the molecular formula C₆H₄INaO₄S.[1] Its structure, featuring a benzene ring substituted with hydroxyl, iodo, and sulfonate groups, gives rise to a distinct spectral fingerprint. Understanding this fingerprint is crucial for confirming its identity, assessing its purity, and studying its interactions in various chemical and biological systems.

The strategic placement of an iodine atom, a hydroxyl group, and a sulfonic acid salt on the benzene ring makes this molecule an interesting candidate for pharmaceutical and materials science applications. Spectroscopic analysis is the cornerstone of its characterization, providing unequivocal evidence of its chemical structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For sodium 4-hydroxy-3-iodobenzenesulfonate, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is of particular interest. The substitution pattern on the benzene ring—with substituents at positions 1, 3, and 4—results in a characteristic splitting pattern for the three remaining aromatic protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of sodium 4-hydroxy-3-iodobenzenesulfonate in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). D₂O is a good choice due to the compound's salt nature.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature. The spectral width should be set to cover the range of approximately 0-12 ppm.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

Interpretation and Causality:

The electronic effects of the substituents determine the chemical shifts of the aromatic protons.

  • The hydroxyl group (-OH) is a strong activating group, donating electron density via resonance and shielding the ortho and para protons.

  • The sulfonate group (-SO₃⁻) is a deactivating group, withdrawing electron density and deshielding the aromatic protons.

  • The iodine atom (-I) is a deactivating group due to its inductive effect but can donate electron density through resonance, leading to a complex influence on the chemical shifts.

Based on these principles and data from analogous compounds, the following ¹H NMR signals are predicted:

Predicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)AssignmentRationale
~ 7.8 - 8.0Doublet~ 2.0 - 2.5H-2This proton is ortho to the electron-withdrawing sulfonate group and meta to the hydroxyl group, leading to a downfield shift. It will appear as a doublet due to coupling with H-6.
~ 7.3 - 7.5Doublet of doubletsJ(ortho) ~ 8.5, J(meta) ~ 2.0 - 2.5H-6This proton is ortho to the hydroxyl group and meta to the sulfonate group. It will be shifted upfield relative to H-2 but downfield from a standard benzene ring. It is split by both H-2 (meta coupling) and H-5 (ortho coupling).
~ 6.9 - 7.1Doublet~ 8.5H-5This proton is ortho to the hydroxyl group and meta to the iodine atom, resulting in the most upfield shift among the aromatic protons. It will appear as a doublet due to ortho coupling with H-6.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is typically required compared to ¹H NMR.

  • Instrument Setup: Use a broadband probe on a 100 MHz or higher spectrometer.

  • Data Acquisition: Acquire a proton-decoupled spectrum to simplify the signals to singlets. A sufficient number of scans will be necessary to achieve a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction.

Interpretation and Causality:

The chemical shifts of the carbon atoms are influenced by the electronegativity and resonance effects of the attached substituents.

Predicted Chemical Shift (ppm)AssignmentRationale
~ 155 - 160C-4The carbon atom attached to the hydroxyl group is significantly deshielded and will appear furthest downfield among the protonated carbons.
~ 140 - 145C-1The carbon bearing the sulfonate group will be deshielded due to the electron-withdrawing nature of the group.
~ 135 - 140C-2This carbon is adjacent to both the sulfonate and iodo groups, leading to a downfield shift.
~ 130 - 135C-6This carbon is ortho to the hydroxyl group and meta to the sulfonate group.
~ 115 - 120C-5Ortho to the hydroxyl group, this carbon will be shielded relative to the other aromatic carbons.
~ 85 - 90C-3The carbon atom directly bonded to the heavy iodine atom will experience a significant upfield shift due to the "heavy atom effect".

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of sodium 4-hydroxy-3-iodobenzenesulfonate is expected to show characteristic absorption bands for the hydroxyl, sulfonate, and aromatic moieties.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: The spectrum of the solid sample can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is first recorded. Then, the sample spectrum is acquired. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to yield the final absorbance or transmittance spectrum.

Interpretation and Causality:

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3200 - 3500 (broad)O-H stretchPhenolic -OHThe broadness of this peak is due to intermolecular hydrogen bonding.[2]
1500 - 1600C=C stretchAromatic ringThese absorptions are characteristic of the benzene ring.[2]
~ 1200 and ~ 1050S=O asymmetric and symmetric stretchSulfonate (-SO₃⁻)These are strong and characteristic absorptions for sulfonate salts.[1]
~ 1100C-O stretchPhenolic C-OThis stretch is typical for phenols.
Below 800C-I stretchCarbon-Iodine bondThe C-I bond vibration is expected in the far-infrared region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. For a non-volatile salt like sodium 4-hydroxy-3-iodobenzenesulfonate, an ionization technique such as Electrospray Ionization (ESI) is most appropriate.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a solvent mixture such as water/methanol or water/acetonitrile.

  • Instrument Setup: Introduce the sample solution into an ESI mass spectrometer. The analysis can be performed in either positive or negative ion mode. Negative ion mode is often preferred for sulfonated compounds.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Processing: The resulting spectrum will show the mass-to-charge ratio of the ions generated.

Interpretation and Predicted Fragmentation:

In negative ion mode, the parent ion is expected at m/z 299, corresponding to the [M-Na]⁻ anion (C₆H₄IO₄S⁻). The fragmentation of this ion can provide further structural confirmation. Aromatic sulfonates are known to fragment through the loss of SO₂ or SO₃.[3][4]

Predicted Fragmentation Pathway:

G C6H4IO4S- (m/z 299) C6H4IO4S- (m/z 299) C6H4IO2- (m/z 235) C6H4IO2- (m/z 235) C6H4IO4S- (m/z 299)->C6H4IO2- (m/z 235) -SO2 C6H4IO- (m/z 219) C6H4IO- (m/z 219) C6H4IO4S- (m/z 299)->C6H4IO- (m/z 219) -SO3

Caption: Predicted ESI-MS/MS fragmentation of the [M-Na]⁻ ion.

  • Parent Ion [M-Na]⁻ (m/z 299): The deprotonated molecule.

  • Fragment at m/z 235: Loss of sulfur dioxide (SO₂) from the parent ion.

  • Fragment at m/z 219: Loss of sulfur trioxide (SO₃) from the parent ion, a common fragmentation pathway for aromatic sulfonates.[3]

Conclusion

The combination of NMR, IR, and MS provides a comprehensive characterization of sodium 4-hydroxy-3-iodobenzenesulfonate. While this guide is based on predictive analysis grounded in fundamental spectroscopic principles and data from analogous structures, it serves as a robust framework for interpreting experimental data. The detailed protocols and expected spectral features outlined herein will aid researchers in the unequivocal identification and quality assessment of this compound, facilitating its application in scientific and developmental endeavors.

References

  • SciELO. (2024, May 15). Article. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). Sodium 4-hydroxy-3,5-diiodobenzenesulphonate. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). Sodium 4-hydroxybenzenesulfonate. Retrieved January 24, 2026, from [Link]

  • SpectraBase. (n.d.). 4-Hydroxy-3-methoxybenzonitrile - Optional[13C NMR] - Spectrum. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Mass Spectrometry of Sulfonic Acids and Their Derivatives | Request PDF. Retrieved January 24, 2026, from [Link]

  • Frontiers. (n.d.). Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. Retrieved January 24, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information Figure S1: Mass spectral fragmentations of sulfonates. Retrieved January 24, 2026, from [Link]

  • ACS Publications. (2022, February 1). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Retrieved January 24, 2026, from [Link]

  • HMDB. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000020). Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of the 4-iodobenzene and 2,3,5-tri-iodobenzene.... Retrieved January 24, 2026, from [Link]

  • PMC - NIH. (2025, October 31). Characterization and Discrimination of Pure Standards of Phenolic Compounds Using FTIR Spectroscopy in the Terahertz Range. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectra for SO bond vibration of sulfonate group of a poly(AMPS).... Retrieved January 24, 2026, from [Link]

  • ACS Publications. (n.d.). Selective Determination of Aromatic Sulfonates in Landfill Leachates and Groundwater Using Microbore Liquid Chromatography Coupled with Mass Spectrometry. Retrieved January 24, 2026, from [Link]

  • YouTube. (2023, January 13). Sulfonation of Aromatic Compounds. Retrieved January 24, 2026, from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved January 24, 2026, from [Link]

  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved January 24, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 24, 2026, from [Link]

  • SpectraBase. (n.d.). 4-HYDROXY-3-METHYL-BUT-2-ENOIC-ACID - Optional[13C NMR]. Retrieved January 24, 2026, from [Link]

  • YouTube. (2023, February 25). FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols. Retrieved January 24, 2026, from [Link]

Sources

An Investigative Guide to the Potential Biological Activities of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt (CAS 121208-93-3). Given the limited direct research on this specific molecule, this document adopts a structure-activity relationship (SAR) approach to hypothesize its pharmacological profile. By examining the well-documented activities of its core functional motifs—iodinated phenols, benzenesulfonates, and organoiodine compounds—we propose a focused research framework for investigating its potential as an antimicrobial, anti-inflammatory, and anticancer agent. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, self-validating experimental protocols and the scientific rationale necessary to explore the therapeutic promise of this compound.

Introduction and Molecular Profile

4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt is an organoiodine compound characterized by a phenolic ring substituted with both an iodine atom and a sulfonic acid group.[1] Its chemical structure suggests a molecule with significant potential for biological interaction. The hydroxyl and sulfonate groups confer aqueous solubility, while the iodinated phenol moiety is a well-established pharmacophore.[1]

Table 1: Physicochemical Properties of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt

PropertyValueSource
CAS Number 121208-93-3[1][2][]
Molecular Formula C₆H₄INaO₄S[1]
Appearance Off-White Solid[2][]
Melting Point >300°C (decomposes)[2]
Solubility Soluble in DMSO, Methanol, Water[2]

The biological activity is likely derived from the interplay of its functional groups. The hydroxyl group can participate in hydrogen bonding, the iodine atom can engage in halogen bonding and electrophilic interactions, and the sulfonate group enhances bioavailability in aqueous systems.[1] This guide will explore the most probable biological activities stemming from this unique chemical architecture.

Hypothesized Biological Activity I: Broad-Spectrum Antimicrobial Action

Scientific Rationale: The presence of an iodine atom on a phenolic ring is strongly indicative of potential antimicrobial properties. Iodine itself is a potent, broad-spectrum antimicrobial agent that microorganisms have not developed resistance to.[4] Its mechanism involves the oxidation of key microbial structures, including proteins, nucleotides, and fatty acids, leading to rapid cell death.[4][5][6] Furthermore, studies on iodinated phenolic compounds, such as iodinated gallic acid, have demonstrated significant bacteriostatic and anti-virulence action against pathogens like Staphylococcus aureus.[7] The benzenesulfonate moiety is also found in various compounds with documented antibacterial and antifungal properties.[8][9]

Proposed Mechanism of Antimicrobial Action

The primary mechanism is hypothesized to be the disruption of microbial cell integrity and metabolic function. The compound may act as a carrier, delivering iodine into the cell, where it can exert its potent oxidative effects.

antimicrobial_mechanism Compound 4-Hydroxy-3-iodobenzene- sulfonic Acid, Sodium Salt Penetration Membrane Penetration & Destabilization Compound->Penetration Interaction Membrane Microbial Cell Membrane Iodine Iodine Release Penetration->Iodine Cytoplasm Microbial Cytoplasm Targets Intracellular Targets: - Proteins (Sulfur Oxidation) - DNA/RNA (Denaturation) - Lipids (Oxidation) Iodine->Targets Oxidative Damage Death Cell Death Targets->Death

Caption: Hypothesized antimicrobial mechanism of action.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the compound that prevents visible microbial growth.

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt in sterile deionized water. Filter-sterilize through a 0.22 µm filter.

  • Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (Staphylococcus aureus ATCC 25923) and Gram-negative (Escherichia coli ATCC 25922) strains.

  • Culture Preparation: Grow bacterial cultures in Mueller-Hinton Broth (MHB) to an optical density (OD₆₀₀) of 0.5, then dilute to a final concentration of 5 x 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound's stock solution in MHB, ranging from 512 µg/mL to 1 µg/mL.

  • Inoculation: Add 50 µL of the prepared bacterial suspension to each well.

  • Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration where no visible turbidity is observed. The experiment should be performed in triplicate for statistical validity.

Hypothesized Biological Activity II: Anti-Inflammatory Effects

Scientific Rationale: Benzenesulfonic acid derivatives and sulfonamides are foundational structures for a wide array of anti-inflammatory drugs.[9] Many non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors feature this chemical scaffold. Additionally, compounds structurally related to the 4-hydroxy-benzene moiety, such as 4-hydroxycoumarin derivatives, exhibit significant anti-inflammatory activities.[10] The mechanism often involves the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2).

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the compound's ability to inhibit the enzymatic activity of COX-1 and COX-2.

  • Reagents: Obtain purified ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), and a colorimetric COX inhibitor screening assay kit.

  • Compound Preparation: Prepare a dilution series of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt in the provided assay buffer.

  • Assay Procedure (96-well plate format): a. To each well, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either the COX-1 or COX-2 enzyme. b. Add 10 µL of the test compound at various concentrations (or a known inhibitor like celecoxib for control). c. Incubate for 15 minutes at 25°C. d. Initiate the reaction by adding 10 µL of arachidonic acid. e. Incubate for 2 minutes at 25°C. f. Terminate the reaction and develop the color according to the kit manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the specified wavelength (e.g., 590 nm) using a plate reader.

  • Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

cox_inhibition_workflow start Start prep_enzyme Prepare COX-1 / COX-2 Enzyme Solution start->prep_enzyme prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound add_to_plate Add Enzyme, Heme, and Compound to 96-Well Plate prep_enzyme->add_to_plate prep_compound->add_to_plate incubate1 Incubate (15 min, 25°C) add_to_plate->incubate1 add_substrate Initiate Reaction: Add Arachidonic Acid incubate1->add_substrate incubate2 Incubate (2 min, 25°C) add_substrate->incubate2 stop_reaction Terminate Reaction & Develop Color incubate2->stop_reaction read_plate Measure Absorbance stop_reaction->read_plate analyze Calculate % Inhibition & Determine IC50 read_plate->analyze end End analyze->end

Caption: Experimental workflow for the COX inhibition assay.

Hypothesized Biological Activity III: Anticancer Properties

Scientific Rationale: Aromatic sulfonates have recently emerged as a novel scaffold for anticancer drug design.[11] Certain quinazoline sulfonates have demonstrated submicromolar activity against various cancer cell lines, including leukemia, colon cancer, and glioblastoma, by inducing G2/M cell cycle arrest.[11] The benzenesulfonate structure is versatile and can be modified to create inhibitors for specific enzymes or modulators of cellular pathways crucial for cancer cell proliferation.[12]

Experimental Protocol: Cell Viability and Proliferation Assay (MTT Assay)

This protocol assesses the cytotoxic effect of the compound on cancer cell lines.

  • Cell Lines: Select a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293).

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot a dose-response curve to determine the IC₅₀ value.

Table 2: Summary of Proposed Investigations

Hypothesized ActivityKey Structural MotifProposed AssayPrimary Endpoint
Antimicrobial Iodinated PhenolMinimum Inhibitory Concentration (MIC)Lowest concentration inhibiting growth (µg/mL)
Anti-inflammatory BenzenesulfonateCyclooxygenase (COX) Inhibition AssayIC₅₀ for COX-1 and COX-2 enzymes (µM)
Anticancer Aromatic SulfonateMTT Cell Viability AssayIC₅₀ for various cancer cell lines (µM)

Conclusion and Future Directions

While direct evidence for the biological activity of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt is not yet available in the public domain, a thorough analysis of its structural components provides a strong rationale for investigating its potential as an antimicrobial, anti-inflammatory, and anticancer agent. The experimental protocols detailed in this guide offer a clear, robust, and scientifically-grounded framework for elucidating the pharmacological profile of this promising compound. Successful validation of these hypothesized activities could position this molecule as a novel scaffold for the development of future therapeutics.

References

  • Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC. Available at: [Link]

  • Important iodinated phenolic compounds | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • The Effect of Semiorganic Iodine-Containing Compounds on the Antibiotic Susceptibility of Pathogenic Microorganisms - MDPI. Available at: [Link]

  • Antimicrobial potential of iodine-containing substances and materials - ResearchGate. Available at: [Link]

  • Synthesis and biological activity of compounds based on 4-hydroxycoumarin. Available at: [Link]

  • Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - NIH. Available at: [Link]

  • Iodination of phenol. Available at: [Link]

  • Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 - Chemia. Available at: [Link]

  • “Smart” Triiodide Compounds: Does Halogen Bonding Influence Antimicrobial Activities? - PMC - NIH. Available at: [Link]

  • Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography - PubMed. Available at: [Link]

  • The bioactivity of benzenesulfonyl hydrazones: A short review - ResearchGate. Available at: [Link]

  • A New Rapid and Specific Iodination Reagent for Phenolic Compounds - MDPI. Available at: [Link]

  • Povidone Iodine: Properties, Mechanisms of Action, and Role in Infection Control and Staphylococcus aureus Decolonization - PubMed Central. Available at: [Link]

  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - MDPI. Available at: [Link]

  • The Pharmaceutical Significance of Benzenesulfonic Acid Derivatives. Available at: [Link]

  • Iodination of Phenols in Water using Easy to Handle Amine-Iodine Complexes - ResearchGate. Available at: [Link]

  • Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull - PubMed. Available at: [Link]

  • A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes. Available at: [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - Frontiers. Available at: [Link]

  • Antimicrobial Activity of Natural Compounds - Encyclopedia.pub. Available at: [Link]

  • Sodium 4-hydroxybenzenesulfonate | C6H5NaO4S | CID 4379756 - PubChem - NIH. Available at: [Link]

  • 4-hydroxy-3-(125I)iodobenzenesulfonic acid | C6H5IO4S | CID 9797129 - PubChem. Available at: [Link]

Sources

Unlocking the Potential of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt: A Technical Guide to Novel Research Frontiers

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals. This document serves as an in-depth technical guide, moving beyond established knowledge to illuminate promising, unexplored research avenues for 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt. As Senior Application Scientists, our goal is to not only present what is known but to strategically map out what could be, providing a robust framework for future innovation.

Foundational Understanding: The Molecular Canvas

4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt is a multifaceted molecule, presenting a unique combination of functional groups that are ripe for scientific exploration. Its aromatic core is adorned with a hydroxyl group, an iodine atom, and a sulfonic acid sodium salt, each contributing to its distinct chemical personality.

PropertyValueSource
Molecular Formula C₆H₄INaO₄S
Molecular Weight 322.05 g/mol
CAS Number 121208-93-3
Appearance Off-white solid
Solubility Soluble in water, DMSO, Methanol

The hydroxyl group offers a site for hydrogen bonding and potential coordination with metals. The iodine atom, a heavy halogen, can participate in halogen bonding and provides a handle for radiolabeling. The highly polar sulfonic acid group ensures aqueous solubility, a crucial attribute for many biological and material science applications.

Charting New Territories: Potential Research Areas

While currently utilized as a versatile building block in organic synthesis and a precursor for dyes and radiolabeled compounds, the intrinsic properties of 4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt suggest a wealth of untapped potential.[1] We propose the following areas as fertile ground for innovative research.

Antimicrobial Drug Discovery: A New Weapon Against Resistance?

The growing threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds. Iodinated phenols have demonstrated promising antibacterial properties.[2] The unique combination of a phenolic hydroxyl group and an iodine atom in our subject molecule suggests it may exhibit significant antimicrobial activity.

Scientific Rationale: The hydroxyl group can disrupt bacterial cell membranes, while the iodine atom may enhance this effect through mechanisms like enzyme inhibition or disruption of cellular respiration. The sulfonic acid group, by increasing solubility, could improve bioavailability and efficacy in aqueous environments.

Proposed Research Workflow:

Antimicrobial_Workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action cluster_optimization Lead Optimization Screening MIC & MBC Determination (S. aureus, E. coli, P. aeruginosa, C. albicans) Membrane Membrane Permeability Assay (e.g., Propidium Iodide Staining) Screening->Membrane Active? Enzyme Bacterial Enzyme Inhibition Assays (e.g., DNA gyrase, DHFR) Membrane->Enzyme ROS Reactive Oxygen Species (ROS) Assay Enzyme->ROS SAR Structure-Activity Relationship (SAR) Studies (Synthesis of Analogs) ROS->SAR Promising Mechanism? Toxicity In Vitro Cytotoxicity Assays (e.g., on human cell lines) SAR->Toxicity

Caption: Proposed workflow for investigating the antimicrobial potential.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of 4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt in sterile deionized water.

  • Bacterial Strains: Use standard strains of Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922).

  • Microdilution Assay: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in Mueller-Hinton Broth (MHB) to achieve a concentration range of 1024 µg/mL to 2 µg/mL.

  • Inoculation: Add a standardized bacterial inoculum (final concentration of 5 x 10⁵ CFU/mL) to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzyme Inhibition: Targeting Key Pathological Pathways

The structural motifs within 4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt bear resemblance to known enzyme inhibitors. Specifically, the sulfonated aromatic core is a feature of many carbonic anhydrase and kinase inhibitors.

Scientific Rationale:

  • Carbonic Anhydrase (CA) Inhibition: Sulfonamides are a well-established class of CA inhibitors. The sulfonic acid group of our molecule could potentially interact with the zinc ion in the active site of CAs, which are implicated in diseases like glaucoma and cancer.

  • Tyrosine Kinase (TK) Inhibition: Many TK inhibitors are aromatic compounds that compete with ATP for binding to the kinase domain. The iodinated phenol moiety could form key interactions within the ATP-binding pocket of various tyrosine kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[3]

Proposed Research Workflow:

Enzyme_Inhibition_Workflow cluster_screening Initial Screening cluster_kinetics Kinetic Analysis cluster_validation Cellular Validation CA_Screen Carbonic Anhydrase Isozyme Panel Screening (CA I, II, IX, XII) IC50 IC50 Determination for Active Hits CA_Screen->IC50 Hit? TK_Screen Tyrosine Kinase Panel Screening (e.g., EGFR, VEGFR, Src) TK_Screen->IC50 Hit? Mechanism Mechanism of Inhibition Studies (e.g., Lineweaver-Burk plots) IC50->Mechanism Cell_Assay Cell-Based Assays (e.g., cancer cell proliferation, tube formation) Mechanism->Cell_Assay Potent & Selective? Materials_Science_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Material Characterization cluster_application Application Testing Polymerization Incorporate into Polymer Backbone (e.g., via condensation polymerization) Proton_Conductivity Proton Conductivity Measurement (Electrochemical Impedance Spectroscopy) Polymerization->Proton_Conductivity IEC Ion-Exchange Capacity (IEC) Determination Proton_Conductivity->IEC Stability Thermal and Mechanical Stability Testing IEC->Stability Fuel_Cell Fuel Cell Performance Evaluation Stability->Fuel_Cell High Conductivity & Stability? Ion_Separation Selective Ion Adsorption Studies Stability->Ion_Separation High IEC?

Caption: Workflow for exploring materials science applications.

Experimental Protocol: Determination of Ion-Exchange Capacity (IEC)

  • Polymer Preparation: Synthesize a polymer incorporating 4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt.

  • Protonation: Immerse a known weight of the dried polymer in a 1 M HCl solution for 24 hours to ensure all sulfonate groups are in the H⁺ form.

  • Washing: Rinse the polymer thoroughly with deionized water until the washings are neutral.

  • Ion Exchange: Place the protonated polymer in a known volume of a standard NaCl solution (e.g., 0.1 M) and allow it to equilibrate for 24 hours. The H⁺ ions on the polymer will be exchanged for Na⁺ ions from the solution.

  • Titration: Titrate the resulting solution with a standard NaOH solution using a suitable indicator (e.g., phenolphthalein) to determine the amount of H⁺ released.

  • Calculation: The IEC (in meq/g) is calculated using the formula: IEC = (Volume of NaOH × Concentration of NaOH) / Dry weight of the polymer

Biomedical Imaging: A New Tracer on the Horizon?

The presence of an iodine atom makes 4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt an ideal candidate for the development of novel radiotracers for medical imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).

Scientific Rationale: Radioisotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I for SPECT and ¹²⁴I for PET) can be readily incorporated into the molecule. If the molecule demonstrates specific biological activity (e.g., enzyme inhibition), its radiolabeled version could be used to visualize and quantify the target in vivo.

Proposed Research Workflow:

Imaging_Workflow cluster_radiolabeling Radiolabeling cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Imaging Synthesis Develop Radiolabeling Protocol (e.g., with Na[¹²⁵I]I) Purification Purification and Quality Control (e.g., HPLC) Synthesis->Purification Binding_Assay In Vitro Binding Assays (on target-expressing cells) Purification->Binding_Assay Successful Labeling? Stability_Assay Stability in Biological Media Binding_Assay->Stability_Assay Biodistribution Biodistribution Studies in Animal Models Stability_Assay->Biodistribution Specific Binding & Stable? Imaging SPECT/PET Imaging in Disease Models Biodistribution->Imaging

Caption: Workflow for developing a novel radiotracer.

Experimental Protocol: Radioiodination with Na[¹²⁵I]I

  • Precursor: Start with a non-iodinated precursor, 4-hydroxybenzenesulfonic acid, sodium salt.

  • Oxidizing Agent: Use a mild oxidizing agent such as Chloramine-T or Iodogen-coated tubes.

  • Reaction:

    • To a solution of the precursor in a suitable buffer (e.g., phosphate buffer, pH 7.4), add Na[¹²⁵I]I.

    • Add the oxidizing agent and allow the reaction to proceed at room temperature for a short duration (e.g., 10-15 minutes).

  • Quenching: Quench the reaction by adding a reducing agent like sodium metabisulfite.

  • Purification: Purify the radiolabeled product using high-performance liquid chromatography (HPLC).

  • Quality Control: Assess the radiochemical purity and specific activity of the final product.

Conclusion: A Call to Innovate

4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt is more than just a chemical intermediate; it is a platform for discovery. The proposed research areas in antimicrobial development, enzyme inhibition, advanced materials, and biomedical imaging represent a strategic roadmap for unlocking its full potential. By systematically exploring these avenues, the scientific community can leverage the unique structural features of this compound to address pressing challenges in medicine and technology. This guide is intended to be a starting point, a catalyst for the rigorous and creative research that will undoubtedly follow.

References

  • ResearchGate. Important iodinated phenolic compounds. [Link]

  • PubMed. A Novel Tyrosine Kinase Inhibitor Can Augment Radioactive Iodine Uptake Through Endogenous Sodium/Iodide Symporter Expression in Anaplastic Thyroid Cancer. [Link]

  • MDPI. Polyphenols as Tyrosine Kinase Inhibitors for the Treatment of Metastatic Cancers: Current and Future Perspective. [Link]

  • PubMed. Enzyme Inhibition Properties and Molecular Docking Studies of 4-Sulfonate Containing Aryl α-Hydroxyphosphonates Based Hybrid Molecules. [Link]

  • MDPI. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. [Link]

  • MDPI. Research Progress in Enhancing Proton Conductivity of Sulfonated Aromatic Polymers with ZIFs for Fuel Cell Applications. [Link]

  • ResearchGate. Sulfonation conditions and ion-exchange capacity of sulfonated resins. [Link]

Sources

An In-depth Technical Guide on the Safety and Handling of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the safe handling, storage, and emergency procedures for 4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt. As a Senior Application Scientist, the following information is synthesized from available safety data for structurally related compounds and general principles of laboratory safety, providing a robust framework for risk mitigation in a research and development setting.

Introduction and Scientific Context

4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt is an organosulfur compound with the CAS number 121208-93-3. Its molecular structure consists of a benzene ring substituted with a hydroxyl group, an iodine atom, and a sodium sulfonate group.[1] This unique combination of functional groups makes it a compound of interest in medicinal chemistry and biochemistry.[1] The hydroxyl and iodo groups can participate in various chemical reactions, including electrophilic substitution and the formation of hydrogen bonds, while the sulfonate group enhances its aqueous solubility.[1] The presence of the sulfonate group is a common strategy in drug development to improve the solubility and dissolution rates of acidic and basic drugs.[2]

Hazard Identification and Classification

Based on available data for analogous compounds, 4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt should be treated as a hazardous substance. The inferred GHS classification is as follows:

  • Skin Corrosion/Irritation: Category 1B - Causes severe skin burns and eye damage.[3]

  • Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.[3]

  • Acute Toxicity - Oral: Category 4 - Harmful if swallowed.[4]

  • Specific target organ toxicity (single exposure): Category 3 - May cause respiratory irritation.[3][5]

Signal Word: Danger [3]

Hazard Statements:

  • H302: Harmful if swallowed.[4]

  • H314: Causes severe skin burns and eye damage.[3]

  • H335: May cause respiratory irritation.[5]

Chemical and Physical Properties

A summary of the known physical and chemical properties of 4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt is provided in the table below.

PropertyValueSource
CAS Number 121208-93-3[1]
Molecular Formula C₆H₄INaO₄S[1]
Appearance Off-White Solid[6]
Melting Point >300°C (decomposes)[6]
Solubility Soluble in DMSO, Methanol, Water[6]
Storage Temperature -20°C Freezer[6]

Safe Handling and Storage Protocols

Given the hazardous nature of this compound, stringent adherence to safe handling and storage protocols is essential to minimize exposure and ensure laboratory safety.

Handling

All work with 4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] Avoid generating dust.[7] Do not breathe dust, fumes, gas, mist, vapors, or spray.[3] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.[4]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] The compound is known to be light-sensitive; therefore, it should be stored in an amber glass vial under an inert atmosphere (e.g., nitrogen or argon) to prevent photo-deiodination.[1] Store locked up.[3] Keep away from incompatible materials such as strong bases and oxidizing agents.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound. The following table outlines the recommended PPE.

Body PartRecommended ProtectionRationale
Eyes/Face Chemical safety goggles and a face shield.To protect against splashes and dust that can cause serious eye damage.
Skin Chemical-resistant gloves (e.g., nitrile), a lab coat, and full-length pants.To prevent skin contact which can cause severe burns.
Respiratory A NIOSH-approved respirator may be required if dusts are generated and ventilation is inadequate.To prevent respiratory tract irritation.

Risk Assessment and Emergency Response Workflow

The following diagrams illustrate a risk assessment workflow for handling 4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt and the appropriate emergency response to an exposure event.

RiskAssessment cluster_assessment Risk Assessment Workflow start Start: Plan to use 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt haz_id Identify Hazards: - Skin/Eye Corrosive - Harmful if Swallowed - Respiratory Irritant - Light Sensitive start->haz_id ppe_select Select Appropriate PPE: - Goggles & Face Shield - Chemical-resistant Gloves - Lab Coat haz_id->ppe_select eng_controls Implement Engineering Controls: - Use Chemical Fume Hood - Ensure proper ventilation haz_id->eng_controls safe_handling Follow Safe Handling Procedures: - Avoid dust generation - Wash hands after use ppe_select->safe_handling eng_controls->safe_handling storage Ensure Proper Storage: - Tightly sealed container - Cool, dry, dark place - Inert atmosphere safe_handling->storage emergency_plan Review Emergency Procedures: - Location of eyewash/shower - Spill kit contents storage->emergency_plan proceed Proceed with Experiment emergency_plan->proceed

Caption: Risk assessment workflow for handling the compound.

EmergencyResponse cluster_response Emergency Response to Exposure exposure Exposure Event Occurs skin_contact Skin Contact: - Immediately remove contaminated clothing. - Rinse skin with water for at least 15 minutes. exposure->skin_contact eye_contact Eye Contact: - Rinse cautiously with water for several minutes. - Remove contact lenses, if present and easy to do. - Continue rinsing for at least 15 minutes. exposure->eye_contact inhalation Inhalation: - Move person to fresh air. - Keep at rest in a position comfortable for breathing. exposure->inhalation ingestion Ingestion: - Rinse mouth. - DO NOT induce vomiting. exposure->ingestion seek_medical Seek Immediate Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical ingestion->seek_medical

Sources

A Comprehensive Technical Guide to Sodium 4-hydroxy-3-iodobenzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-hydroxy-3-iodobenzenesulfonate is an organosulfur compound of significant interest in medicinal chemistry and biochemical research.[1] Its structure, featuring a benzene ring substituted with hydroxyl, iodo, and sulfonate functional groups, imparts unique chemical properties that make it a versatile tool in various scientific endeavors. The presence of a heavy iodine atom makes it particularly useful in applications requiring radio-labeling and imaging. This guide provides an in-depth exploration of its chemical characteristics, synthesis, handling, and applications, with a focus on its relevance to the scientific and drug development communities. The officially recognized IUPAC name for this compound is Sodium 4-hydroxy-3-iodobenzenesulfonate .[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its effective application in research and development.

PropertyValueSource
IUPAC Name Sodium 4-hydroxy-3-iodobenzenesulfonate[1]
CAS Number 121208-93-3[1][2]
Molecular Formula C₆H₄INaO₄S[1]
Molecular Weight 322.05 g/mol [1]
Appearance Off-White Solid[2]
Melting Point >300°C (decomposes)[2]
Solubility Soluble in water, DMSO, and Methanol.[1][2]
pKa (predicted) -0.50 ± 0.50[2]

The sulfonate group confers high water solubility, a crucial attribute for many biological applications.[1] The hydroxyl group can participate in hydrogen bonding, while the iodine atom can be involved in electrophilic substitution reactions, contributing to its reactivity and interaction with biological molecules.[1]

Synthesis and Purification

The synthesis of Sodium 4-hydroxy-3-iodobenzenesulfonate typically involves a multi-step process starting from a readily available precursor like phenol. The following workflow outlines a common synthetic route.

Synthesis_Workflow Phenol Phenol Sulfonation Sulfonation (H₂SO₄) Phenol->Sulfonation Intermediate1 4-Hydroxybenzenesulfonic Acid Sulfonation->Intermediate1 Iodination Iodination (I₂/Oxidizing Agent) Intermediate1->Iodination Intermediate2 4-Hydroxy-3-iodobenzenesulfonic Acid Iodination->Intermediate2 Neutralization Neutralization (NaOH) Intermediate2->Neutralization FinalProduct Sodium 4-hydroxy-3- iodobenzenesulfonate Neutralization->FinalProduct

Caption: Synthetic workflow for Sodium 4-hydroxy-3-iodobenzenesulfonate.

Step-by-Step Synthesis Protocol:
  • Sulfonation of Phenol: Phenol is reacted with concentrated sulfuric acid. The hydroxyl group is an ortho-, para- director; however, due to steric hindrance at the ortho positions, the para-substituted product, 4-hydroxybenzenesulfonic acid, is the major product. This electrophilic aromatic substitution reaction is typically carried out at an elevated temperature to drive the reaction to completion.

  • Iodination: The resulting 4-hydroxybenzenesulfonic acid is then subjected to iodination. The hydroxyl and sulfonate groups are both activating and directing. The hydroxyl group is a stronger activating group and directs the incoming electrophile to the positions ortho to it (positions 3 and 5). The sulfonate group is a deactivating meta-director. Therefore, the iodine atom is introduced at the 3-position. This reaction is typically carried out using iodine in the presence of an oxidizing agent, such as nitric acid or hydrogen peroxide, to generate the electrophilic iodine species (I+).

  • Neutralization: The final step involves the neutralization of the acidic 4-hydroxy-3-iodobenzenesulfonic acid with a sodium base, such as sodium hydroxide or sodium carbonate, to yield the sodium salt.

Purification:

Purification of the final product is critical to remove any unreacted starting materials or byproducts. Recrystallization from a suitable solvent system, often involving water and a less polar organic solvent, is a common method. The purity of the compound can be assessed using techniques like High-Performance Liquid Chromatography (HPLC).

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of Sodium 4-hydroxy-3-iodobenzenesulfonate.

Analytical_Workflow Sample Sodium 4-hydroxy-3-iodobenzenesulfonate Sample Spectroscopy Spectroscopic Methods Sample->Spectroscopy Chromatography Chromatographic Methods Sample->Chromatography Other Other Techniques Sample->Other FTIR FT-IR Spectroscopy Spectroscopy->FTIR Functional Groups NMR NMR Spectroscopy (¹H and ¹³C) Spectroscopy->NMR Structural Elucidation MS Mass Spectrometry Spectroscopy->MS Molecular Weight HPLC HPLC Chromatography->HPLC Purity Assessment Elemental Elemental Analysis Other->Elemental Elemental Composition

Caption: Analytical workflow for the characterization of the compound.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the characteristic functional groups present in the molecule. Expected peaks include those for the O-H stretch of the hydroxyl group, S=O stretches of the sulfonate group, and C-I stretch.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for elucidating the precise structure of the molecule. The chemical shifts and coupling patterns of the aromatic protons in the ¹H NMR spectrum, and the chemical shifts of the carbon atoms in the ¹³C NMR spectrum, provide definitive evidence of the substitution pattern on the benzene ring.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain further structural information from its fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for assessing the purity of the compound. A reversed-phase column with a suitable mobile phase can effectively separate the desired product from any impurities.

  • Elemental Analysis: This technique provides the percentage composition of the elements (C, H, I, Na, O, S) in the compound, which can be compared with the theoretical values calculated from the molecular formula to confirm its identity.

Applications in Research and Drug Development

The unique structural features of Sodium 4-hydroxy-3-iodobenzenesulfonate make it a valuable molecule in several areas of research and development.

  • Building Block in Organic Synthesis: It serves as a versatile starting material for the synthesis of more complex molecules.[1] The functional groups can be further modified to introduce new functionalities, making it a key intermediate in multi-step synthetic pathways.

  • Precursor for Radiolabeled Compounds: The presence of a stable iodine atom allows for its replacement with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I). These radiolabeled analogues are crucial tools in various biomedical imaging techniques, such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), for diagnostic purposes and in drug distribution studies.[1]

  • Potential Pharmacological Activity: Halogenated phenolic compounds are known to exhibit a range of biological activities. Research into the potential therapeutic applications of this compound and its derivatives is an active area of investigation. For instance, similar compounds have been studied for their interactions with proteins like human serum albumin, which can influence their pharmacokinetic properties.[1]

Handling and Storage

Proper handling and storage are essential to maintain the integrity and stability of Sodium 4-hydroxy-3-iodobenzenesulfonate.

  • Safety Precautions: As with any chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

  • Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents.[3][4] For long-term storage, refrigeration at -20°C is recommended.[2]

  • Stability: The compound is generally stable under recommended storage conditions. However, exposure to light may cause degradation. Studies on related compounds suggest that buffered solutions between pH 6-8 are optimal for stability.[1]

Conclusion

Sodium 4-hydroxy-3-iodobenzenesulfonate is a valuable chemical entity with a unique combination of functional groups that underpin its utility in diverse scientific applications. From its role as a key synthetic intermediate to its potential in the development of radiolabeled imaging agents, this compound continues to be a subject of interest for researchers and drug development professionals. A comprehensive understanding of its properties, synthesis, and handling, as detailed in this guide, is paramount for its effective and safe utilization in the laboratory.

References

  • PubChem. (n.d.). Sodium 4-hydroxy-3,5-diiodobenzenesulphonate. Retrieved from [Link]

  • ResearchGate. (n.d.). Growth, solvent effect, optical and electrical properties of sodium 4-hydroxybenzenesulfonate dihydrate. Retrieved from [Link]

  • PubChem. (n.d.). Sodium 4-hydroxybenzenesulfonate. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt from 3-Iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt, a key intermediate in various research and development applications. The synthesis is achieved through the electrophilic aromatic sulfonation of 3-iodophenol. This document offers a step-by-step methodology, an in-depth discussion of the reaction mechanism, safety protocols, and characterization of the final product. The guide is intended for researchers, chemists, and professionals in drug development and materials science who require a reliable and reproducible synthetic procedure.

Introduction and Scientific Background

4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt is a halogenated aromatic sulfonate with significant potential in medicinal chemistry and as a dye intermediate.[1][2] Its structure, featuring hydroxyl, iodo, and sulfonate groups, provides multiple points for further chemical modification.[1] The sulfonate group, in particular, enhances aqueous solubility, a desirable property for many biological applications.[1]

The synthesis from 3-iodophenol is a classic example of an electrophilic aromatic substitution reaction. The hydroxyl group (-OH) of the phenol is a powerful activating group and an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it.[3][4] Conversely, the iodine atom (-I) is a deactivating but also an ortho, para-director. In this specific reaction, the directing influence of the potent hydroxyl group dominates, guiding the sulfonic acid group primarily to the sterically less hindered para position (C4).

The choice of sulfonating agent and reaction temperature are critical parameters. While concentrated sulfuric acid can be used, fuming sulfuric acid (oleum) or chlorosulfonic acid are more reactive and often employed for efficient sulfonation. Temperature control is crucial; in the sulfonation of phenols, higher temperatures generally favor the formation of the thermodynamically more stable para-isomer over the ortho-isomer.[4][5]

This protocol details the sulfonation of 3-iodophenol using fuming sulfuric acid, followed by neutralization to yield the target sodium salt.

Reaction Scheme and Workflow

The overall synthesis proceeds in two main stages: the sulfonation of the aromatic ring, followed by neutralization to form the sodium salt.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction & Work-up cluster_purification Isolation & Purification A 3-Iodophenol C Sulfonation (150°C, 6h) A->C B Fuming Sulfuric Acid (20% SO₃) B->C D Quenching (Pouring onto ice) C->D Reaction Mixture E Neutralization (Sodium Hydroxide Solution) D->E Acidic Solution F Crude Product Precipitation E->F Neutralized Mixture G Filtration & Washing F->G H Recrystallization / Charcoal Treatment G->H Crude Solid I Final Product: 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt H->I Purified Product

Figure 1: Overall Experimental Workflow for the Synthesis.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
3-Iodophenol≥98%Sigma-Aldrich626-02-8Store at 2-8°C, light-sensitive.[6]
Fuming Sulfuric Acid20% free SO₃Acros Organics8014-95-7Extremely corrosive. Handle with extreme care.
Sodium Hydroxide (NaOH)Pellets, ≥97%Fisher Scientific1310-73-2Corrosive and hygroscopic.
Deionized WaterHigh PurityIn-house7732-18-5
Activated CharcoalDecolorizingVWR7440-44-0For removal of colored impurities.
EthanolReagent GradeMerck64-17-5For recrystallization/washing.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile or neoprene), and chemical splash goggles. A face shield is highly recommended when handling fuming sulfuric acid.

  • Fume Hood: All steps involving fuming sulfuric acid and the heating of the reaction mixture must be performed in a certified chemical fume hood. Fuming sulfuric acid and chlorosulfonic acid are highly corrosive and can cause severe burns; their vapors are fatal if inhaled.[7]

  • Reagent Handling: 3-Iodophenol is an irritant.[8] Avoid contact with skin and eyes and do not breathe dust.[9] Handle sodium hydroxide with care as it is a strong base that can cause severe burns.

  • Quenching: The addition of the reaction mixture to ice is highly exothermic. Perform this step slowly and carefully behind a blast shield.

Step-by-Step Synthesis Procedure

Part A: Sulfonation of 3-Iodophenol

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a reflux condenser with a drying tube (filled with calcium chloride). Place the flask in a heating mantle.

  • Charge Reactor: Add 3-iodophenol (22.0 g, 0.1 mol) to the flask.

  • Sulfonating Agent Addition: In the fume hood, carefully and slowly add fuming sulfuric acid (20% SO₃, 40 mL) to the flask containing the 3-iodophenol. The addition should be done portion-wise over 15-20 minutes with continuous stirring. An initial exotherm may be observed.

  • Reaction: Heat the reaction mixture to 150°C and maintain this temperature for 6 hours with vigorous stirring.[1] The mixture will become dark and viscous.

  • Cooling: After 6 hours, turn off the heating and allow the reaction mixture to cool to room temperature (approx. 20-25°C).

Part B: Work-up and Isolation

  • Quenching: Prepare a 1 L beaker containing 400 g of crushed ice. Slowly and carefully , pour the cooled reaction mixture onto the ice with constant, vigorous stirring. This step is highly exothermic and must be done cautiously in a fume hood.

  • Neutralization: While monitoring with a pH meter or pH paper, slowly add a 40% (w/v) aqueous solution of sodium hydroxide to the acidic mixture. Continue adding the base until the pH of the solution reaches 7.0-7.5. The product will begin to precipitate as a light-colored solid.

  • Precipitation and Digestion: Cool the neutralized mixture in an ice bath for 1-2 hours to ensure complete precipitation of the sodium salt.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of cold ethanol (2 x 30 mL) to remove any unreacted starting material and other organic impurities.

Part C: Purification

  • Decolorization: Transfer the crude solid to a beaker containing 200 mL of deionized water. Heat the suspension to 80-90°C with stirring. Add activated charcoal (approx. 1 g) and stir for 20 minutes to remove colored byproducts.[1]

  • Hot Filtration: Filter the hot solution through a pre-heated Büchner funnel to remove the charcoal.

  • Recrystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to induce crystallization.

  • Final Collection: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Dry the final product in a vacuum oven at 60-70°C to a constant weight. The expected yield is between 70-75%.[1]

Mechanistic Insights

The sulfonation of 3-iodophenol is governed by the principles of electrophilic aromatic substitution. The key steps are visualized below.

Mechanism cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Electrophilic Attack & Sigma Complex Formation cluster_2 Step 3: Deprotonation & Aromatization cluster_3 Step 4: Neutralization 2H₂SO₄ 2H₂SO₄ SO₃ + H₃O⁺ + HSO₄⁻ SO₃ + H₃O⁺ + HSO₄⁻ 2H₂SO₄->SO₃ + H₃O⁺ + HSO₄⁻ Equilibrium SO₃ SO₃ (Electrophile) start 3-Iodophenol sigma Arenium Ion (Sigma Complex) (Resonance Stabilized) start->sigma + SO₃ product_acid 4-Hydroxy-3-iodobenzenesulfonic Acid sigma->product_acid - H⁺ (Restores Aromaticity) final_product Sodium Salt (Final Product) product_acid->final_product + NaOH

Figure 2: Simplified Reaction Mechanism.

The hydroxyl group strongly activates the ring towards electrophilic attack and directs the incoming electrophile (SO₃) to the para position. This is the thermodynamically favored product, especially at elevated temperatures.

Product Characterization

PropertyExpected Value
Appearance Off-white to beige solid[10]
Melting Point >300°C (decomposes)[10]
Solubility Soluble in water, DMSO, Methanol[10]
Molecular Formula C₆H₄INaO₄S
Molecular Weight 346.05 g/mol

Recommended Analytical Techniques:

  • ¹H NMR: To confirm the substitution pattern on the aromatic ring.

  • ¹³C NMR: To verify the number and types of carbon atoms.

  • FT-IR Spectroscopy: To identify characteristic functional groups (O-H, S=O, C-I).

  • Elemental Analysis: To confirm the elemental composition of the final product.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; Insufficient reaction time or temperature; Loss during work-up.Ensure reaction temperature is maintained at 150°C for the full 6 hours. Be careful during transfers and ensure complete precipitation before filtration.
Dark/Colored Product Formation of oxidation byproducts or other impurities.Ensure the use of activated charcoal during purification. If the product is still dark, a second recrystallization may be necessary.
Oily Product Incomplete neutralization or presence of impurities.Check the pH carefully during neutralization. Ensure the filter cake is washed thoroughly with cold ethanol to remove soluble organic impurities.

References

  • 4-Hydroxy-3-iodobenzenesufonic Acid, Sodium Salt | 121208-93-3 - Benchchem.

  • Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography - PMC - NIH.

  • Reactions of Phenols - Chemistry Steps.

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution - Master Organic Chemistry.

  • 3-Iodophenol Safety Data Sheet - Thermo Fisher Scientific.

  • Phenol Electrophilic substitution rxn - SlideShare.

  • This compound Product Description - ChemicalBook.

  • What is a sulphonation reaction of phenol? - Quora.

  • 3-Iodophenol Safety Data Sheet - Santa Cruz Biotechnology.

  • SAFETY DATA SHEET - Sigma-Aldrich (Chlorosulfonic acid).

  • 3-Iodophenol 98% | 626-02-8 - Sigma-Aldrich.

  • SAFETY DATA SHEET - Millipore (Chlorosulfonic acid).

Sources

protocol for using 4-Hydroxy-3-iodobenzenesufonic Acid, Sodium Salt in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Strategic Use of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt in Modern Organic Synthesis

Authored by: Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt, a versatile and highly functionalized aromatic compound. We will delve into its physicochemical properties, safety and handling protocols, and its strategic applications in organic synthesis, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering both theoretical insights and practical, step-by-step protocols to facilitate its effective use in the laboratory.

Introduction and Physicochemical Profile

4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt is a unique trifunctional aromatic compound, presenting a hydroxyl group, an iodine atom, and a sodium sulfonate group on a benzene ring.[1] This distinct arrangement of functional groups makes it a valuable intermediate in a variety of synthetic transformations. The hydroxyl group can act as a directing group or be further functionalized. The iodine atom serves as an excellent leaving group in numerous cross-coupling reactions, a key strategy in the construction of complex molecular architectures. The sodium sulfonate group imparts significant water solubility, which can be advantageous in certain reaction and purification protocols.[2] Its applications span from the synthesis of novel dyes and pigments to its use as a precursor for radiolabeled compounds in biomedical research.[1]

Molecular Structure

Suzuki_Miyaura_Coupling General Scheme for Suzuki-Miyaura Coupling reagent1 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt product Biaryl Product reagent1->product reagent2 Arylboronic Acid (R-B(OH)₂) reagent2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃) base->product solvent Solvent (e.g., DMF/H₂O) solvent->product

Caption: Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of a Biaryl Derivative

This protocol describes a representative Suzuki-Miyaura reaction to synthesize a biaryl compound from 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt and an arylboronic acid.

Materials and Reagents:

ReagentM.W.AmountMoles
4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt322.05322 mg1.0 mmol
4-Methylphenylboronic acid135.96204 mg1.5 mmol
Tetrakis(triphenylphosphine)palladium(0)1155.5658 mg0.05 mmol
Potassium Carbonate (K₂CO₃)138.21415 mg3.0 mmol
N,N-Dimethylformamide (DMF)-10 mL-
Deionized Water-2 mL-

Experimental Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt (322 mg, 1.0 mmol), 4-methylphenylboronic acid (204 mg, 1.5 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes to establish an inert atmosphere.

  • Solvent and Catalyst Addition: Add N,N-dimethylformamide (10 mL) and deionized water (2 mL) via syringe. Stir the mixture for 5 minutes to dissolve the reagents. Add the tetrakis(triphenylphosphine)palladium(0) catalyst (58 mg, 0.05 mmol) to the flask under a positive pressure of the inert gas.

  • Reaction Conditions: Immerse the flask in a preheated oil bath at 100°C and stir vigorously for 12-16 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with 50 mL of ethyl acetate and 50 mL of water.

    • Transfer the mixture to a separatory funnel. The aqueous layer will contain the sulfonated product.

    • Wash the organic layer with water (2 x 20 mL) to extract any remaining product into the aqueous phase.

    • Combine the aqueous layers.

  • Purification:

    • The crude product in the aqueous phase can be purified by reverse-phase column chromatography or by precipitation.

    • To precipitate, acidify the aqueous solution with 1M HCl to a pH of approximately 1-2. The sulfonic acid product may precipitate out of solution.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

Causality Behind Experimental Choices and Optimization
  • Catalyst: Palladium catalysts, such as Pd(PPh₃)₄, are essential for facilitating the cross-coupling reaction. [1]The choice of ligands on the palladium can influence reaction efficiency.

  • Base: A base, such as potassium carbonate, is required to activate the boronic acid for transmetalation to the palladium center. [1]* Solvent System: A polar aprotic solvent like DMF or DMSO is often used to dissolve the organic reagents. [1]The addition of water can aid in dissolving the inorganic base and the sodium sulfonate salt.

  • Temperature: Elevated temperatures (80-120°C) are typically necessary to drive the reaction to completion. [1]* Inert Atmosphere: Palladium catalysts, particularly in the Pd(0) oxidation state, are sensitive to oxygen. Therefore, maintaining an inert atmosphere is critical to prevent catalyst degradation.

Other Synthetic Applications

While cross-coupling is a primary application, the unique functionality of this compound opens doors to other synthetic transformations.

  • Nucleophilic Aromatic Substitution: The iodine atom can be displaced by various nucleophiles, although this may require harsh conditions or specific catalytic systems due to the electron-donating nature of the hydroxyl group.

  • Sulfonation Reactions: This compound can be prepared through sulfonation of the corresponding iodophenol, demonstrating the utility of sulfonation in the synthesis of such molecules. [1]The sulfonate group itself is generally stable but can be removed under specific, often harsh, conditions (desulfonation).

  • Dye Synthesis: Aromatic sulfonic acids are key intermediates in the synthesis of azo dyes and other colorants. [1][3]The hydroxyl and iodo groups provide handles for further chemical modification to tune the color and properties of the resulting dyes.

Workflow for a Typical Cross-Coupling Experiment

G A Reaction Setup: Combine Aryl Halide, Boronic Acid, Base B Establish Inert Atmosphere (Purge with N₂ or Ar) A->B C Add Solvent and Pd Catalyst B->C D Heat Reaction Mixture (e.g., 100°C for 12-16h) C->D E Monitor Reaction Progress (TLC/HPLC) D->E F Reaction Work-up: Quench, Extract E->F G Purification: Column Chromatography or Precipitation F->G H Characterization: NMR, MS G->H

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt is a highly valuable and versatile reagent in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, most notably in the construction of biaryl moieties through palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to effectively and safely utilize this compound in their synthetic endeavors, ultimately accelerating the discovery and development of new chemical entities.

References

  • PubChem. Sodium 4-hydroxy-3,5-diiodobenzenesulphonate. [Link]

  • National Institutes of Health. Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography. [Link]

  • MDPI. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • Chemithon. Sulfonation and Sulfation Processes. [Link]

Sources

Application Notes and Protocols for the Use of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt as a PET Precursor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides quantitative insights into biological processes in vivo. The development of novel PET radiotracers is crucial for advancing our understanding of disease and for the development of new therapeutics. Radioiodinated compounds, particularly those labeled with iodine-124 (¹²⁴I), offer a valuable class of PET probes due to the accessible radiochemistry and the 4.2-day half-life of ¹²⁴I, which is suitable for studying biological processes over several days.[1][2]

4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt is a versatile precursor for the synthesis of ¹²⁴I-labeled PET radiotracers. Its phenolic ring is activated towards electrophilic substitution, making it amenable to radioiodination. The presence of the sulfonic acid group enhances its aqueous solubility, which can be advantageous for in vivo applications. This document provides a detailed guide to the use of this precursor, including the scientific principles of radioiodination, a comprehensive experimental protocol, and quality control procedures.

Chemical Properties and Principles of Radioiodination

4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt possesses a key structural feature for radioiodination: a phenol group. This group is highly reactive towards electrophilic aromatic substitution, the fundamental reaction for introducing radioiodine.[3] The hydroxyl group activates the aromatic ring, directing the incoming electrophile (the positively charged iodine species) to the ortho and para positions.

The most common method for this transformation is the in situ oxidation of radioiodide (e.g., [¹²⁴I]NaI) to a more electrophilic species.[3][4] Oxidizing agents like Iodogen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) are widely used for this purpose due to their mild reaction conditions, which help to preserve the integrity of the precursor molecule.[4]

Iodogen is a water-insoluble reagent that is typically coated on the surface of the reaction vessel.[4] This solid-phase approach minimizes direct contact of the oxidizing agent with the precursor in the solution, reducing the risk of unwanted side reactions and degradation.[5] The reaction is initiated by adding the precursor and the radioiodide solution to the Iodogen-coated vial. The reaction is typically performed at room temperature and can be completed in a relatively short time.

Experimental Protocol: Radioiodination using the Iodogen Method

This protocol describes a general procedure for the radioiodination of 4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt using the Iodogen method to produce a generic [¹²⁴I]-labeled tracer. Note: This is a representative protocol, and optimization of reaction conditions (e.g., precursor concentration, reaction time, and temperature) may be necessary for specific applications.[4]

Materials and Equipment
  • Precursor: 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt

  • Radioisotope: [¹²⁴I]Sodium Iodide in 0.1 M NaOH

  • Oxidizing Agent: Iodogen®

  • Solvents: Dichloromethane (DCM) or Chloroform (for Iodogen coating), Phosphate Buffered Saline (PBS, pH 7.4), Acetonitrile (HPLC grade), Water (HPLC grade), Trifluoroacetic Acid (TFA)

  • Reagents: Sodium metabisulfite solution (quenching agent)

  • Equipment:

    • Reaction vials (e.g., 1.5 mL polypropylene or glass vials)

    • Nitrogen gas supply

    • Vortex mixer

    • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector and a UV detector

    • Reversed-phase HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)[6]

    • Dose calibrator

    • Thin-Layer Chromatography (TLC) system with a phosphor imager or radio-TLC scanner

    • Lead shielding and appropriate personal protective equipment (PPE) for handling radioactivity[7][8][9]

Workflow Diagram

G cluster_prep Preparation cluster_reaction Radiolabeling Reaction cluster_purification Purification cluster_qc Quality Control prep_iodogen Coat reaction vial with Iodogen add_reagents Add precursor and [¹²⁴I]NaI to vial prep_iodogen->add_reagents prep_precursor Prepare precursor solution prep_precursor->add_reagents incubate Incubate at room temperature add_reagents->incubate quench Quench reaction incubate->quench hplc Purify by HPLC quench->hplc collect Collect radioactive peak hplc->collect evaporate Evaporate solvent collect->evaporate rcp Determine Radiochemical Purity (HPLC/TLC) evaporate->rcp sterility Sterility and Endotoxin Testing rcp->sterility

Caption: Experimental workflow for radioiodination.

Step-by-Step Methodology

1. Preparation of Iodogen-Coated Reaction Vials:

  • Dissolve Iodogen in dichloromethane or chloroform to a concentration of 1 mg/mL.

  • Aliquot 50-100 µL of the Iodogen solution into a reaction vial.

  • Evaporate the solvent under a gentle stream of nitrogen gas to form a uniform thin film of Iodogen on the bottom and lower walls of the vial.

  • Store the coated vials in a desiccator until use.

2. Radiolabeling Reaction:

  • Prepare a stock solution of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt in PBS (pH 7.4) at a concentration of 1 mg/mL.

  • In a lead-shielded fume hood, add 50-100 µL of the precursor solution to the Iodogen-coated reaction vial.

  • Add 5-10 µL of [¹²⁴I]NaI solution (activity will depend on the desired specific activity of the final product).

  • Gently vortex the mixture and let it react at room temperature for 10-15 minutes. Monitor the reaction progress by radio-TLC if desired.

3. Quenching the Reaction:

  • After the incubation period, add 50 µL of a sodium metabisulfite solution (5 mg/mL in PBS) to the reaction mixture to quench the reaction by reducing any unreacted oxidized iodine species.

4. Purification by HPLC:

  • Inject the quenched reaction mixture onto a reversed-phase HPLC system.

  • Illustrative HPLC Conditions (to be optimized):

    • Column: C18, 5 µm, 4.6 x 250 mm[6]

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Gradient: A linear gradient from 95% A to 5% A over 20-30 minutes.

    • Flow Rate: 1 mL/min[6]

    • Detection: UV at a suitable wavelength (e.g., 254 nm) and a radioactivity detector.

  • Collect the radioactive peak corresponding to the desired product.

5. Formulation:

  • Evaporate the collected HPLC fraction to dryness under a stream of nitrogen or using a rotary evaporator.

  • Reconstitute the purified product in a sterile, pyrogen-free vehicle suitable for in vivo administration (e.g., sterile saline or PBS).

Quality Control

Stringent quality control is mandatory for all PET radiopharmaceuticals to ensure their safety and efficacy for in vivo use.

Quality Control Parameters
Parameter Method Acceptance Criteria Rationale
Radionuclidic Purity Gamma-ray spectroscopy>99% of radioactivity corresponds to ¹²⁴IEnsures that the radiation dose to the patient is from the desired radionuclide.
Radiochemical Purity HPLC, TLC>95% of the radioactivity is in the form of the desired productGuarantees that the observed biological distribution is due to the intended radiotracer and not impurities.
Chemical Purity HPLC (UV detector)Precursor and other chemical impurities should be below specified limitsMinimizes potential pharmacological effects or toxicity from non-radioactive components.
pH pH meter or pH paperBetween 4.5 and 7.5Ensures physiological compatibility and stability of the radiotracer.
Sterility Standard microbiological testsNo microbial growthPrevents injection-related infections.
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) testWithin acceptable limits (e.g., < 175 EU/V)Prevents pyrogenic reactions in the patient.
Chemical Reaction Diagram

Sources

Application Notes and Protocols: A Framework for Investigating the Anticancer Potential of 4-Hydroxy-3-iodobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale and Scientific Context

The relentless pursuit of novel therapeutic agents is a cornerstone of oncology research. Benzenesulfonate derivatives have emerged as a class of compounds with documented anticancer activities, often exerting their effects through mechanisms such as cell cycle arrest.[1] This document provides a comprehensive experimental framework for the systematic evaluation of a specific halogenated aromatic sulfonate, 4-Hydroxy-3-iodobenzenesulfonic acid, as a potential anticancer agent.[2]

Currently, public domain literature lacks specific data on the anticancer properties of 4-Hydroxy-3-iodobenzenesulfonic acid. Therefore, this guide is designed to provide researchers, scientists, and drug development professionals with a robust, multi-tiered strategy, progressing from foundational in vitro assessments to more complex in vivo validation. The causality behind each experimental choice is detailed to ensure a thorough and scientifically rigorous investigation.

Compound Profile: 4-Hydroxy-3-iodobenzenesulfonic Acid Sodium Salt

PropertyValueSource
CAS Number 121208-93-3[3]
Molecular Formula C₆H₅IO₄S[3]
Molecular Weight 300.07 g/mol [3]
Appearance Off-White Solid[3]
Solubility DMSO, Methanol, Water[3]
Storage -20°C Freezer[3]

The aqueous solubility of its sodium salt is a key advantage, simplifying formulation for both in vitro and in vivo applications.[2]

Phase 1: In Vitro Evaluation - Foundational Screening

The initial phase of testing is critical for establishing a baseline of cytotoxic and cytostatic activity.[4][5] These assays are cost-effective, high-throughput, and provide the necessary data to justify progression to more complex models.[4]

Experimental Workflow for In Vitro Screening

in_vitro_workflow cluster_0 Initial Setup cluster_1 Primary Screening cluster_2 Mechanistic Assays cluster_3 Molecular Analysis start Select Cancer Cell Lines prepare Prepare Stock Solution of Compound start->prepare viability Cell Viability Assay (MTT/XTT) prepare->viability ic50 Determine IC50 Value viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western Western Blot Analysis apoptosis->western cell_cycle->western

Caption: A stepwise workflow for the in vitro evaluation of an anticancer compound.

Protocol 1.1: Cell Viability Assessment (XTT Assay)

Rationale: Tetrazolium reduction assays like XTT are foundational for assessing a compound's effect on cell viability.[6] They measure the metabolic activity of cells, which correlates with the number of viable cells.[7] The XTT assay is chosen over MTT as it produces a water-soluble formazan product, simplifying the protocol by eliminating a solubilization step.[7]

Materials:

  • Selected cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) and a non-cancerous control cell line (e.g., MCF-10A).

  • Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).

  • 4-Hydroxy-3-iodobenzenesulfonic acid sodium salt.

  • XTT labeling reagent and electron-coupling reagent.

  • 96-well microplates.

  • Microplate reader.[8]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a stock solution of the compound in sterile water or DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Replace the medium in the wells with 100 µL of the medium containing the different compound concentrations. Include vehicle-only controls.

  • Incubate for 24, 48, or 72 hours.

  • XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT labeling mixture according to the manufacturer's instructions (typically mixing the XTT reagent with the electron-coupling reagent).

  • Incubation with XTT: Add 50 µL of the XTT mixture to each well and incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance of the orange formazan product at 450-500 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 1.2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Rationale: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), flow cytometry with Annexin V and PI staining is the gold standard.[10] Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).[11]

Materials:

  • Cancer cells treated with the compound at its IC50 concentration.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • Flow cytometer.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with 4-Hydroxy-3-iodobenzenesulfonic acid at its predetermined IC50 concentration for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 1.3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Rationale: Many anticancer agents function by inducing cell cycle arrest.[1] Flow cytometry analysis of DNA content using PI staining allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12] An accumulation of cells in a specific phase suggests compound-induced arrest.

Materials:

  • Cancer cells treated with the compound at its IC50 concentration.

  • Cold 70% ethanol.

  • Propidium Iodide (PI) staining solution containing RNase A.[13]

  • Flow cytometer.

Step-by-Step Protocol:

  • Cell Treatment and Harvesting: Treat cells as described in the apoptosis protocol (1.2). Harvest approximately 1x10⁶ cells.

  • Fixation: Wash the cells with PBS and fix them by adding cold 70% ethanol dropwise while gently vortexing.[13] Incubate at 4°C for at least 1 hour (or store at -20°C for longer periods).[13]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. Model the resulting histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.

Phase 2: Molecular Mechanism of Action

Once in vitro activity is confirmed, the next logical step is to probe the underlying molecular mechanisms.

Protocol 2.1: Western Blot Analysis of Key Signaling Proteins

Rationale: Western blotting is a powerful technique to investigate changes in protein expression and activation (e.g., phosphorylation) within critical cancer-related signaling pathways.[14][15] Based on the results from the apoptosis and cell cycle assays, key proteins can be selected for analysis. For example, if apoptosis is induced, examining proteins like Caspase-3, PARP, and members of the Bcl-2 family is warranted. If G2/M arrest is observed, proteins like Cyclin B1 and CDK1 should be investigated.

Materials:

  • Cell lysates from treated and untreated cells.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Transfer apparatus and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[16]

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Cyclin B1, anti-p-Histone H3, anti-Actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate (ECL).[17]

  • Imaging system.

Step-by-Step Protocol:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein samples and load equal amounts (20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle shaking.[18]

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensities relative to a loading control (e.g., Actin or GAPDH) to determine changes in protein expression or activation.

Potential Signaling Pathways to Investigate

signaling_pathways cluster_apoptosis Apoptosis Pathway cluster_cellcycle Cell Cycle Pathway (G2/M) compound 4-Hydroxy-3-iodobenzenesulfonic Acid bcl2 Bcl-2 Family (Bax, Bcl-2) compound->bcl2 cdk1 Cyclin B1 / CDK1 Complex compound->cdk1 caspases Caspase Cascade (Caspase-3) bcl2->caspases parp PARP Cleavage caspases->parp apoptosis_out Apoptosis parp->apoptosis_out g2m_arrest G2/M Arrest cdk1->g2m_arrest

Caption: Potential signaling pathways affected by the test compound leading to apoptosis or cell cycle arrest.

Phase 3: In Vivo Efficacy Studies

Positive and compelling in vitro data provide the rationale for advancing to in vivo models, which offer insights into a compound's efficacy within a complex biological system.[19]

Protocol 3.1: Human Tumor Xenograft Model

Rationale: The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a widely accepted preclinical model to evaluate the efficacy of new anticancer agents.[4][20][21] This model allows for the assessment of a compound's ability to inhibit tumor growth in a living organism.[22]

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or Nude mice).

  • Human cancer cell line that showed high sensitivity in vitro.

  • 4-Hydroxy-3-iodobenzenesulfonic acid formulated for injection (e.g., in saline or PBS).

  • Calipers for tumor measurement.

  • Anesthetic and euthanasia agents.

Step-by-Step Protocol:

  • Ethical Approval: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and adhere to established ethical guidelines.[23][24]

  • Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells (resuspended in PBS or Matrigel) into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor mice regularly for tumor formation. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration: Administer the compound (at various predetermined doses) and vehicle control via an appropriate route (e.g., intraperitoneal or intravenous injection) on a set schedule (e.g., daily or 3 times per week).

  • Monitoring: Monitor tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.[25] Observe the animals daily for any signs of toxicity or distress.[23]

  • Endpoint: The experiment is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if animals show signs of significant toxicity (e.g., >20% body weight loss).[16] Humane endpoints must be strictly observed.[26]

  • Tissue Collection: At the endpoint, humanely euthanize the mice and excise the tumors for further analysis (e.g., Western blot or immunohistochemistry) to confirm the in vitro findings.

Data Presentation: In Vivo Study
GroupTreatmentDosing ScheduleMean Tumor Volume (mm³) at Day X% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
1Vehicle ControlDaily, IP0% (Reference)
2Compound (Low Dose)Daily, IP
3Compound (High Dose)Daily, IP
4Positive ControlPer Standard

Conclusion and Future Directions

This document outlines a structured, causality-driven approach to comprehensively evaluate the anticancer potential of 4-Hydroxy-3-iodobenzenesulfonic acid. The progression from broad in vitro screening to targeted mechanistic studies and finally to in vivo validation ensures a scientifically sound investigation.[4] Negative results at any stage can inform decisions to halt further investigation, while positive results will build a strong data package for further preclinical development. Future studies could explore efficacy in more advanced models like orthotopic or patient-derived xenograft (PDX) models, which better recapitulate the tumor microenvironment and human cancer heterogeneity.[27][28]

References

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. Available at: [Link]

  • Guidelines for the welfare and use of animals in cancer research. Available at: [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Available at: [Link]

  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Available at: [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Available at: [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. Available at: [Link]

  • Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. Available at: [Link]

  • In Vitro Assays to Study The Hallmarks of Cancer. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available at: [Link]

  • Xenograft Models For Drug Discovery. Available at: [Link]

  • Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Available at: [Link]

  • DNA Cell Cycle Analysis with PI. Available at: [Link]

  • Use of animals in research policy. Available at: [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. Available at: [Link]

  • The experimental design of in vivo animal study. Available at: [Link]

  • Xenograft Models. Available at: [Link]

  • CODE OF PRACTICE ANIMAL EXPERIMENTS IN CANCER RESEARCH. Available at: [Link]

  • Synthesis and SAR study of 4-hydroxy-3-(2-hydroxynapthalene-1-yl)phenyl)-arylsulfonamides: Heat shock protein 90 (Hsp90) inhibitors with submicromolar activity in an in vitro assay. Available at: [Link]

  • In Vitro and In Vivo Anticancer Activity of the Most Cytotoxic Fraction of Pistachio Hull Extract in Breast Cancer. Available at: [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Available at: [Link]

  • 4-Hydroxy-3-nitrobenzenesulfonic acid. Available at: [Link]

  • State of the Art and Future Implications of SH003: Acting as a Therapeutic Anticancer Agent. Available at: [Link]

  • Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Available at: [Link]

  • Measuring Apoptosis using Annexin V and Flow Cytometry. Available at: [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Available at: [Link]

  • Guidelines for the welfare and use of animals in cancer research. Available at: [Link]

  • Ethical Guidelines for the Use of Animals in Research. Available at: [Link]

  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Available at: [Link]

  • Use of patient-derived xenograft mouse models in cancer research and treatment. Available at: [Link]

  • How to Use Flow Cytometry to Measure Apoptosis: Part One. Available at: [Link]

  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Available at: [Link]

  • Improving Anticancer Activity of Doxorubicin by 4'-epi-Dehydroxyamination. Available at: [Link]

  • Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives. Available at: [Link]

  • Propidium iodide staining of cells for cell cycle analysis protocol. Available at: [Link]

Sources

Application and Protocol Guide: Investigating the Anti-Leukemic Potential of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt in K562 Cells

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Methodological Framework for Novel Compound Screening in Chronic Myelogenous Leukemia

The K562 cell line, derived from a patient with chronic myelogenous leukemia (CML) in blast crisis, is a cornerstone for in vitro cancer research.[1][2] These non-adherent, rounded lymphoblastoid cells are characterized by the Philadelphia chromosome, which results in the constitutively active BCR-ABL fusion protein, a tyrosine kinase that drives uncontrolled cell proliferation and is a key therapeutic target.[3] This document provides a comprehensive methodological guide for investigating the potential anti-leukemic effects of a novel compound, using 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt as a representative example, on the K562 cell line. While specific data on this compound's interaction with K562 cells is not currently available in published literature, the protocols and experimental logic outlined herein provide a robust framework for such a study.

This guide is designed to walk researchers through the essential steps of compound evaluation, from initial cell culture and viability screening to more in-depth mechanistic studies, including apoptosis induction and protein expression analysis. The overarching goal is to provide a scientifically rigorous and practically applicable set of protocols that can be adapted for the study of various potential therapeutic agents in the context of CML.

The K562 Cell Line: A Model for Chronic Myelogenous Leukemia

The K562 cell line is an invaluable tool in hematological cancer research.[4] Established from the pleural effusion of a 53-year-old female with CML, it was the first human immortalized myelogenous leukemia cell line.[1][5] K562 cells are multipotential, meaning they can be induced to differentiate into precursors of erythrocytes, granulocytes, and monocytes.[5] Their utility in research is further enhanced by their high sensitivity as targets in natural killer (NK) cell assays.[4][5]

Key Characteristics of the K562 Cell Line:

  • Origin: Human, Caucasian, 53-year-old female with Chronic Myelogenous Leukemia.[1][5]

  • Cell Type: Lymphoblast, Erythroleukemia.[1][6]

  • Morphology: Rounded, non-adherent (suspension).[1][6]

  • Genetic Hallmark: Positive for the BCR-ABL fusion gene (Philadelphia chromosome).[1][3]

Hypothetical Mechanism of Action: Targeting the BCR-ABL Signaling Pathway

For the purpose of this methodological guide, we will hypothesize that 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt exerts its anti-leukemic effects by inhibiting the BCR-ABL signaling cascade. This is a logical starting point for any novel compound being tested against K562 cells, given the central role of this pathway in CML pathogenesis.

The BCR-ABL tyrosine kinase activates several downstream signaling pathways, including the STAT3 and mTOR pathways, which are crucial for cell proliferation, survival, and inhibition of apoptosis.[7] Therefore, a plausible mechanism of action for our test compound would be the inhibition of STAT3 phosphorylation, leading to a cascade of events culminating in apoptotic cell death.

G cluster_0 K562 Cell Compound Compound BCR-ABL BCR-ABL Compound->BCR-ABL Inhibits Apoptosis Apoptosis Compound->Apoptosis Induces STAT3 STAT3 BCR-ABL->STAT3 Activates p-STAT3 p-STAT3 STAT3->p-STAT3 Phosphorylation Bcl-2 Bcl-2 p-STAT3->Bcl-2 Upregulates Bcl-2->Apoptosis Inhibits

Caption: Hypothetical signaling pathway of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt in K562 cells.

Experimental Protocols

K562 Cell Culture

Objective: To maintain a healthy, logarithmically growing culture of K562 cells for use in subsequent experiments.

Materials:

  • K562 cells (e.g., ATCC CCL-243)

  • RPMI-1640 medium with L-Glutamine (e.g., Hyclone SH30027.LS)

  • Fetal Bovine Serum (FBS), heat-inactivated (e.g., Gibco SH30071.03)

  • Penicillin-Streptomycin (Pen/Strep) (e.g., Gibco 15140-163)

  • L-Glutamine (e.g., Gibco 25030-164)

  • Phosphate-Buffered Saline (PBS), sterile

  • T25, T75, or T150 cell culture flasks

  • 15 mL and 50 mL conical tubes

  • Hemocytometer or automated cell counter

  • Trypan blue solution

  • 37°C, 5% CO2 incubator

  • Biological safety cabinet

Protocol:

  • Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS, 1% Pen/Strep, and 1% L-Glutamine.[6] Warm the medium to 37°C in a water bath before use.

  • Thawing Cryopreserved Cells:

    • Rapidly thaw a vial of frozen K562 cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9-10 mL of pre-warmed complete growth medium.

    • Centrifuge at 100-200 x g for 5-7 minutes.

    • Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh complete growth medium.

    • Transfer the cell suspension to a T25 flask and incubate at 37°C with 5% CO2.[8]

  • Cell Maintenance:

    • Monitor cell density daily. K562 cells should be maintained between 1 x 10^5 and 1 x 10^6 cells/mL.

    • When the cell density approaches 0.7-0.8 x 10^6 cells/mL, split the culture.[6]

    • To split, transfer the desired volume of cell suspension to a new flask and add fresh, pre-warmed complete growth medium to achieve a density of approximately 0.4 x 10^6 cells/mL.[6]

    • Change the media every 2-3 days.[6]

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt on K562 cells and to calculate the IC50 (half-maximal inhibitory concentration).

Materials:

  • K562 cells in logarithmic growth phase

  • Complete growth medium

  • 96-well flat-bottom plates

  • 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 40% DMF, 2% glacial acetic acid, 16% SDS, pH 4.7)[9]

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Cell Seeding:

    • Count K562 cells and adjust the density to 1 x 10^5 cells/mL in complete growth medium.

    • Seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well plate.

    • Include wells for vehicle control (cells treated with the solvent used to dissolve the compound) and blank (medium only).

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound in complete growth medium.

    • Add 100 µL of the compound dilutions to the respective wells. For the vehicle control, add 100 µL of the vehicle-containing medium.

    • Incubate the plate at 37°C with 5% CO2 for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[9]

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[9][10]

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[11]

    • Read the absorbance at 570 nm using a multi-well spectrophotometer.[9]

Data Analysis:

  • Subtract the absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Treatment GroupAbsorbance (570 nm) (Hypothetical Data)% Viability (Hypothetical Data)
Vehicle Control1.25100%
Compound (10 µM)1.0584%
Compound (25 µM)0.8870.4%
Compound (50 µM)0.6350.4%
Compound (100 µM)0.3528%
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To determine if the compound induces apoptosis in K562 cells.

Materials:

  • K562 cells

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed K562 cells in 6-well plates at a density of 5 x 10^5 cells/mL.

    • Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells by centrifugation at 200 x g for 5 minutes.

    • Wash the cells twice with ice-cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within 1 hour.[12]

    • Annexin V-FITC positive, PI negative cells are in early apoptosis.

    • Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Sources

Application Notes and Protocols for the Quantitative Analysis of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt is a key organoiodine compound with significant applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and specialized polymers. Its unique structure, featuring a hydroxyl, an iodo, and a sulfonic acid group on a benzene ring, imparts specific chemical properties that necessitate robust and accurate analytical methods for its quantification.[1] This document provides detailed application notes and protocols for the quantitative analysis of 4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt in various sample matrices, tailored for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established analytical principles and are designed to be self-validating systems, ensuring scientific integrity and trustworthiness.

Physicochemical Properties of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValue/DescriptionSource
Chemical Formula C₆H₄INaO₄S[1]
Molecular Weight 322.05 g/mol N/A
Appearance Off-white to light-yellow crystalline powder[1]
Solubility Soluble in water and polar organic solvents like methanol.[1]
Chemical Structure A benzene ring substituted with a hydroxyl group at position 4, an iodine atom at position 3, and a sodium sulfonate group at position 1.[1]

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, identification, and quantification of 4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt due to its high resolution, sensitivity, and specificity. Given the polar nature of the sulfonic acid group, a reversed-phase method incorporating an ion-pairing agent is proposed to achieve optimal retention and peak shape on a non-polar stationary phase.[2][3][4]

Causality Behind Experimental Choices
  • Reversed-Phase C18 Column: A C18 column is selected for its versatility and proven performance in separating a wide range of aromatic compounds. The hydrophobic stationary phase provides a non-polar environment for the separation.

  • Ion-Pairing Chromatography: The sulfonic acid group is highly polar and will exhibit poor retention on a standard C18 column. The addition of an ion-pairing reagent, such as tetrabutylammonium hydrogen sulfate, to the mobile phase forms a neutral ion-pair with the negatively charged sulfonate group. This increases the hydrophobicity of the analyte, leading to better retention and improved peak symmetry.[5][6]

  • Mobile Phase Composition: A gradient elution with acetonitrile and a buffered aqueous phase allows for the efficient elution of the analyte while maintaining good resolution from potential impurities. The buffer (e.g., phosphate buffer) helps to control the pH and ensure consistent ionization of the analyte and the ion-pairing reagent.

  • UV Detection: The aromatic ring and the presence of auxochromic groups (hydroxyl and iodo) in the analyte's structure result in strong UV absorbance, making UV detection a sensitive and reliable method for quantification. The wavelength of maximum absorbance (λmax) should be experimentally determined but is anticipated to be in the range of 220-240 nm based on the analysis of similar phenolic compounds.[7]

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt reference standard.

  • HPLC-grade acetonitrile, methanol, and water.

  • Tetrabutylammonium hydrogen sulfate (for ion-pairing).

  • Potassium dihydrogen phosphate and phosphoric acid (for buffer preparation).

  • 0.45 µm membrane filters for mobile phase and sample filtration.

2. Preparation of Mobile Phase:

  • Mobile Phase A (Aqueous): Prepare a 10 mM potassium dihydrogen phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Add 5 mM tetrabutylammonium hydrogen sulfate. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter.

3. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 10 mM KH₂PO₄, 5 mM TBAHS, pH 3.0B: Acetonitrile
Gradient 0-2 min: 10% B2-15 min: 10-60% B15-17 min: 60-10% B17-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 230 nm (or experimentally determined λmax)

4. Sample and Standard Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the 50:50 mobile phase mixture.

  • Sample Preparation: Dissolve the sample containing the analyte in the 50:50 mobile phase mixture to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[8]

5. Method Validation (as per ICH Q2(R1) Guidelines): [7][9][10]

ParameterProcedureAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and spiked samples to demonstrate that no interferences are present at the retention time of the analyte.No significant peaks at the analyte's retention time in blank/placebo.
Linearity Inject the working standard solutions in triplicate and construct a calibration curve of peak area versus concentration.Correlation coefficient (r²) ≥ 0.999.
Range The range should encompass the expected concentration of the analyte in the samples.Typically 80-120% of the test concentration.
Accuracy Perform recovery studies by spiking a known amount of the analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision Repeatability (Intra-day): Analyze six replicate injections of a standard solution. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).To be determined experimentally.
Limit of Quantitation (LOQ) Determined based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S).To be determined experimentally.
Robustness Intentionally vary chromatographic parameters (e.g., pH of mobile phase, column temperature, flow rate) and assess the impact on the results.No significant changes in the results.
Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (Aqueous Buffer with Ion-Pair Reagent & Acetonitrile) HPLC HPLC System (Gradient Pump, Autosampler, Column Oven) MobilePhase->HPLC StandardPrep Standard Solution Preparation (Stock and Working Standards) StandardPrep->HPLC SamplePrep Sample Preparation (Dissolution and Filtration) SamplePrep->HPLC Column C18 Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: HPLC analysis workflow.

Method 2: UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a simpler and more rapid method for the quantification of 4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt, particularly for routine analysis of pure substances or simple mixtures where interfering substances are minimal. The method relies on the inherent UV absorbance of the analyte.

Causality Behind Experimental Choices
  • Solvent Selection: A polar solvent in which the analyte is freely soluble and that does not absorb in the same UV region as the analyte is crucial. A buffered aqueous solution is ideal as it ensures the analyte is in a consistent ionization state, which can affect the UV spectrum.

  • Wavelength Selection (λmax): Measuring absorbance at the wavelength of maximum absorbance (λmax) provides the highest sensitivity and minimizes the impact of minor fluctuations in the instrument's wavelength setting. The λmax for 4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt needs to be determined experimentally by scanning a solution of the analyte across the UV range (typically 200-400 nm).

Experimental Protocol

1. Instrumentation and Materials:

  • UV-Vis spectrophotometer with matched quartz cuvettes (1 cm path length).

  • 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt reference standard.

  • Methanol or a suitable buffer solution (e.g., 10 mM phosphate buffer, pH 7.0).

  • Volumetric flasks and pipettes.

2. Preparation of Solutions:

  • Solvent/Blank: Use the same solvent (e.g., 10 mM phosphate buffer, pH 7.0) for preparing standards and for the blank measurement.

  • Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of the reference standard and dissolve in 50 mL of the chosen solvent in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 5, 10, 15, 20, 25 µg/mL) by diluting the stock solution with the solvent.

3. Determination of λmax:

  • Scan a mid-range standard solution (e.g., 15 µg/mL) from 400 nm to 200 nm against the solvent blank.

  • Identify the wavelength of maximum absorbance (λmax).

4. Measurement and Quantification:

  • Set the spectrophotometer to the determined λmax.

  • Zero the instrument with the solvent blank.

  • Measure the absorbance of each working standard solution and the sample solution.

  • Construct a calibration curve of absorbance versus concentration for the standards.

  • Determine the concentration of the analyte in the sample solution from the calibration curve.

5. Method Validation (as per ICH Q2(R1) Guidelines): [7][9][10]

ParameterProcedureAcceptance Criteria
Specificity Analyze the absorbance of a blank and placebo to ensure no significant absorbance at the λmax.Minimal absorbance at λmax for blank/placebo.
Linearity Measure the absorbance of the working standard solutions and plot absorbance versus concentration.Correlation coefficient (r²) ≥ 0.999.
Range The range of concentrations over which the method is linear, accurate, and precise.To be determined from linearity studies.
Accuracy Perform recovery studies by spiking a known amount of the analyte into a blank matrix at three concentration levels.Mean recovery between 98.0% and 102.0%.
Precision Repeatability (Intra-day): Analyze six replicate measurements of a standard solution. Intermediate Precision (Inter-day): Repeat the analysis on a different day.Relative Standard Deviation (RSD) ≤ 2.0%.
LOD and LOQ Determined from the standard deviation of the blank and the slope of the calibration curve.To be determined experimentally.
Workflow Diagram

UVVis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_data Data Processing SolventPrep Solvent/Blank Preparation Spectrophotometer UV-Vis Spectrophotometer SolventPrep->Spectrophotometer StandardPrep Standard Solution Preparation (Stock and Working Standards) StandardPrep->Spectrophotometer SamplePrep Sample Solution Preparation SamplePrep->Spectrophotometer Scan Determine λmax Spectrophotometer->Scan Measure Measure Absorbance Scan->Measure Calibration Construct Calibration Curve Measure->Calibration Quantification Calculate Analyte Concentration Calibration->Quantification

Caption: UV-Vis spectrophotometry workflow.

Conclusion

The analytical methods detailed in these application notes provide robust and reliable protocols for the quantitative analysis of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt. The choice between HPLC and UV-Vis spectrophotometry will depend on the specific requirements of the analysis, including the complexity of the sample matrix, the required sensitivity, and the available instrumentation. For complex mixtures and trace-level quantification, the proposed ion-pair HPLC method is recommended. For the analysis of bulk material or simple formulations, UV-Vis spectrophotometry offers a rapid and cost-effective alternative. In all cases, adherence to the principles of method validation is paramount to ensure the generation of high-quality, defensible data.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Available at: [Link]

  • Ion pair chromatography of carboxylic and sulfonic acids with trialkylamines. DiVA portal. Available at: [Link]

  • Ultraviolet Spectrophotometric Determination of Phenols in Natural and Waste Waters with Iodine Monobromide. Royal Society of Chemistry. Available at: [Link]

  • Separation of 3,5-Dibromo-4-hydroxybenzenesulfonic acid on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • UV-Vis spectroscopic and colorimetric anion detection and fluorescence properties of new 3-amino-4-hydroxybenzenesulfonic acid-based Schiff bases depending on the strength and position of the electron donor substitution. ResearchGate. Available at: [Link]

  • Chemical Identification and Flavor Profile Analysis of Iodinated Phenols Produced from Disinfection of Spacecraft Drinking Water. VTechWorks. Available at: [Link]

  • Sample Preparation – HPLC. Polymer Chemistry Characterization Lab. Available at: [Link]

  • Phenol, 4-iodo-. NIST WebBook. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at: [Link]

  • UV-Vis spectroscopic and colorimetric anion detection and fluorescence properties of new 3-amino-4-hydroxybenzenesulfonic acid-b. AVESİS. Available at: [Link]

  • Optimization of AE-HPLC separation of iodophenol species. ResearchGate. Available at: [Link]

  • Iodination of phenol. Lund University. Available at: [Link]

  • Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral an. ScienceDirect. Available at: [Link]

  • HPLC-DAD Determination of Iodide in Mineral Waters on Phosphatidylcholine Column. National Institutes of Health. Available at: [Link]

  • Ion-pairing chromatography. Google Patents.
  • Ion pair chromatography reagents. Carlo Erba Reagents. Available at: [Link]

  • A new HPLC method for the detection of iodine applied to natural samples of edible seaweeds and commercial seaweed food products. ResearchGate. Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]

  • Process for the iodination of phenolic derivatives. Google Patents.
  • Ion Pairing - Blessing or Curse? LCGC International. Available at: [Link]

  • A New Rapid and Specific Iodination Reagent for Phenolic Compounds. MDPI. Available at: [Link]

  • Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). MDPI. Available at: [Link]

Sources

Application Notes and Protocols for the Derivatization of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt is a versatile aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its trifunctional nature, featuring a phenolic hydroxyl group, an iodine atom, and a sulfonic acid salt, provides multiple avenues for chemical modification. This allows for the strategic introduction of diverse functionalities, making it a valuable building block for the synthesis of novel therapeutic agents, molecular probes, and functional materials. The hydroxyl group offers a site for etherification and esterification, the iodo group is an excellent handle for palladium-catalyzed cross-coupling reactions, and the sulfonate group can be converted into other sulfur-containing functionalities. This document provides a comprehensive guide to the derivatization of this compound, offering detailed protocols and insights into the strategic considerations for each type of modification.

Strategic Considerations for Derivatization

The presence of three distinct functional groups on the benzene ring necessitates a thoughtful approach to derivatization to achieve the desired selectivity. The reactivity of each group can be influenced by the reaction conditions and the presence of the other functionalities.

  • The Phenolic Hydroxyl Group: This group is nucleophilic and can readily undergo O-alkylation (etherification) or O-acylation (esterification). The acidity of the phenolic proton allows for its removal with a suitable base to form a more nucleophilic phenoxide ion.

  • The Iodo Group: The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds.[1]

  • The Sulfonic Acid, Sodium Salt: This group is highly polar and water-soluble. While generally stable, it can be converted into more reactive intermediates such as sulfonyl chlorides, which can then be transformed into sulfonamides or sulfonate esters.

The interplay between these groups is a key consideration. For instance, the strongly electron-withdrawing sulfonate group can influence the reactivity of the rest of the aromatic ring. Similarly, the reaction conditions for modifying one group must be chosen carefully to avoid unintended reactions at the other sites. In some cases, protection of one or more functional groups may be necessary to achieve the desired transformation.

Derivatization of the Phenolic Hydroxyl Group

The hydroxyl group is a prime target for introducing a wide variety of side chains, which can modulate the biological activity and physicochemical properties of the resulting molecules.

Etherification (Williamson Ether Synthesis)

The Williamson ether synthesis is a robust method for forming ethers from a phenoxide and an alkyl halide.[2] This reaction proceeds via an SN2 mechanism and is generally efficient for primary alkyl halides.

Reaction Scheme:

Protocol 1: Synthesis of a Benzyl Ether Derivative

This protocol describes the synthesis of sodium 4-(benzyloxy)-3-iodobenzenesulfonate.

Materials:

  • 4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-hydroxy-3-iodobenzenesulfonic acid, sodium salt (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired benzyl ether derivative.

Expected Outcome:

The reaction should yield the benzyl ether derivative as a white to off-white solid. The yield can be expected to be in the range of 70-85%.

Characterization Data (Representative):

ParameterValue
¹H NMR Peaks corresponding to the aromatic protons of both rings and the benzylic protons.
¹³C NMR Signals for all carbon atoms in the molecule.
Mass Spec. Molecular ion peak corresponding to the expected mass.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide.[3]

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.

  • Temperature: Gentle heating increases the reaction rate without promoting significant side reactions.

Esterification

Esterification of the phenolic hydroxyl group can be achieved using acyl chlorides or acid anhydrides in the presence of a base.[4] Direct esterification with carboxylic acids is generally slow and inefficient for phenols.

Reaction Scheme:

Protocol 2: Synthesis of an Acetyl Ester Derivative

This protocol details the synthesis of sodium 4-acetoxy-3-iodobenzenesulfonate.

Materials:

  • 4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt

  • Acetyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 4-hydroxy-3-iodobenzenesulfonic acid, sodium salt (1.0 eq) in anhydrous DCM.

  • Add pyridine (2.0 eq) to the suspension and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.5 eq) dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure acetyl ester.

Expected Outcome:

The acetylated product is expected to be a crystalline solid with a yield of 85-95%.

Characterization Data (Representative):

ParameterValue
¹H NMR Appearance of a singlet for the acetyl methyl protons in addition to the aromatic signals.
IR A characteristic ester carbonyl stretch around 1760 cm⁻¹.
Mass Spec. Molecular ion peak confirming the addition of the acetyl group.

Causality Behind Experimental Choices:

  • Reagent: Acetyl chloride is a highly reactive acylating agent.[5]

  • Base: Pyridine acts as a nucleophilic catalyst and also scavenges the HCl byproduct.

  • Solvent: DCM is an inert solvent that is suitable for this type of reaction.

Derivatization of the Iodo Group via Cross-Coupling Reactions

The iodo-substituent provides a powerful platform for constructing complex molecular architectures through palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond makes it an ideal substrate for these transformations.[6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[7] This reaction is widely used to synthesize biaryl compounds.

Reaction Scheme:

Protocol 3: Synthesis of a Phenyl Derivative

This protocol outlines the synthesis of sodium 4-hydroxy-[1,1'-biphenyl]-3-sulfonate.

Materials:

  • 4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine 4-hydroxy-3-iodobenzenesulfonic acid, sodium salt (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Heat the reaction mixture to 80-90 °C under an inert atmosphere and stir for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Expected Outcome:

The biphenyl product is typically obtained as a solid, with yields often ranging from 60% to 80%.

Characterization Data (Representative):

ParameterValue
¹H NMR Disappearance of the starting material's aromatic signals and appearance of new signals corresponding to the biphenyl structure.
¹³C NMR Signals confirming the formation of the new C-C bond.
Mass Spec. Molecular ion peak corresponding to the coupled product.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium source (Pd(OAc)₂) and a phosphine ligand (PPh₃) forms the active Pd(0) catalyst in situ.[8]

  • Base: The base is crucial for the transmetalation step of the catalytic cycle.[9]

  • Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reactants.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes.

Reaction Scheme:

Protocol 4: Synthesis of a Phenylethynyl Derivative

This protocol describes the synthesis of sodium 4-hydroxy-3-(phenylethynyl)benzenesulfonate.

Materials:

  • 4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a solution of 4-hydroxy-3-iodobenzenesulfonic acid, sodium salt (1.0 eq) in a mixture of THF and triethylamine, add phenylacetylene (1.5 eq).

  • Degas the solution with argon for 15 minutes.

  • Add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.05 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • After completion, filter the mixture to remove the triethylammonium iodide salt.

  • Concentrate the filtrate and purify the residue by column chromatography.

Expected Outcome:

The desired alkynyl product is usually a solid, with yields typically in the range of 70-90%.

Characterization Data (Representative):

ParameterValue
¹H NMR Signals for the aromatic protons and the absence of the acetylenic proton.
IR A characteristic C≡C stretch around 2100-2260 cm⁻¹.
Mass Spec. Molecular ion peak confirming the product's mass.
Heck Coupling

The Heck reaction couples an alkene with an aryl halide to form a substituted alkene.

Reaction Scheme:

Protocol 5: Synthesis of a Styrenyl Derivative

This protocol details the synthesis of sodium 4-hydroxy-3-styrylbenzenesulfonate.

Materials:

  • 4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine

  • Triethylamine (Et₃N)

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • In a sealed tube, combine 4-hydroxy-3-iodobenzenesulfonic acid, sodium salt (1.0 eq), styrene (1.5 eq), Pd(OAc)₂ (0.05 eq), and tri(o-tolyl)phosphine (0.1 eq).

  • Add anhydrous acetonitrile and triethylamine (2.0 eq).

  • Seal the tube and heat the reaction mixture to 100 °C for 18-24 hours.

  • Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Expected Outcome:

The styrenyl derivative is typically a solid, with yields varying depending on the specific conditions.

Characterization Data (Representative):

ParameterValue
¹H NMR Signals for the vinylic protons in addition to the aromatic protons.
Mass Spec. Molecular ion peak corresponding to the expected product.

Derivatization of the Sulfonic Acid Group

The sodium sulfonate group can be converted into more reactive intermediates, such as sulfonyl chlorides, which then serve as precursors for sulfonamides and sulfonate esters.

Conversion to Sulfonyl Chloride

The sodium sulfonate can be converted to the corresponding sulfonyl chloride using reagents like thionyl chloride or phosphorus pentachloride.

Reaction Scheme:

Protocol 6: Synthesis of 4-Hydroxy-3-iodobenzene-1-sulfonyl chloride

Materials:

  • 4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

Procedure:

  • Carefully add 4-hydroxy-3-iodobenzenesulfonic acid, sodium salt (1.0 eq) to an excess of thionyl chloride.

  • Add a catalytic amount of DMF.

  • Heat the mixture under reflux for 2-4 hours.

  • Monitor the reaction for the cessation of gas evolution.

  • Carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude sulfonyl chloride can be used directly in the next step or purified by recrystallization from a suitable solvent.

Expected Outcome:

The sulfonyl chloride is typically a moisture-sensitive solid. The reaction should proceed in high yield.

Synthesis of Sulfonamides

Sulfonyl chlorides readily react with primary or secondary amines to form sulfonamides.[10]

Reaction Scheme:

Protocol 7: Synthesis of a Sulfonamide Derivative

Materials:

  • 4-Hydroxy-3-iodobenzene-1-sulfonyl chloride

  • Aniline

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 4-hydroxy-3-iodobenzene-1-sulfonyl chloride (1.0 eq) in anhydrous DCM.

  • Add pyridine (1.2 eq).

  • Cool the solution to 0 °C and add a solution of aniline (1.1 eq) in DCM dropwise.

  • Stir the reaction at room temperature for 4-6 hours.

  • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Expected Outcome:

The sulfonamide is generally a solid, with yields typically above 80%.

Synthesis of Sulfonate Esters

Sulfonyl chlorides react with alcohols in the presence of a base to yield sulfonate esters.[11]

Reaction Scheme:

Protocol 8: Synthesis of a Sulfonate Ester Derivative

Materials:

  • 4-Hydroxy-3-iodobenzene-1-sulfonyl chloride

  • Ethanol

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 4-hydroxy-3-iodobenzene-1-sulfonyl chloride (1.0 eq) in anhydrous DCM.

  • Add pyridine (1.2 eq).

  • Cool the solution to 0 °C and add ethanol (1.5 eq) dropwise.

  • Stir the reaction at room temperature for 3-5 hours.

  • Work up the reaction as described in Protocol 7.

  • Purify the product by column chromatography.

Expected Outcome:

The sulfonate ester is typically an oil or a low-melting solid, with good to excellent yields.

Visualization of Derivatization Pathways

Derivatization_Pathways cluster_hydroxyl Hydroxyl Group Derivatization cluster_iodo Iodo Group Derivatization cluster_sulfonate Sulfonate Group Derivatization 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt Etherification Etherification 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt->Etherification R-X, Base Esterification Esterification 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt->Esterification RCOCl, Base Suzuki Coupling Suzuki Coupling 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt->Suzuki Coupling R-B(OH)₂, Pd cat. Sonogashira Coupling Sonogashira Coupling 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt->Sonogashira Coupling R-C≡CH, Pd/Cu cat. Heck Coupling Heck Coupling 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt->Heck Coupling Alkene, Pd cat. Sulfonyl Chloride Sulfonyl Chloride 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt->Sulfonyl Chloride SOCl₂ Sulfonamide Sulfonamide Sulfonyl Chloride->Sulfonamide R₂NH Sulfonate Ester Sulfonate Ester Sulfonyl Chloride->Sulfonate Ester R-OH, Base

Caption: Derivatization pathways for 4-hydroxy-3-iodobenzenesulfonic acid, sodium salt.

Safety and Handling

4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt and its derivatives should be handled in a well-ventilated fume hood.[12][13] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. The reagents used in the derivatization reactions, such as thionyl chloride, acyl chlorides, and organometallic catalysts, are often corrosive, toxic, or flammable and should be handled with extreme care according to their respective safety data sheets.

Conclusion

The trifunctional nature of 4-hydroxy-3-iodobenzenesulfonic acid, sodium salt makes it a highly valuable and versatile building block in synthetic chemistry. The protocols outlined in this application note provide a solid foundation for researchers to explore the derivatization of this compound, enabling the synthesis of a wide array of novel molecules with potential applications in drug discovery and materials science. The key to successful derivatization lies in the careful selection of reaction conditions to achieve the desired selectivity and in the thorough characterization of the resulting products.

References

  • De Luca, L., & Giacomelli, G. (2008). A New, Simple, and General Method for the Synthesis of Sulfonamides. The Journal of Organic Chemistry, 73(10), 3967–3969. Available at: [Link]

  • European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282-290. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

  • Ashenhurst, J. (2022). The Williamson Ether Synthesis. In Master Organic Chemistry. Retrieved from [Link]

  • Ren, P., & Dong, G. (2018). Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. Organic Letters, 20(15), 4543–4547. Available at: [Link]

  • Clark, J. (2022). Making Esters. In Chemguide. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura Reaction of Three 4-Iodophenylalanine-Containing Tripeptides with Phenylboronic Acid 3 Catalyzed by Microgel Pd-Nanopar-. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Hindson, B. J., et al. (2014). Role of Organosulfur Compounds in the Growth and Final Surface Chemistry of PbS Quantum Dots. Chemistry of Materials, 26(11), 3463–3470. Available at: [Link]

  • Google Patents. (n.d.). EP1902618A1 - Process for the preparation of salts of sulfonamides.
  • Reddy, K. L., & Sharpless, K. B. (2008). Rapid Conversion of Hindered Arylsulfonates to Alkyl Chlorides with Retention of Configuration. PMC. Available at: [Link]

  • Chem Help ASAP. (2019, November 12). synthesis of esters from acid chlorides [Video]. YouTube. [Link]

  • Friščić, T., & Fábián, L. (2010). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Chemical Science, 1(6), 731. Available at: [Link]

  • ResearchGate. (n.d.). A simple method for the synthesis of sulfonic esters. Retrieved from [Link]

  • Patrick, G. L. (n.d.). Appendix 6: Protecting groups. In Oxford Learning Link. Retrieved from [Link]

  • PubMed. (2022). Molecular Characterization of Organosulfur and Organonitrogen Compounds in Summer and Winter PM2.5 via UHPLC-Q-Orbitrap MS/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Conversion of sulfonate to sulfonylchloride with thionylchloride at.... Retrieved from [Link]

  • National Institutes of Health. (2022). Detection of Organosulfur and Organophosphorus Compounds Using a Hexafluorobutyl Acrylate-Coated Tapered Optical Fibers. PMC. Available at: [Link]

  • Langler, R. F., et al. (1991). Sulfonyl esters 3. The formation of sulfone-sulfonates in the reactions of aryl methanesulfonates with sodium hydride. Canadian Journal of Chemistry, 69(12), 2127–2133. Available at: [Link]

  • University of Wisconsin-Platteville. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly selective iodination of phenols using potassium iodide and benzyltriphenylphosphonium peroxymonosulfate. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Retrieved from [Link]

  • Al-Zoubi, R. M. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 873. Available at: [Link]

  • Neliti. (2022). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • Google Patents. (n.d.). EP2851362B1 - A method for the production of sulfate or sulfonate esters.
  • Shavnya, A., & Smith, C. J. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 231-252). The Royal Society of Chemistry.
  • Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Google Patents. (n.d.). KR101522464B1 - New process for the production of arensulfonyl chloride from arensulfonic acid.
  • Chemistry LibreTexts. (2021). 2.8: Acid Halides for Ester Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Molecular Characterization of Organosulfur Compounds in Biodiesel and Diesel Fuel Secondary Organic Aerosol. PubMed Central. Available at: [Link]

  • University of Cambridge. (n.d.). Protecting Groups in Synthetic Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Christiansen, J. V., Feldthus, A., & Carlsen, L. (1990). Iodination of phenol.
  • ResearchGate. (n.d.). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Recent advances in the synthesis and transformations of sulfinate esters. Chemical Communications, 51(34), 7299–7308. Available at: [Link]

  • University of Texas Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • YouTube. (2021, April 23). Esterification using Acid Chloride and Alcohol. Retrieved from [Link]

  • National Institutes of Health. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions for Suzuki-Miyaura cross coupling of 11a.. Retrieved from [Link]

  • MDPI. (2022). Comprehensive Strategy for Effective Exploitation of Offshore Extra-Heavy Oilfields with Cyclic Steam Stimulation. Processes, 10(7), 1354. Available at: [Link]

Sources

Application Note & Protocol: A Scalable Synthesis of Sodium 4-Hydroxy-3-iodobenzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the large-scale synthesis of Sodium 4-Hydroxy-3-iodobenzenesulfonate, a key organosulfur compound with applications in medicinal chemistry and as a versatile chemical intermediate. We present a preferred industrial-scale synthetic route, detailing the underlying chemical principles, a step-by-step protocol, and robust analytical methods for quality control. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the process.

Introduction and Strategic Overview

Sodium 4-hydroxy-3-iodobenzenesulfonate (CAS No. 121208-93-3) is an aromatic compound characterized by a benzene ring substituted with hydroxyl, iodine, and sodium sulfonate groups.[1] Its structure, particularly the presence of the reactive iodine and hydrogen-bonding hydroxyl group, makes it a valuable building block in the synthesis of more complex molecules. The sulfonate group confers high water solubility, a desirable trait for many biological and chemical applications.[1]

Several synthetic pathways can be envisioned for this molecule. A comparative analysis reveals the strategic advantages of direct, regioselective iodination for large-scale production.

Parameter Route 1: Direct Iodination Route 2: Sulfonation of 3-Iodophenol Route 3: Diazotization of Aniline Intermediate
Starting Material Phenol / Sodium 4-hydroxybenzenesulfonate3-Iodophenol4-Hydroxybenzenesulfonic acid
Overall Yield 55–60%50–55%40–45%
Regioselectivity Moderate to HighHighHigh
Number of Steps 2-324-5
Scalability Excellent (Preferred for Industrial)Laboratory ScaleLaboratory Scale
Key Challenge Managing competing directing group effectsHarsh sulfonation conditionsMulti-step synthesis, handling diazonium salts

Given its efficiency and fewer steps, Route 1: Direct Iodination is the focus of this detailed protocol.[1] This route leverages the powerful ortho-directing influence of the hydroxyl group to selectively introduce iodine onto the aromatic ring of the readily available precursor, sodium 4-hydroxybenzenesulfonate.

Synthesis Workflow and Mechanism

The selected pathway involves two primary stages: the sulfonation of phenol to create the starting material, followed by a regioselective electrophilic iodination.

Diagram of the Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Iodination Phenol Phenol Step1_Product 4-Hydroxybenzenesulfonic Acid Phenol->Step1_Product Sulfonation >85% Yield H2SO4 Conc. H₂SO₄ (100-120°C) Starting_Material Sodium 4-hydroxybenzenesulfonate Step1_Product->Starting_Material Neutralization NaOH NaOH (aq) Neutralization Final_Product Sodium 4-hydroxy-3-iodobenzenesulfonate Starting_Material->Final_Product Regioselective Iodination ~65% Yield Iodination Iodinating Agent (e.g., I₂ / NaIO₄) (0-25°C)

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 4-hydroxy-3-iodobenzenesulfonic acid, sodium salt (CAS 121208-93-3). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile halogenated aromatic sulfonate. Our focus is on providing practical, field-proven insights grounded in solid scientific principles to help you achieve the desired purity for your critical applications.

Section 1: Understanding Your Crude Material

A successful purification begins with a thorough understanding of the starting material. The crude product's impurity profile dictates the most effective purification strategy.

Q1: What are the most common impurities I should expect in my crude 4-hydroxy-3-iodobenzenesulfonic acid, sodium salt?

A: The impurity profile is intrinsically linked to the synthetic route. However, several common impurities arise from incomplete reactions or side reactions during synthesis.

  • Unreacted Starting Material: The most common impurity is often the non-iodinated precursor, 4-hydroxybenzenesulfonic acid, sodium salt.[1][2] This impurity is structurally similar but lacks the iodine atom, resulting in higher water solubility which can complicate simple recrystallizations.[1]

  • Regioisomers: Depending on the control over the iodination step, isomers with iodine at different positions on the benzene ring may be present.

  • Di-iodinated Byproducts: Over-iodination can lead to the formation of 4-hydroxy-3,5-diiodobenzenesulfonic acid, sodium salt.[3] This impurity has a significantly higher molecular weight.

  • Inorganic Salts: Sulfuric acid is often used in the sulfonation step, and sodium hydroxide is used for neutralization.[1][4] Consequently, residual sodium sulfate (Na₂SO₄) or excess sodium hydroxide (NaOH) are common inorganic contaminants.

  • Degradation Products & Colored Impurities: Aromatic compounds, particularly phenols, can oxidize to form highly colored quinone-type structures. Furthermore, this compound is known to be sensitive to light, which can cause photo-deiodination.[1]

Table 1: Common Impurities and Their Characteristics

Impurity Chemical Name Typical Origin Key Differentiating Property
Starting Material 4-Hydroxybenzenesulfonic acid, sodium salt Incomplete iodination Higher water solubility, lower molecular weight (196.16 g/mol ).[2]
Over-iodination Product 4-Hydroxy-3,5-diiodobenzenesulfonic acid, sodium salt Excess iodinating agent Higher molecular weight (447.95 g/mol ).[3]
Inorganic Salts Sodium Sulfate (Na₂SO₄) Byproduct of sulfonation/neutralization Generally insoluble in organic solvents like ethanol.

| Colored Impurities | Quinone-type species | Oxidation of the phenol group | High absorption in the visible spectrum. |

Q2: What are the key physical and chemical properties to consider before purification?

A: Understanding the compound's properties is critical for designing an effective purification protocol.

Table 2: Physicochemical Properties of 4-Hydroxy-3-iodobenzenesulfonic acid, Sodium Salt

Property Value Significance for Purification
Appearance Off-White Solid.[5] A significant deviation (e.g., brown, pink) indicates colored impurities requiring specific removal steps.
Solubility Soluble in water, DMSO, Methanol.[5] Provides a starting point for selecting recrystallization or chromatography solvents. The high water solubility can make extraction from aqueous solutions difficult.
Melting Point >300°C (decomposes).[5] The high decomposition temperature indicates good thermal stability for procedures like hot recrystallization.
pH Stability Optimal stability in buffered solutions at pH 6–8.[1] Important for chromatographic methods where mobile phase pH must be controlled to ensure compound integrity.

| Light Sensitivity | Prone to photo-deiodination.[1] | All purification steps should be performed with protection from direct light (e.g., using amber glassware). |

Q3: How can I quickly assess the purity of my crude product?

A: A preliminary purity assessment is a vital first step. We recommend High-Performance Liquid Chromatography (HPLC) for a quantitative view.

  • Recommended HPLC Method: A reversed-phase C18 column is suitable. Use a gradient elution with a mobile phase consisting of a buffered aqueous solution (e.g., 20 mM ammonium acetate, pH 6.8) and an organic modifier like methanol or acetonitrile. Monitoring at 240 nm is a good starting point.[6] A pure sample should yield a single major peak. The presence of early-eluting peaks may suggest more polar impurities like 4-hydroxybenzenesulfonic acid, while later-eluting peaks could indicate di-iodinated species.

Section 2: Troubleshooting Recrystallization

Recrystallization is the most common first-pass purification technique for solid compounds. However, the high polarity and ionic nature of this salt can present challenges.

Q4: What is a good solvent system for the recrystallization of this compound?

A: Given its solubility profile, a solvent/anti-solvent system is often most effective. The goal is to find a solvent that dissolves the compound well when hot but poorly when cold, and an anti-solvent in which the compound is insoluble.

  • Primary Solvent (Good Solvent): Water or Methanol.

  • Anti-Solvent (Poor Solvent): Ethanol, Isopropanol (IPA), or Acetone.

A common starting point is to dissolve the crude salt in a minimum amount of boiling water and then slowly add ethanol or IPA until the solution becomes faintly cloudy. Heating the solution again to clarify it and then allowing it to cool slowly should induce crystallization.[7][8]

Recrystallization_Decision_Tree start Start: Crude Solid dissolve Dissolve in minimum boiling primary solvent (e.g., Water, Methanol) start->dissolve hot_filter Hot gravity filtration (optional, for insoluble impurities) dissolve->hot_filter add_anti_solvent Slowly add anti-solvent (e.g., IPA, Ethanol) until solution is turbid hot_filter->add_anti_solvent reheat Reheat gently to clarify solution add_anti_solvent->reheat cool_slowly Cool slowly to room temperature reheat->cool_slowly ice_bath Cool in an ice bath to maximize yield cool_slowly->ice_bath collect Collect crystals via vacuum filtration ice_bath->collect wash Wash with cold anti-solvent collect->wash dry Dry under vacuum wash->dry end_node Pure Product dry->end_node

Q5: My compound is "oiling out" during cooling instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute precipitates from the solution as a liquid phase rather than a solid crystalline lattice. This is common with polar compounds when the solution is too concentrated or cooled too quickly.

Troubleshooting Steps:

  • Re-heat the solution: Add more of the primary (good) solvent until the oil completely redissolves.[7]

  • Slow Down Cooling: This is the most critical step. Ensure the flask is allowed to cool to room temperature undisturbed over several hours before moving to an ice bath. Rapid cooling favors amorphous precipitation or oiling over ordered crystal growth.[8]

  • Reduce Concentration: If the problem persists, start the entire process over using a more dilute solution.

  • Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the meniscus can create a rough surface that initiates nucleation and crystal growth.

Q6: My product is still discolored after recrystallization. How do I remove colored impurities?

A: Highly colored, minor impurities are often not effectively removed by recrystallization alone because they can become trapped in the crystal lattice. Activated charcoal is the industry standard for this problem.

Protocol: Decolorization with Activated Charcoal

  • Dissolve the crude, colored compound in a suitable amount of hot solvent (e.g., water) as you would for recrystallization.

  • Remove the flask from the heat source to prevent bumping.

  • Cautiously add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Warning: Adding charcoal to a boiling solution can cause it to boil over violently.

  • Gently swirl the mixture and heat it again for 5-10 minutes to allow the charcoal to adsorb the colored impurities.

  • Perform a hot gravity filtration using fluted filter paper to remove the activated charcoal. This step must be done quickly to prevent the desired product from crystallizing prematurely in the funnel.

  • Proceed with the recrystallization of the clarified filtrate as usual.

Section 3: Advanced Purification Strategies

When recrystallization fails to provide the required purity, or for removing closely related isomers, chromatography is the method of choice.

Q7: When should I consider using chromatography?

A: Chromatography is recommended when:

  • Purity after multiple recrystallizations is still below your target (>99% is often required for pharmaceutical applications).

  • Impurities are structurally very similar to the target compound (e.g., regioisomers), making separation by solubility difficult.

  • You need to purify a small amount of material where recrystallization losses are prohibitive. A study on a similar aromatic sulfonate successfully used high-speed counter-current chromatography to achieve >99% purity from a starting material of only 70-85% purity.[6][9]

Q8: I'm observing poor peak shape (tailing, fronting) during reversed-phase HPLC. What's the cause and solution?

A: Poor peak shape for ionic compounds like sulfonates is almost always related to secondary ionic interactions with the stationary phase or inconsistent ionization state during elution.[10]

Causality & Solution:

  • The Problem: The sulfonate group (R-SO₃⁻) is a strong acid and is permanently ionized at typical HPLC pH ranges. This anionic group can have undesirable interactions with the silica backbone of the C18 stationary phase, leading to peak tailing. Furthermore, the phenolic hydroxyl group's ionization state will change with pH, potentially leading to multiple species in solution and causing peak splitting or broadening.

  • The Solution: pH Control with Buffers. The most effective solution is to buffer the mobile phase. Using a buffer ensures a constant pH throughout the analysis, leading to a single, consistent ionic form of your molecule and sharp, symmetrical peaks.[10]

    • Recommended Buffers: For preparative chromatography where solvent removal is necessary, use volatile buffers. Ammonium acetate or ammonium formate at a concentration of 10-20 mM are excellent choices.[10] Adjust the pH to be within the compound's stable range (pH 6-8).[1]

Chromatography_Troubleshooting cluster_problem Problem cluster_cause Likely Causes cluster_solution Solution problem Poor Peak Shape (Tailing, Broadening) cause1 Uncontrolled Ionization (Phenol -OH group) problem->cause1 cause2 Secondary Interactions (Sulfonate -SO3⁻ group with silica backbone) problem->cause2 solution Buffer the Mobile Phase (e.g., 20mM Ammonium Acetate) cause1->solution cause2->solution outcome Sharp, Symmetrical Peak (Improved Resolution) solution->outcome

Section 4: Handling and Storage

Q9: How should I properly store the purified product to ensure its long-term stability?

A: Proper storage is crucial to prevent degradation. Based on its known sensitivities, the following conditions are recommended:

  • Protection from Light: Store the solid in an amber glass vial to prevent photo-deiodination.[1]

  • Inert Atmosphere: To prevent oxidation of the phenol group, flush the vial with an inert gas like nitrogen or argon before sealing.[1]

  • Temperature: For long-term storage, keep the material in a freezer at -20°C.[5]

  • Moisture Control: The compound is hygroscopic.[1] Store in a desiccator, especially after opening, to prevent moisture absorption.

References

  • Weisz, A., et al. (2008). Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography. Journal of Chromatography A. Available at: [Link]

  • PubMed. (2008). Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). Sodium 4-hydroxy-3,5-diiodobenzenesulphonate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Sodium 4-hydroxybenzenesulfonate. National Center for Biotechnology Information. Retrieved from [Link]

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Retrieved from [Link]

  • Google Patents. (n.d.). US3496224A - Purification of sulfonic acids.
  • Parra, T. (2020). How To Recrystallize A Solid. YouTube. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of Hydroxy Sulfonate Surfactants. National Center for Biotechnology Information. Retrieved from [Link]

  • Professor Dave Explains. (2020). Recrystallization. YouTube. Retrieved from [Link]

  • MDPI. (n.d.). Dispersion Mechanisms of Lignosulfonates in Concentrated TiO2 Suspensions and Pastes. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Journal of The Chemical Society of Pakistan. (2013). Synthesis, Recrystallization and Structural Characterization of a Novel Sodium Structure Na2(C13H8N3O5)2(H2O)6. Retrieved from [Link]

  • ResearchGate. (2022). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Retrieved from [Link]

  • Slideshare. (n.d.). Sulfonation of aromatic compounds. Retrieved from [Link]

  • Organic Chemistry Tutor. (2023). Sulfonation of Aromatic Compounds. YouTube. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2022). A comprehensive review on synthesis and characterization of impurities. Retrieved from [Link]

Sources

Technical Support Center: Synthesis & Purification of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt. We will explore the common challenges encountered during its multi-step synthesis and provide in-depth, field-proven troubleshooting strategies and purification protocols. Our focus is not merely on procedural steps but on the underlying chemical principles that govern byproduct formation and successful purification, ensuring a self-validating and robust experimental design.

Synthesis Overview: Key Reactions and Inherent Challenges

The synthesis of sodium 4-hydroxy-3-iodobenzenesulfonate is typically a two-step electrophilic aromatic substitution sequence starting from phenol. First, phenol undergoes sulfonation to yield 4-hydroxybenzenesulfonic acid, which is then iodinated to introduce the iodine atom ortho to the hydroxyl group. Each step presents unique challenges regarding regioselectivity and the formation of difficult-to-remove byproducts.

The overall pathway and the points at which major byproducts can arise are illustrated below.

Phenol Phenol Sulfonation Sulfonation (conc. H₂SO₄) Phenol->Sulfonation P_Intermediate 4-Hydroxybenzenesulfonic Acid (Desired para-product) Sulfonation->P_Intermediate High Temp. (~100-110°C) O_Byproduct 2-Hydroxybenzenesulfonic Acid (Ortho-isomer byproduct) Sulfonation->O_Byproduct Low Temp. (~25-40°C) (Kinetic Control) Di_Byproduct Phenol-2,4-disulfonic Acid (Disubstitution byproduct) Sulfonation->Di_Byproduct Excess H₂SO₄ High Temp. Ox_Byproduct Oxidized Impurities (Quinones, Polymers) Sulfonation->Ox_Byproduct High Temp. Iodination Iodination (e.g., ICl, I₂/HIO₃) P_Intermediate->Iodination Target 4-Hydroxy-3-iodobenzenesulfonic Acid Iodination->Target Controlled Stoichiometry DiIodo_Byproduct 4-Hydroxy-3,5-diiodobenzenesulfonic Acid (Over-iodination byproduct) Iodination->DiIodo_Byproduct Excess Iodinating Agent Neutralization Neutralization (NaOH) Target->Neutralization FinalProduct Final Product: Sodium 4-Hydroxy-3-iodobenzenesulfonate Neutralization->FinalProduct Salt_Byproduct Inorganic Salts (e.g., Na₂SO₄) Neutralization->Salt_Byproduct

Caption: Synthesis pathway and common byproduct formation points.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific experimental issues in a question-and-answer format.

Category A: Sulfonation Stage Issues

Q1: My initial product is a mixture of ortho- and para-phenolsulfonic acid isomers. How do I maximize the yield of the desired para-isomer?

A1: The regioselectivity of phenol sulfonation is highly temperature-dependent. The ortho-isomer is the kinetically favored product, forming faster at lower temperatures (e.g., 25-40°C).[1][2] The para-isomer is the thermodynamically more stable product and its formation is favored at higher temperatures.

  • Causality: At elevated temperatures (~100-110°C), the initially formed ortho-isomer can revert to phenol and then reform as the more stable para-isomer.[1][3]

  • Troubleshooting:

    • Temperature Control: Maintain a reaction temperature of 100-110°C for 5-6 hours to ensure the equilibrium shifts towards the para-product.[1]

    • Reaction Time: Ensure sufficient reaction time at the elevated temperature to allow for the isomerization to complete.

Q2: The sulfonation reaction mixture turned dark brown or black. What causes this discoloration and how can it be remediated?

A2: This is a common issue caused by the oxidation of phenol at high temperatures in the presence of concentrated sulfuric acid, a strong oxidizing agent.[1] This leads to the formation of highly colored quinone-type compounds and polymeric materials.

  • Causality: Phenol is highly susceptible to oxidation. Impurities in the starting phenol can also contribute to discoloration.

  • Troubleshooting:

    • Prevention: Use high-purity, colorless phenol. If the starting material is discolored, consider purifying it by distillation first. Conducting the reaction under an inert atmosphere (e.g., nitrogen) can also minimize oxidation.[1]

    • Remediation: During workup, the crude product can be treated with activated charcoal.[4] The charcoal adsorbs the colored impurities, which can then be removed by filtration.

Q3: I am observing a significant amount of phenol-2,4-disulfonic acid in my product. How can this be avoided?

A3: Formation of disubstituted byproducts is typically a result of overly harsh reaction conditions.[1]

  • Causality: Using a large excess of the sulfonating agent (especially fuming sulfuric acid) or prolonged reaction at very high temperatures provides the energy and reagents necessary for a second sulfonation to occur.

  • Troubleshooting:

    • Stoichiometry Control: Use a controlled molar ratio of sulfuric acid to phenol, typically a slight excess (e.g., 1.05 to 1.1 equivalents) of sulfuric acid is sufficient.[1]

    • Condition Optimization: Avoid unnecessarily high temperatures or excessively long reaction times. Monitor the reaction's progress using a technique like TLC or HPLC to determine the optimal endpoint.

Category B: Iodination Stage Issues

Q4: My final product is contaminated with a di-iodinated byproduct (4-hydroxy-3,5-diiodobenzenesulfonic acid). How can I improve the selectivity of the iodination?

A4: The formation of a di-iodinated species is a classic example of over-iodination due to the strong activating effects of the hydroxyl group.

  • Causality: The hydroxyl group strongly activates both ortho positions (3 and 5) for electrophilic substitution. After the first iodine is added at the 3-position, the ring remains activated enough for a second iodination to occur at the 5-position if conditions are not carefully controlled.[5]

  • Troubleshooting:

    • Stoichiometric Control: Carefully control the stoichiometry of the iodinating agent (e.g., iodine monochloride or an I₂/HIO₃ mixture).[4][6] Use no more than one equivalent relative to the 4-hydroxybenzenesulfonic acid.

    • Controlled Addition: Add the iodinating agent slowly and portion-wise to the reaction mixture to avoid localized high concentrations.

    • pH Control: Maintain the reaction pH between 5 and 7. This can help modulate the reactivity of the iodinating species and the substrate.[4]

Category C: Purification & Isolation Problems

Q5: My isolated product has a low melting point and appears "gummy." Analysis shows high inorganic salt content. What is the most effective removal method?

A5: This is a very common problem arising from the neutralization step. The final product is often contaminated with inorganic salts like sodium sulfate, which are byproducts of neutralizing excess sulfuric acid.[1][7]

  • Causality: The desired product and inorganic salts can co-precipitate or become trapped within the product matrix, especially during rapid crystallization.

  • Troubleshooting:

    • Thorough Washing: Wash the filtered crude product extensively with a solvent in which the inorganic salts are insoluble but the desired product has minimal solubility.[1] For highly polar products, this can be challenging. A saturated brine wash can sometimes be effective before final filtration.

    • Recrystallization: This is the primary method for purification. Choose a solvent system where the desired product has good solubility at high temperatures but poor solubility at low temperatures, while the inorganic salts remain either fully soluble or fully insoluble throughout the temperature range. Water or mixed aqueous-organic solvent systems (e.g., water/ethanol) are common starting points.

    • Ion Exchange: For removing residual metal ions, passing an aqueous solution of the product through a bed of a strongly acidic cation exchange resin can be effective.[8]

Q6: Standard recrystallization failed to achieve the desired purity (>99%). HPLC still shows multiple, closely-eluting organic impurities. What advanced purification techniques can I use?

A6: When impurities have very similar physicochemical properties to the target compound (e.g., isomers, over-iodinated products), standard crystallization is often insufficient. For such cases, more sophisticated separation techniques are required.

  • Causality: Structural similarity leads to comparable solubility profiles, making separation by simple crystallization inefficient.

  • Troubleshooting - Advanced Purification:

    • High-Speed Counter-Current Chromatography (HSCCC): This is a powerful liquid-liquid partition chromatography technique that avoids solid supports, making it ideal for polar compounds. It has been successfully used to purify a structurally similar compound from ~70-85% to over 99% purity.[9] This is the recommended method for achieving high-purity reference material. A detailed protocol is provided in the next section.

Key Experimental Protocols

Protocol 3.1: High-Purity Purification via HSCCC

This protocol is adapted from a validated method for purifying aromatic sulfonates and is highly recommended for achieving reference-grade purity.[9]

cluster_prep Preparation cluster_hsccc HSCCC Operation cluster_post Post-Processing Solvent 1. Prepare Solvent System: n-Butanol:Water (1:1 v/v) + 0.2% Trifluoroacetic Acid (TFA) Equilibrate 2. Equilibrate in Separatory Funnel Solvent->Equilibrate Separate 3. Separate Upper (Organic) and Lower (Aqueous) Phases Equilibrate->Separate Sample 4. Dissolve Crude Product in 1:1 Mixture of Both Phases Separate->Sample Fill 5. Fill Column with Stationary Phase (Organic) Separate->Fill Upper Phase Elute 7. Elute with Mobile Phase (Aqueous) at a set flow rate Separate->Elute Lower Phase Inject 6. Inject Sample Solution Sample->Inject Fill->Inject Inject->Elute Collect 8. Collect Fractions Elute->Collect Analyze 9. Analyze Fractions (HPLC/TLC) Collect->Analyze Pool 10. Pool Pure Fractions Analyze->Pool Evaporate 11. Remove Solvent (Evaporation) Pool->Evaporate Dry 12. Dry Final Product Evaporate->Dry

Caption: Experimental workflow for HSCCC purification.

Step-by-Step Methodology:

  • Solvent System Preparation: Prepare a two-phase solvent system consisting of n-butanol and water (1:1 v/v). Acidify the mixture by adding trifluoroacetic acid (TFA) to a final concentration of 0.2% (v/v).[9]

  • Equilibration: Thoroughly mix the solvent system in a separatory funnel and allow the layers to fully separate.

  • Phase Separation: Separate the upper organic phase (stationary phase) and the lower aqueous phase (mobile phase) before use.[9]

  • Sample Preparation: Dissolve the crude sodium 4-hydroxy-3-iodobenzenesulfonate in a 1:1 mixture of the stationary and mobile phases.

  • HSCCC Operation:

    • Fill the entire HSCCC column with the stationary phase (upper organic phase).

    • Inject the prepared sample solution into the column.

    • Begin the elution by pumping the mobile phase (lower aqueous phase) through the column at a suitable flow rate while the column is rotating at high speed.

  • Fraction Collection: Collect fractions of the eluent over time.

  • Purity Analysis: Analyze the collected fractions using a suitable analytical method, such as HPLC, to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions, remove the solvents via rotary evaporation, and dry the final product under vacuum. This method can yield the target compound with >99% purity.[9]

Parameter Value/Description Reference
Solvent System n-Butanol / Water (1:1 v/v)[9]
Modifier 0.2% Trifluoroacetic Acid (TFA)[9]
Stationary Phase Upper Organic Phase[9]
Mobile Phase Lower Aqueous Phase[9]

Table 1: Recommended HSCCC Parameters for Purification.

Protocol 3.2: Purity Assessment by RP-HPLC

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for accurately determining the purity of the final product and related impurities.[10][11]

Step-by-Step Methodology:

  • Standard & Sample Preparation: Prepare a standard solution of a known concentration using a reference standard (if available). Prepare the sample solution by accurately weighing and dissolving the synthesized product in the mobile phase or a suitable solvent.

  • Chromatographic Run: Inject the sample onto the HPLC system.

  • Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate the purity by the area percent method (assuming similar response factors for closely related impurities) or against a reference standard for absolute quantification.

Parameter Suggested Conditions Rationale/Reference
Column LiChrosorb® RP-18 (250 x 4.0 mm, 5 µm) or equivalentStandard for separating aromatic compounds.[10]
Mobile Phase Acetonitrile : Phosphate Buffer (e.g., 0.01 M, pH 2-3)Provides good separation for polar/ionic compounds.[10]
Gradient/Isocratic Gradient elution may be needed to separate all impurities.
Flow Rate 1.0 - 1.5 mL/minStandard flow rate for analytical columns.[10]
Detection UV at ~240 nmAromatic sulfonates typically have strong absorbance in this region.[9]
Column Temp. Ambient or controlled (e.g., 30°C)Improves peak shape and reproducibility.

Table 2: Example HPLC Method Parameters for Purity Analysis.

References

  • Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography. National Institutes of Health (NIH). [Link]

  • Sulfonation of Polyhydroxyaromatics.
  • Sulfonation of Phenol. Sciencemadness Discussion Board. [Link]

  • Solutes in sulfuric acid. Part VIII. Protonation of phenol, 4‐fluorophenol and the 2‐ and 4‐sulfonates of anisole and phenol in concentrated aqueous sulfuric acid; determination of pKa values by means of 13C NMR. ResearchGate. [Link]

  • Method for synthesizing 4-hydroxyindole.
  • What is a sulphonation reaction of phenol? Quora. [Link]

  • Iodination of phenol. University of Oslo. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION... Acta Poloniae Pharmaceutica. [Link]

  • Synthesis and Evaluation of the 4-Substituted 2-Hydroxy-5-Iodochalcones... MDPI. [Link]

  • Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. MDPI. [Link]

  • Purification of sulfonic acids.
  • ortho & para phenol sulphonic acid| Organic Chemistry|Class-12|. YouTube. [Link]

  • Method for the preparation of meta dihydroxybenzenes.
  • Process for the iodination of phenolic derivatives.

Sources

stability issues of 4-Hydroxy-3-iodobenzenesufonic Acid, Sodium Salt in solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt (HIBS-Na). This document is designed for researchers, scientists, and drug development professionals who utilize this compound in their work. HIBS-Na is a halogenated aromatic sulfonate with applications as a reagent and intermediate in various chemical syntheses.[1] The stability of this compound in solution is critical for the reproducibility and success of experimental outcomes. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you identify, mitigate, and resolve stability issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt?

A1: Understanding the fundamental properties of HIBS-Na is the first step in its proper handling. Key characteristics are summarized in the table below.

PropertyValueSource
IUPAC Name sodium;4-hydroxy-3-iodobenzenesulfonate[1]
Molecular Formula C₆H₄INO₄S·Na[1]
Molecular Weight 322.05 g/mol (anhydrous)Inferred from formula
Appearance Off-White Solid[2]
Melting Point >300°C (with decomposition)[2]
Solubility Soluble in Water, DMSO, Methanol[2]
pKa (Predicted) -0.50 ± 0.50[2]

Q2: What are the recommended storage conditions for HIBS-Na in its solid form and in solution?

A2: Proper storage is paramount to prevent degradation before the compound is even used.

  • Solid Form: The solid salt is relatively stable. Store at -20°C in a tightly sealed container to protect from moisture.[2]

  • In Solution: Aqueous solutions are susceptible to degradation. For short-term storage, use a buffered solution at pH 6-8 and store at 2-8°C in an amber vial to protect from light.[1] For long-term storage, it is advisable to prepare fresh solutions or store aliquots at -20°C or below under an inert atmosphere (e.g., nitrogen or argon).[1]

Q3: Why is the pH of the solution so important for the stability of HIBS-Na?

A3: The pH of the solution directly influences the equilibrium between the phenol and the more reactive phenolate ion. The rate of iodination (and likely de-iodination and oxidation) of phenols increases significantly with pH because the phenolate ion is more susceptible to electrophilic attack and oxidation than the undissociated phenolic acid.[3] While HIBS-Na is already iodinated, the same principle applies to its oxidative stability. An optimal pH range of 6-8 minimizes the concentration of the highly reactive phenolate ion while maintaining sufficient solubility.[1]

Troubleshooting Guide: Solution Instability

This section addresses the most common stability issues encountered when working with HIBS-Na solutions.

Issue 1: My HIBS-Na solution has turned yellow or brown.

Q: What causes the discoloration of my HIBS-Na solution?

A: A yellow or brown color is most often an indicator of oxidative degradation and/or the formation of free iodine (I₂). The C-I bond in iodinated phenols can be susceptible to cleavage, a process known as de-iodination. This can be exacerbated by light (photo-deiodination), heat, and the presence of oxidizing species.[1][4] The phenolic group itself can also oxidize, forming colored quinone-like structures.

Troubleshooting Steps:

  • Protect from Light: Immediately transfer the solution to an amber glass vial or wrap the container in aluminum foil. Light, especially UV light, provides the energy to break the C-I bond.[1]

  • Control the pH: Verify the pH of your solution. Highly acidic or alkaline conditions can accelerate degradation. Adjust the pH to a neutral range (6-8) using a non-reactive buffer system like a phosphate buffer.[1]

  • Deoxygenate the Solvent: Dissolved oxygen can act as an oxidizing agent. Before preparing your solution, sparge your solvent with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Consider an Antioxidant: If the application allows, adding a small amount of a mild reducing agent or antioxidant, such as ascorbic acid or sodium thiosulfate, can scavenge reactive oxygen species and prevent oxidation.[5]

Issue 2: I'm observing precipitation or cloudiness in my solution.

Q: Why is my HIBS-Na solution precipitating?

A: Precipitation can occur for several reasons:

  • Exceeding Solubility Limits: While soluble in water, the solubility is not infinite. Ensure you are not trying to prepare a solution that is too concentrated for the chosen solvent and temperature.

  • pH-Dependent Solubility: In highly acidic conditions (pH < 2), the sulfonic acid group may become protonated, potentially reducing the compound's aqueous solubility.

  • Formation of Insoluble Degradation Products: Some degradation products may be less soluble than the parent compound, leading to precipitation over time.

  • Ionic Interactions: If your solution contains high concentrations of other salts, particularly those with divalent cations, it could lead to the precipitation of less soluble salt forms of the sulfonic acid.

Troubleshooting Steps:

  • Verify Concentration: Double-check your calculations to ensure you have not exceeded the known solubility limits.

  • Check and Adjust pH: Measure the pH of the solution. If it is highly acidic, carefully adjust it towards neutral.

  • Filter the Solution: If the precipitate is suspected to be a minor degradation product, you may be able to salvage the solution for non-critical applications by filtering it through a 0.22 µm syringe filter. However, it is crucial to re-quantify the concentration of the active compound afterward.

  • Prepare Fresh: The most reliable solution is to discard the precipitated solution and prepare a fresh batch, paying close attention to solvent purity, pH, and temperature.

Issue 3: My experimental results are inconsistent, suggesting a loss of potency.

Q: How can I confirm if my HIBS-Na has degraded and what can I do about it?

A: Inconsistent results are a classic sign of reagent degradation. The primary degradation pathways, such as de-iodination and oxidation of the phenol ring, alter the chemical structure of HIBS-Na, leading to a loss of the active compound.

Troubleshooting and Verification Workflow:

The following diagram outlines a systematic approach to investigating and confirming suspected degradation.

G A Inconsistent Experimental Results Observed B Prepare a Fresh Solution of HIBS-Na as a Control A->B C Analyze Suspect and Control Solutions via HPLC-UV B->C D Compare Chromatograms C->D E Primary Peak Area Reduced in Suspect Sample? D->E Evaluate F New Peaks Observed in Suspect Sample? D->F Evaluate G Degradation Confirmed: Review Handling Procedures E->G Yes H No Significant Difference: Investigate Other Experimental Variables E->H No F->G Yes F->H No I Implement Corrective Actions: - Use Amber Vials - Buffer to pH 6-8 - Deoxygenate Solvent - Store at -20°C G->I

Caption: Workflow for investigating suspected HIBS-Na degradation.

Analytical Confirmation:

  • HPLC-UV Analysis: This is the most effective method. A reversed-phase HPLC method can separate the parent HIBS-Na from its potential degradation products.[6][7] A decrease in the area of the main peak and the appearance of new, earlier-eluting peaks (for more polar degradation products) or later-eluting peaks (for less polar products) is a clear sign of degradation.

  • UV-Vis Spectroscopy: A simple UV-Vis scan can be indicative. While not definitive, a change in the absorption spectrum, particularly a shift in λmax or a change in the shape of the curve compared to a freshly prepared standard, suggests a change in the chemical structure.

Experimental Protocols
Protocol 1: HPLC Analysis for Purity and Stability Assessment

This protocol provides a general starting point for assessing the purity of HIBS-Na. Method optimization may be required.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Gradient Elution:

    • Start with 5% Mobile Phase B.

    • Ramp to 95% Mobile Phase B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 5% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 240 nm.[6][7]

  • Sample Preparation: Dilute a small amount of the HIBS-Na solution in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% TFA).

  • Analysis: Inject the "suspect" sample and a freshly prepared "control" sample. Compare the chromatograms for peak area and the presence of new peaks.

Protocol 2: Forced Degradation Study

This protocol helps to understand the stability of HIBS-Na under various stress conditions.

  • Preparation: Prepare a stock solution of HIBS-Na (e.g., 1 mg/mL) in a suitable solvent (e.g., water buffered to pH 7).

  • Aliquot and Stress: Distribute the stock solution into several amber vials and expose them to different conditions:

    • Acid Stress: Add HCl to achieve a pH of 2.

    • Base Stress: Add NaOH to achieve a pH of 12.

    • Oxidative Stress: Add a small volume of 3% H₂O₂.

    • Thermal Stress: Heat a vial at 60°C.

    • Photolytic Stress: Expose a vial in a clear container to direct UV light.

  • Time Points: Take samples from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze each sample by HPLC-UV as described in Protocol 1 to determine the percentage of the remaining parent compound.

Potential Degradation Pathways

Understanding the likely chemical transformations can aid in identifying degradation products and implementing preventative measures.

HIBS 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt Deiodinated 4-Hydroxybenzenesulfonic acid (De-iodination Product) HIBS->Deiodinated Light (UV), Heat, Reducing Agents Oxidized Quinone-type Species (Oxidation Product) HIBS->Oxidized O₂, Oxidizing Agents, High pH Desulfonated 2-Iodophenol (Desulfonation Product) HIBS->Desulfonated Harsh Acid/Base, High Temperature

Caption: Potential degradation pathways for HIBS-Na in solution.

  • Photo-deiodination: The primary light-induced degradation pathway, where the carbon-iodine bond is cleaved.[1]

  • Oxidation: The phenol group is susceptible to oxidation, especially at higher pH, forming colored quinone-like species.

  • Desulfonation: While generally stable, the sulfonate group can be cleaved under harsh conditions (e.g., strong acid or base at high temperatures), though this is less common under typical experimental conditions.[8]

References
  • Benchchem. 4-Hydroxy-3-iodobenzenesufonic Acid, Sodium Salt | 121208-93-3.
  • Weisz, A., et al. (2008). Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography. Journal of Chromatography A, 1200(1), 57-62. Available from: [Link]

  • Weisz, A., et al. (2008). Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography. PMC - NIH.
  • PubChem. Sodium 4-hydroxybenzenesulfonate. National Institutes of Health. Available from: [Link]

  • ChemicalBook. 121208-93-3(this compound) Product Description.
  • Sogawa, C., et al. (2009). Degradation of N-hydroxy-3,4-methylenedioxymethamphetamine in aqueous solution and its prevention. Forensic Toxicology, 28(1), 23-28. Available from: [Link]

  • Locher, H. H., et al. (1989). Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1. Journal of Bacteriology, 171(6), 3469-3477. Available from: [Link]

  • Arroyave-Londoño, J. F., et al. (1954). Studies on the stability of iodine compounds in iodized salt. Bulletin of the World Health Organization, 11(1-2), 217-230. Available from: [Link]

  • Hill, D. W., et al. (2018). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Journal of Analytical & Bioanalytical Techniques, 9(4).
  • Locher, H. H., et al. (1989). Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1. ResearchGate. Available from: [Link]

  • Berliner, E. (1953). The Mechanism of the Iodination of Phenols. The Ohio Journal of Science, 53(1), 37-41. Available from: [Link]

  • Gershenfeld, L., & Miller, R. E. (1932). Stability of iodine solutions and tinctures. Journal of the American Pharmaceutical Association, 21(9), 894-903. Available from: [Link]

  • Jin, S., et al. (2019). Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes. Journal of Materials Chemistry A, 7(44), 25375-25384. Available from: [Link]

  • Tišma, M., et al. (2021). Comparison of Antioxidants to Increase the Oxidation Stability of Pyrolysis Oils of Three Plastics Using Iodine Value. Polymers, 13(21), 3797. Available from: [Link]

  • Chen, J., et al. (2016). Degradation of sulfadiazine in water by a UV/O3 process: performance and degradation pathway. RSC Advances, 6(10), 8360-8367. Available from: [Link]

  • Diosady, L. L., & Mannar, M. G. V. (2000). Adding an oxidant increases the stability of iodine in iodized salt. Food and Nutrition Bulletin, 21(2), 159-165. Available from: [Link]

  • Al-Majed, A. A., et al. (2021). Analytical Methods for Determination of Certain Antihypertensive Drugs. Biomedical Journal of Scientific & Technical Research, 34(2), 26615-26631. Available from: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt (CAS 121208-93-3). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile halogenated aromatic sulfonate. By understanding the causality behind experimental choices, you can better troubleshoot issues, optimize reaction conditions, and ensure the integrity of your results.

Introduction and Strategic Overview

4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt is a valuable intermediate in organic synthesis, particularly as a precursor for radiolabeled compounds used in medical diagnostics and imaging studies[1]. Its synthesis involves multi-step electrophilic aromatic substitution, a process that can be fraught with challenges related to regioselectivity, yield, and purification.

The primary synthetic challenge lies in the competing directing effects of the hydroxyl (-OH) and sulfonic acid (-SO₃H) groups on the benzene ring. The hydroxyl group is a strongly activating ortho, para-director, while the sulfonic acid group is a deactivating meta-director[1][2][3]. Successfully synthesizing the target molecule—with iodine at the 3-position (ortho to -OH and meta to -SO₃H)—requires careful selection of the synthetic route and precise control of reaction conditions.

There are three primary synthetic routes to consider:

  • Route A: Sulfonation of phenol followed by regioselective iodination.

  • Route B: Iodination of phenol followed by sulfonation.

  • Route C: A multi-step process involving nitration, reduction, diazotization, and iodide substitution[1].

Each route has distinct advantages and disadvantages, which are summarized below.

Synthetic Route Comparison
RouteStarting MaterialKey StepsAdvantagesDisadvantages
Route A Phenol1. Sulfonation2. IodinationUtilizes a common starting material. Sulfonation of phenol is a well-established, high-yield reaction[4].Iodination of the sulfonated intermediate can be sluggish due to the deactivating effect of the -SO₃H group. Regiocontrol can be challenging[1].
Route B Phenol1. Iodination2. SulfonationDirect iodination of phenol is possible.Difficult to achieve mono-iodination at the desired meta-position relative to the eventual sulfonic acid group. Sulfonation of iodophenols can be complex.
Route C 4-Hydroxybenzenesulfonic acid1. Nitration2. Reduction3. Diazotization4. Iodide SubstitutionProvides excellent regiochemical control.Multi-step process with potentially lower overall yield. Involves handling of unstable diazonium salts[1]. Requires careful temperature control.
Visualization of Synthetic Pathways

G cluster_A Route A cluster_B Route B cluster_C Route C Phenol Phenol P4SA 4-Hydroxybenzenesulfonic Acid Phenol->P4SA Sulfonation (H₂SO₄) Iodophenol 3-Iodophenol Phenol->Iodophenol Iodination (KI/NaIO₃) Target 4-Hydroxy-3-iodobenzene- sulfonic Acid, Sodium Salt P4SA->Target Iodination (e.g., ICl) P3N4SA 3-Nitro-4-hydroxybenzene- sulfonic Acid P4SA->P3N4SA Nitration (HNO₃/H₂SO₄) Target->Target Iodophenol->Target Sulfonation (H₂SO₄) P3A4SA 3-Amino-4-hydroxybenzene- sulfonic Acid Diazonium Diazonium Salt Intermediate P3A4SA->Diazonium Diazotization (NaNO₂/HCl) P3N4SA->P3A4SA Reduction (H₂/Pd-C) Diazonium->Target Iodide Substitution (KI)

Caption: Overview of primary synthetic routes.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during synthesis. The solutions are based on established chemical principles and field-proven insights.

Visualization: Troubleshooting Workflow

G Start Experiment Start Problem Low Yield or Impure Product? Start->Problem CheckStart Verify Starting Material Purity Problem->CheckStart Yes Success Target Product Achieved Problem->Success No CheckCond Review Reaction Conditions (T, t, conc.) CheckStart->CheckCond CheckRegio Analyze for Isomeric Impurities (HPLC, NMR) CheckCond->CheckRegio CheckPur Optimize Purification (Recrystallization, Column) CheckRegio->CheckPur Sulfonation Sulfonation Issues? CheckPur->Sulfonation Iodination Iodination Issues? Sulfonation->Iodination No Sulf1 Problem Isomer Formation (ortho vs para) Degradation (Tarry) Incomplete Reaction Sulfonation->Sulf1 Yes Sulf2 Solution Control Temp: Low T favors ortho, High T favors para Lower Temp, Use milder agent (e.g., Chlorosulfonic acid) Increase Time/Temp, Increase H₂SO₄ conc. Sulfonation->Sulf2 Yes Purification Purification Issues? Iodination->Purification No Iod1 Problem No Reaction Poly-iodination Wrong Isomer Iodination->Iod1 Yes Iod2 Solution Use stronger agent (ICl, NIS), Add Lewis acid Reduce stoichiometry, Lower temperature, Protect -OH group Re-evaluate synthetic route (e.g., Route C) Iodination->Iod2 Yes Purification->Success No Pur1 Problem High Water Solubility Inorganic Salt Contamination Residual Acid Purification->Pur1 Yes Pur2 Solution Recrystallize from Ethanol-Water, Use C18 SPE Desalting with C18, Convert to Ca²⁺ salt to precipitate sulfate Neutralize carefully, Ion-exchange chromatography Purification->Pur2 Yes

Sources

common impurities in commercial 4-Hydroxy-3-iodobenzenesufonic Acid, Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt (CAS No. 121208-93-3). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this crucial chemical intermediate. Commercial grades of this compound can vary in purity, often containing impurities that can impact the outcome of your experiments. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt?

Commercial batches of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt, particularly those of "technical" or "practical" grade, can have a purity ranging from 70-85% and often contain a profile of both organic and inorganic impurities.[1] These arise primarily from the synthetic route, which typically involves the sulfonation of phenol followed by iodination and neutralization.

Common Organic Impurities:

  • 4-Hydroxybenzenesulfonic acid, sodium salt: The direct precursor, resulting from incomplete iodination.[2]

  • Phenol: The initial starting material, which may be present in residual amounts.[3]

  • 4-Hydroxy-3,5-diiodobenzenesulfonic acid, sodium salt: An over-iodinated byproduct formed during the iodination step.

  • Isomeric Byproducts: Such as 4-hydroxy-2-iodobenzenesulfonic acid, sodium salt, although typically in lower concentrations due to the directing effects of the hydroxyl and sulfonate groups.

Common Inorganic Impurities:

  • Sodium Chloride (NaCl): A common byproduct, especially when chlorine-containing iodinating agents are used, and from neutralization with sodium hydroxide.[4]

  • Sodium Sulfate (Na₂SO₄): Originating from the sulfuric acid used in the sulfonation step and subsequent neutralization.

Q2: How can I assess the purity of my 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt?

A multi-faceted approach is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the most effective technique for separating and quantifying organic impurities. A reversed-phase method can typically resolve the parent compound from its un-iodinated and di-iodinated analogues.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for identifying and quantifying impurities without the need for reference standards of every impurity. The aromatic region of the spectrum is particularly informative for distinguishing between the desired product and its iodinated variants.

  • Ion Chromatography: This technique is suitable for the quantification of inorganic anions like chloride and sulfate.

Q3: What are the potential impacts of these impurities on my experiments?

The presence of impurities can have significant consequences, particularly in sensitive applications like drug development.[5]

  • Reduced Reaction Yield and Selectivity: The presence of the un-iodinated precursor, 4-hydroxybenzenesulfonic acid, will lead to a lower yield of the desired product in subsequent reactions that rely on the iodine substituent. It can also lead to the formation of unintended byproducts.

  • Interference in Analytical Assays: Impurities with similar structures can co-elute in chromatography or have overlapping signals in spectroscopy, leading to inaccurate quantification of the active compound.

  • Toxicity and Altered Biological Activity: In drug development, even small amounts of impurities can have toxicological effects or alter the pharmacological profile of the final active pharmaceutical ingredient (API).[6] Phenolic impurities, for instance, are known to be susceptible to oxidation, which can introduce further reactive species.[7]

Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable solutions.

Issue 1: My reaction yield is consistently lower than expected.

Possible Cause: A high percentage of the un-iodinated impurity, 4-hydroxybenzenesulfonic acid, sodium salt, in your starting material.

Troubleshooting Steps:

  • Quantify the Impurity: Use the HPLC method detailed below to determine the percentage of 4-hydroxybenzenesulfonic acid in your batch of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt.

  • Adjust Stoichiometry: If the impurity level is significant, you may need to adjust the stoichiometry of your subsequent reaction to account for the lower amount of the active iodinated compound.

  • Purify the Starting Material: For critical applications, consider purifying the starting material using the preparative chromatography or recrystallization methods outlined in this guide.

Issue 2: I am observing unexpected byproducts in my downstream reaction.

Possible Cause: The presence of reactive impurities such as residual phenol or isomeric byproducts in your 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt.

Troubleshooting Steps:

  • Characterize the Byproducts: Use techniques like LC-MS to identify the mass of the unexpected byproducts. This can provide clues about their origin.

  • Analyze the Starting Material for Reactive Impurities: Employ the HPLC and NMR methods described below to screen for impurities like phenol that could be participating in side reactions.

  • Implement a Purification Step: Purifying the 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt before use can eliminate these reactive impurities.

Issue 3: I am having difficulty purifying my final compound from a reaction using 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt.

Possible Cause: Co-crystallization or similar solubility profiles of your desired product and impurities carried over from the starting material.

Troubleshooting Steps:

  • Analyze the Impurity Profile of Your Product: Use HPLC to compare the impurity profile of your purified product with that of the starting 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt. This will reveal if impurities are being carried through.

  • Optimize Your Purification Method: You may need to explore alternative crystallization solvents or chromatographic conditions to improve the separation of your product from the persistent impurities. Consider a multi-step purification process.

  • Purify the Starting Material: The most robust solution is often to purify the 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt before it is used in your synthesis.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This method is designed to separate 4-Hydroxy-3-iodobenzenesulfonic Acid from its common organic impurities.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in Mobile Phase A at a concentration of 1 mg/mL

Expected Elution Order: 4-Hydroxybenzenesulfonic acid -> 4-Hydroxy-3-iodobenzenesulfonic acid -> 4-Hydroxy-3,5-diiodobenzenesulfonic acid.

Protocol 2: ¹H NMR for Impurity Identification

¹H NMR provides a direct look at the molecular structures present in your sample.

Parameter Condition
Solvent Deuterium oxide (D₂O)
Spectrometer 400 MHz or higher
Reference Internal or external standard (e.g., DSS)
Key Spectral Regions Aromatic region (approx. 6.5-8.0 ppm)

Interpretation:

  • 4-Hydroxybenzenesulfonic acid: Will show a characteristic AA'BB' system in the aromatic region.

  • 4-Hydroxy-3-iodobenzenesulfonic acid: Will exhibit an ABC spin system.

  • 4-Hydroxy-3,5-diiodobenzenesulfonic acid: Will show a singlet in the aromatic region.

By integrating the signals corresponding to each species, a molar ratio can be determined.

Protocol 3: Purification by Recrystallization

This protocol can be used to enrich the purity of commercial 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt.

  • Dissolution: Dissolve the crude material in a minimal amount of hot water.

  • Decolorization: If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Filtration: Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove residual soluble impurities.[8]

  • Drying: Dry the purified crystals under vacuum.

Visualizing Impurity Relationships

The following diagram illustrates the synthetic relationship between the target compound and its primary organic impurities.

G phenol Phenol (Starting Material) hbsa 4-Hydroxybenzenesulfonic acid (Intermediate/Impurity) phenol->hbsa Sulfonation target 4-Hydroxy-3-iodobenzenesulfonic acid (Target Product) hbsa->target Iodination diiodo 4-Hydroxy-3,5-diiodobenzenesulfonic acid (Over-iodination Impurity) target->diiodo Further Iodination

Caption: Synthetic pathway and impurity formation.

Summary of Common Impurities

Impurity NameTypeOriginPotential Impact
4-Hydroxybenzenesulfonic acid, sodium saltOrganicIncomplete iodinationReduced yield, altered product profile
PhenolOrganicUnreacted starting materialSide reactions, toxicity[7]
4-Hydroxy-3,5-diiodobenzenesulfonic acid, sodium saltOrganicOver-iodinationDownstream reaction complications
Sodium Chloride (NaCl)InorganicSynthesis byproductAffects solubility, potential catalyst poisoning
Sodium Sulfate (Na₂SO₄)InorganicSynthesis byproductCan affect physical properties of the material

References

  • Recent trends in the impurity profile of pharmaceuticals. National Center for Biotechnology Information. [Link]

  • Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography. National Center for Biotechnology Information. [Link]

  • ¹H NMR spectra of the 4-iodobenzene and 2,3,5-tri-iodobenzene derivatives of PHB:PHB:PHB-DEA-IB-6 and PHB-DEA-3IB-1, respectively. ResearchGate. [Link]

  • Separation of 3,5-Dibromo-4-hydroxybenzenesulfonic acid on Newcrom R1 HPLC column. HELIX Chromatography. [Link]

  • Method for the purification of aryl sulfonic acids and salts.
  • 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0240456). Human Metabolome Database. [Link]

  • Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. ResearchGate. [Link]

  • Significance of impurities in active pharmaceutical ingredients. Ivory Research. [Link]

  • HPLC Methods for analysis of 4-Hydroxybenzoic acid. HELIX Chromatography. [Link]

  • 4-Hydroxybenzenesulfonic acid. PubChem. [Link]

  • A REVIEW ON PHARMACEUTICAL IMPURITIES AND THEIR IMPORTANCE. ResearchGate. [Link]

  • Removing NaCl from sulfonate salt. Reddit. [Link]

  • Fig. S1. 1 H NMR of 4,5-dihydroxybenzene-1,3-disulfonic acid (red...). ResearchGate. [Link]

  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing. [Link]

  • Process for removal of impurities from phenol by means of at least one acid catalyst.
  • Method for removing aromatic sulphonic acid organic matters in chemical wastewater.
  • Aromatic sulfonation. Wikipedia. [Link]

  • Isolation, Purification and Characterization of Secondary Metabolites from Amburana acreana (Ducke) A. C. Sm. (Fabaceae) Leaves. SciELO. [Link]

  • 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. National Center for Biotechnology Information. [Link]

  • 4-hydroxybenzenesulphonic acid - Registration Dossier. ECHA. [Link]

Sources

troubleshooting poor solubility of 4-Hydroxy-3-iodobenzenesufonic Acid, Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt (CAS No. 121208-93-3). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges related to the solubility of this compound. Our goal is to provide you with the expertise and practical solutions necessary to ensure the success of your experiments.

Introduction to 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt

4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt is a versatile aromatic organic compound utilized in various scientific applications, including as an intermediate in organic synthesis, a precursor in the preparation of radiolabeled compounds for imaging studies, and in the manufacturing of specialized dyes.[1] Its chemical structure, featuring a hydroxyl group, an iodine atom, and a sodium sulfonate group, imparts unique properties that can also present challenges in its dissolution.

While generally considered water-soluble, researchers may encounter difficulties in achieving desired concentrations, which can be attributed to a variety of factors including solvent choice, pH, temperature, and the purity of the material. This guide will systematically address these issues in a question-and-answer format, providing both the "how" and the "why" behind each troubleshooting step.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Solubility in Aqueous Systems

Question 1: I'm having trouble dissolving 4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt in water at room temperature. The product information sheet says it's soluble. What could be the issue?

Answer:

While the sodium salt of 4-hydroxy-3-iodobenzenesulfonic acid is generally considered soluble in water, several factors can limit its dissolution rate and apparent solubility.[1] Let's break down the potential causes and solutions:

  • Purity of the Compound: Commercially available reagents can have varying levels of purity. A common issue with analogous compounds is the presence of the free acid form (4-hydroxy-3-iodobenzenesulfonic acid) or other synthetic byproducts, which are significantly less soluble in neutral water than the sodium salt.[2][3] The presence of even small amounts of these impurities can result in a hazy solution or undissolved particulate matter.

    • Troubleshooting Protocol:

      • Visual Inspection: Examine the solid material. The pure sodium salt should be an off-white solid.[4] Any discoloration could indicate impurities.

      • pH Adjustment: The hydroxyl group on the phenol has a pKa value estimated to be around 9.33 (based on 4-iodophenol).[5] At neutral pH, this group is protonated. To enhance solubility, especially if the free acid is present, a slight increase in pH can be beneficial. Add a small amount of a dilute base (e.g., 0.1 M NaOH) dropwise to your aqueous solution while stirring. Aim for a pH between 7.5 and 8.5. This will ensure the hydroxyl group remains in its more soluble phenolate form.

      • Filtration: If a clear solution is not obtained after pH adjustment, the remaining undissolved material is likely an insoluble impurity. Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulates before use.

  • Temperature: The dissolution of many salts in water is an endothermic process, meaning solubility increases with temperature.

    • Troubleshooting Protocol:

      • Gentle Warming: Warm the solution to 40-50°C while stirring. For a similar compound, sodium 4-hydroxybenzenesulfonate, solubility in water increases significantly with temperature.[4]

      • Cooling: After the solid has dissolved, allow the solution to cool back to room temperature. If the compound remains in solution, you have successfully prepared a supersaturated solution that is stable at your working temperature.

  • Ionic Strength: The solubility of ionic compounds can be influenced by the concentration of other ions in the solution. In some cases, increasing the ionic strength of the solution can enhance the solubility of a sparingly soluble salt, a phenomenon known as the "salting-in" effect.

    • Experimental Consideration: If you are preparing a stock solution in a buffer, the buffer's salt concentration will contribute to the overall ionic strength. For many biological applications, buffers with a physiological ionic strength (around 150 mM) are used.[6]

Question 2: My aqueous solution of 4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt is clear at first, but a precipitate forms over time. Why is this happening and how can I prevent it?

Answer:

This phenomenon, known as precipitation, can occur due to several reasons:

  • Supersaturation: You may have created a supersaturated solution, especially if you used heating to aid dissolution. Upon cooling or with slight agitation, the excess solute can precipitate out.

    • Solution: Prepare your solutions at the temperature at which they will be used. If you must heat to dissolve, try to prepare a slightly less concentrated solution to ensure stability upon cooling.

  • pH Changes: If your solution is unbuffered, absorption of atmospheric carbon dioxide can lower the pH, potentially causing the less soluble protonated form of the compound to precipitate.

    • Solution: Prepare your stock solutions in a suitable buffer to maintain a stable pH. For applications around neutral pH, phosphate-buffered saline (PBS) or Tris-HCl are common choices.

  • Common Ion Effect: If you are adding the compound to a solution that already contains a high concentration of sodium ions, it could slightly decrease the solubility of the sodium salt.

    • Consideration: While generally a minor effect for soluble salts, it's a factor to be aware of in highly concentrated sodium buffers.

Solubility in Organic and Mixed Solvent Systems

Question 3: I need to use 4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt in an organic solvent for a synthesis reaction. It doesn't seem to dissolve in solvents like ethanol or methanol. What are my options?

Answer:

The sodium sulfonate group makes this compound highly polar and generally insoluble in nonpolar organic solvents. Its solubility in polar organic solvents like ethanol and methanol is also limited.[1] Here are several strategies to overcome this:

  • Solvent Selection:

    • Highly Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) is an excellent solvent for many polar organic and inorganic compounds and is a good starting point.[7]

    • Mixed Solvent Systems: Aqueous-organic mixtures can be effective. For a similar compound, sodium naproxen, the solubility was highest in pure water and decreased with increasing ethanol content.[8] Experiment with mixtures of water and a miscible organic solvent (e.g., water/ethanol, water/methanol, or water/DMSO) to find a ratio that provides sufficient solubility for your application.

  • Temperature Effects in Organic Solvents: Similar to aqueous solutions, increasing the temperature can enhance solubility in organic solvents.[9][10]

    • Experimental Protocol:

      • Choose a suitable solvent or solvent mixture.

      • Gently warm the mixture while stirring.

      • Monitor for dissolution. Be mindful of the boiling point of your chosen solvent.

  • Phase-Transfer Catalysis: For reactions in biphasic systems (e.g., an aqueous solution of your compound and an organic solvent with other reactants), a phase-transfer catalyst can be employed. These catalysts, such as tetrabutylammonium bromide, facilitate the transfer of the sulfonate anion from the aqueous phase to the organic phase where the reaction can occur.[1]

Data Summary and Visualization

Solubility Data for Analogous Compounds

CompoundSolventTemperature (°C)Solubility ( g/100 mL)Reference
Sodium 4-hydroxybenzenesulfonate dihydrateWater30~20.3[4]
Sodium 4-hydroxybenzenesulfonate dihydrateWater60Significantly increased[4]
Sodium 4-hydroxybenzenesulfonate dihydrateMethanolRoom TempLower than water[4]
Sodium 4-hydroxybenzenesulfonate dihydrateEthanolRoom TempLower than water[4]
Sodium 4-hydroxybenzenesulfonate dihydrateAcetoneRoom TempLower than water[4]

Troubleshooting Workflow

G start Poor Solubility Observed check_solvent Is the solvent aqueous or organic? start->check_solvent aqueous Aqueous check_solvent->aqueous Aqueous organic Organic check_solvent->organic Organic check_purity Assess Purity: - Visual Inspection - Potential for free acid aqueous->check_purity use_dmso Try dissolving in DMSO organic->use_dmso adjust_ph Adjust pH to 7.5-8.5 with dilute base check_purity->adjust_ph heat Gently warm to 40-50°C adjust_ph->heat filter Filter (0.22 µm) to remove insolubles heat->filter success Solubility Achieved filter->success mixed_solvent Use a mixed solvent system (e.g., Water/Ethanol, Water/DMSO) use_dmso->mixed_solvent ptc Consider Phase-Transfer Catalysis for reactions mixed_solvent->ptc ptc->success

Caption: Troubleshooting workflow for poor solubility.

pH-Dependent Species of 4-Hydroxy-3-iodobenzenesulfonic Acid

G low_ph Low pH (< 2) mid_ph Neutral pH (2-8) low_ph->mid_ph + Base low_ph_species HO-Ar(I)-SO3H (Less Soluble Free Acid) low_ph->low_ph_species mid_ph->low_ph + Acid high_ph High pH (> 10) mid_ph->high_ph + Base mid_ph_species HO-Ar(I)-SO3- Na+ (Soluble Sodium Salt) mid_ph->mid_ph_species high_ph->mid_ph + Acid high_ph_species -O-Ar(I)-SO3- 2Na+ (Highly Soluble Phenolate) high_ph->high_ph_species

Caption: Ionization states at different pH values.

Concluding Remarks

Troubleshooting the solubility of 4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt is a systematic process. By considering the interplay of purity, pH, temperature, and solvent choice, researchers can overcome most dissolution challenges. Always begin with small-scale solubility tests before preparing larger batches for your experiments. This technical guide provides a framework for logical problem-solving, grounded in the physicochemical properties of the molecule.

References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Weisz, A., et al. (2008). Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography.
  • Weisz, A., et al. (2008). Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography. PubMed Central. Retrieved from [Link]

  • Stavroulopoulos, I. A., et al. (2021). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Pharmaceutics, 13(8), 1234.
  • A. V. M. (2018). How does the size of the counterion affect the solubility of a salt? Quora. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Iodophenol. Retrieved from [Link]

  • Kim, J., et al. (2021).
  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Hopax Fine Chemicals. (2022). The biological buffers used in cell therapy. Retrieved from [Link]

  • Lee, H., et al. (2021). Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents. ACS Omega, 6(49), 33765-33775.
  • Al-Haydari, A. A. (2001). Further studies on phenol removal from aqueous solutions by solvent extraction. WIT Press. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Na-4-HBS at different temperatures using water as solvent. Retrieved from [Link]

  • Gaylord Chemical Company. (n.d.). DMSO Physical Properties. Retrieved from [Link]

  • King, C. J. (1982). Solvent extraction of phenols from water. Lawrence Berkeley National Laboratory. Retrieved from [Link]

  • Delgado, D. R., et al. (2010). Thermodynamic study of the solubility of sodium naproxen in some ethanol + water mixtures. Química Nova, 33(8), 1736-1740.

Sources

Technical Support Center: A Researcher's Guide to Preserving the Integrity of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt (HIBS-Na). As a critical intermediate and reagent in pharmaceutical development and specialized research, its stability is paramount to the reproducibility and success of your work. This guide moves beyond simple storage instructions to provide a deep, mechanistic understanding of its degradation pathways, empowering you to proactively protect your material and troubleshoot issues with confidence.

The inherent reactivity of HIBS-Na's functional groups—a phenolic hydroxyl, an iodine substituent on an activated ring, and a hygroscopic sodium sulfonate salt—creates a trifecta of vulnerabilities. Understanding these is the first step toward mastery in handling and storage.

Part 1: The Science of Instability - Key Degradation Pathways

The degradation of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt is not random; it is a predictable outcome of its chemical structure. The primary pathways of concern are photo-deiodination, oxidation, and moisture-mediated decomposition.

  • Photo-deiodination: The carbon-iodine (C-I) bond is the weakest link on the aromatic ring. It is susceptible to cleavage when exposed to light, particularly in the UV spectrum. This photochemical reaction can eject the iodine atom, leading to the formation of 4-hydroxybenzenesulfonic acid and other related impurities.[1][2] This process is often irreversible and directly impacts the stoichiometric accuracy of subsequent reactions.

  • Oxidation: The phenolic hydroxyl group makes the aromatic ring electron-rich and thus highly susceptible to oxidation.[3][4] Exposure to atmospheric oxygen can initiate a cascade that forms colored quinone-type byproducts. This is the most common reason for the visual degradation of the material, often manifesting as a yellow, pink, or brownish tint.

  • Hygroscopicity & Hydrolysis: As a sodium salt, the compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5] While salts do not typically absorb moisture until relative humidity exceeds 75%, this absorbed water is not benign.[5] It can act as a medium to accelerate other degradation reactions and can lead to physical clumping, which complicates accurate weighing and dissolution.[6]

  • Thermal Decomposition: While HIBS-Na is thermally stable at ambient and refrigerated temperatures, it is important to be aware of its limits. Aromatic sulfonic acids, when heated excessively (typically >150°C), can undergo desulfonation, where the sulfonic acid group is cleaved from the aromatic ring.[1][7] The reported melting point of >300°C is accompanied by decomposition.[8]

HIBS 4-Hydroxy-3-iodobenzenesulfonic Acid Sodium Salt (HIBS-Na) Deiodinated De-iodinated Impurity (4-Hydroxybenzenesulfonic Acid) HIBS->Deiodinated Oxidized Oxidized Impurities (Colored Quinones) HIBS->Oxidized Clumped Physical Clumping (Accelerated Degradation) HIBS->Clumped Light Light (hv) Light->HIBS Photo-deiodination Oxygen Oxygen (Air) Oxygen->HIBS Oxidation Moisture Moisture (H₂O) Moisture->HIBS Hygroscopicity

Caption: Key degradation pathways for HIBS-Na.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the absolute best temperature for storing HIBS-Na?

A: The recommended long-term storage temperature is -20°C in a non-cycling (manual defrost) freezer .[8] This minimizes both thermal energy that can contribute to degradation and the rate of any potential oxidative processes. For short-term storage (days to weeks), 2-8°C is acceptable if a freezer is unavailable, provided all other conditions (light, moisture, inert atmosphere) are met.

Q2: My bottle of HIBS-Na powder has turned slightly yellow. Is it still usable?

A: A color change is a visual indicator of chemical degradation, most likely oxidation of the phenol group.[3] While it may still be suitable for non-critical applications, its purity is compromised. It is strongly advised to re-qualify the material using an analytical method like HPLC (see Part 5) before using it in any sensitive or cGMP-regulated experiment. If the purity has dropped below your required specification, the material should be discarded.

Q3: The powder in my container is clumpy and hard, not a free-flowing powder. What happened?

A: This is a classic sign of moisture absorption.[6] The sodium sulfonate salt is hygroscopic and has taken on water from the atmosphere. This can happen if the container was not sealed properly or was opened frequently in a humid environment. The presence of water can accelerate chemical degradation, and the clumping makes accurate weighing impossible. The material's integrity is questionable and it should be replaced.

Q4: How should I handle the compound on the lab bench during an experiment?

A: Minimize exposure at every step.

  • Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

  • Weigh the required amount quickly in a low-humidity environment if possible.

  • Use amber-colored vials or wrap clear vials in aluminum foil to protect solutions from light.[1]

  • Immediately and tightly reseal the main container, preferably after purging the headspace with an inert gas like argon or nitrogen, and return it to its proper storage condition.

Part 3: Troubleshooting Guide

Observed Issue Probable Cause(s) Recommended Investigative Steps Corrective & Preventive Actions
Unexpected Side Products in Reaction Degradation of HIBS-Na starting material (e.g., presence of de-iodinated species).1. Run a purity check on your HIBS-Na stock using the HPLC method in Part 5. 2. Compare the chromatogram to a Certificate of Analysis or a reference standard.1. Corrective: Discard the compromised stock. 2. Preventive: Implement the Gold Standard Storage Protocol (Part 4). Aliquot new material upon receipt to avoid repeated exposure of the bulk stock.
Inconsistent Assay Results / Poor Reproducibility Non-homogeneity of the solid due to moisture clumping or partial degradation at the surface of the powder.1. Visually inspect the solid for discoloration or clumping. 2. Prepare multiple samples from different parts of the container and analyze for purity and potency.1. Corrective: If the material is degraded, discard it. Do not attempt to "mix" it to re-homogenize. 2. Preventive: Store material in a desiccator, even inside the freezer.[9] Use smaller aliquots to ensure the material is consumed quickly after opening.
Material Fails to Dissolve Completely Formation of insoluble degradation products or cross-linked polymers from advanced oxidation.1. Attempt dissolution in a trusted solvent (e.g., DMSO, water) at the expected concentration.[8] 2. If insolubles remain, filter them and analyze the supernatant for the concentration of the active compound.1. Corrective: The batch is likely unusable and should be discarded. 2. Preventive: Ensure the container is purged with inert gas before sealing to remove oxygen.[1] Store strictly protected from light.[10]

Part 4: The Gold Standard Storage Protocol

Adherence to this protocol is the most effective way to ensure the long-term stability of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt.

Parameter Optimal Condition Rationale
Temperature -20°C ± 5°CReduces molecular motion and slows all degradation kinetics.[8]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, preventing oxidation of the phenol group.[1]
Light Complete Darkness (Amber Glass)Prevents photochemical energy from cleaving the C-I bond.[1][2]
Humidity Dry (Store with Desiccant)Prevents moisture absorption, clumping, and moisture-mediated reactions.[6][11]
Container Tightly Sealed Amber Borosilicate Glass VialProvides light protection and an inert, impermeable barrier.
Handling Aliquoted Upon ReceiptMinimizes the number of times the bulk material is exposed to ambient conditions.

Procedure Upon Receipt:

  • Work in a controlled, low-humidity environment.

  • Allow the primary container to warm to ambient temperature before opening.

  • Immediately aliquot the bulk powder into smaller, single-use quantities in amber glass vials.

  • Gently flush the headspace of each vial with dry argon or nitrogen.

  • Seal each vial tightly with a high-quality, chemically resistant cap (e.g., PTFE-lined).

  • Label each aliquot clearly with the compound name, lot number, and date.

  • Place the vials inside a secondary container (e.g., a freezer box) with a desiccant pouch and place them in a -20°C freezer.

Part 5: Experimental Protocol - Stability Assessment via HPLC-UV

This stability-indicating method allows for the separation and quantification of the parent HIBS-Na from its potential degradation products.

Objective: To determine the purity of a 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt sample.

Instrumentation & Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or DAD detector.

  • Reverse-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Reference Standard: HIBS-Na of known, high purity (>99%).

  • Sample: The HIBS-Na material to be tested.

  • Class A volumetric flasks, pipettes, and autosampler vials.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases as described above and degas them thoroughly.

  • Standard Preparation: Accurately weigh and dissolve the HIBS-Na reference standard in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of ~0.5 mg/mL.

  • Sample Preparation: Prepare the test sample in the same manner and at the same concentration as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 230 nm

    • Column Temperature: 30°C

    • Gradient Program:

      Time (min) % Solvent A % Solvent B
      0.0 95 5
      15.0 5 95
      18.0 5 95
      18.1 95 5

      | 22.0 | 95 | 5 |

  • Data Analysis:

    • Inject the standard and sample solutions.

    • Identify the main peak for HIBS-Na based on the retention time of the reference standard.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the sample using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Any peak other than the main peak is a potential impurity or degradation product.

cluster_prep Preparation cluster_analysis Analysis cluster_decision Evaluation Sample Retrieve Sample from Storage Equilibrate Equilibrate to RT (Sealed) Sample->Equilibrate Prep Prepare Standard & Sample Solutions (~0.5 mg/mL) Equilibrate->Prep HPLC Inject into HPLC System Prep->HPLC Chromatogram Generate Chromatogram HPLC->Chromatogram Compare Compare Sample Data to Reference Standard Chromatogram->Compare Assess Assess Purity (% Area) & Impurity Profile Compare->Assess Decision Decision Point: Pass or Fail? Assess->Decision Pass Use Material Decision->Pass Fail Discard Material Decision->Fail

Caption: Experimental workflow for stability assessment.

References

  • Tu, Y., et al. (2023). The role of hydration in atmospheric salt particle formation. RSC. Retrieved from [Link]

  • Gebre, A., et al. (2023). Investigation of the effects of heat and light on iodine content of packaged and open salt brands collected from Jimma town. National Institutes of Health (NIH). Retrieved from [Link]

  • A&C Chemicals. (2024). Guide to Safe Chemical Storage: Best Practices for the Industry. Retrieved from [Link]

  • Li, Y., et al. (2022). Phenol degradation in waters with high iodide level by layered double hydroxide-peroxodisulfate: Pathways and products. PubMed. Retrieved from [Link]

  • Salt Institute. (n.d.). Salt Storage Handbook. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzenesulfonic Acids and Their Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of sulfonic acids and alkylsulfates by ion chromatography in water. Retrieved from [Link]

  • Wang, J., & Wang, Y. (2023). Degradation of iodinated X-ray contrast media by advanced oxidation processes. ScienceDirect. Retrieved from [Link]

  • ResearchGate. (n.d.). A laboratory experiment on salt weathering by humidity change: salt damage induced by deliquescence and hydration. Retrieved from [Link]

  • ACS Publications. (n.d.). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Retrieved from [Link]

  • ACS Publications. (n.d.). Partial Degradation of Phenol by Advanced Electrochemical Oxidation Process. Retrieved from [Link]

  • Container Handbook. (n.d.). Classification of goods according to moisture behavior. Retrieved from [Link]

  • Hsieh, Y. L., & Taylor, L. S. (2014). Salt stability--effect of particle size, relative humidity, temperature and composition on salt to free base conversion. PubMed. Retrieved from [Link]

  • MANAC Inc. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Retrieved from [Link]

  • Kumar, A., et al. (2011). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. National Institutes of Health (NIH). Retrieved from [Link]

  • National Winter Service Research Group. (n.d.). SALT STORAGE. Retrieved from [Link]

  • Association of Official Analytical Chemists. (1981). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Retrieved from [Link]

  • MDPI. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzenesulfonic acid. Retrieved from [Link]

  • Mass.gov. (n.d.). Guidelines on Road Salt Storage. Retrieved from [Link]

  • MDPI. (2024). Comparative Kinetic Study of Phenol Degradation Using Free and Alginate-Gel-Entrapped Extract Containing Tyrosinase from Agaricus bisporus. Retrieved from [Link]

  • ACS Publications. (1938). Humidity Control by Means of Sulfuric Acid Solutions, with Critical Compilation of Vapor Pressure Data. Retrieved from [Link]

  • Semantic Scholar. (1973). Stability constants of sodium 4-hydroxy 3-oximinomethylazobenzene 4′-sulphonate with some metal ions. Retrieved from [Link]

  • Absortech. (n.d.). Moisture protection for hygroscopic materials during transport. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. Retrieved from [Link]

  • ACS Publications. (n.d.). Destruction of phenol from wastewater by oxidation with sulfite-oxygen. Retrieved from [Link]

  • Minnesota Department of Transportation. (2019). salt runoff control at truck stations and bulk storage sites. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. Retrieved from [Link]

  • National Bureau of Standards. (n.d.). Relative humidity-temperature relationships of some saturated salt solutions in the temperature range 0 degree to 50 degrees C. Retrieved from [Link]

  • Feiling. (2024). Different Drug Storage Conditions. Retrieved from [Link]

  • RSC Publishing. (2007). Aromatic iodination: a new investigation on the nature of the mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Phenol degradation by hydroxyl radical treatment resulting to more biodegradable and less toxic compounds. Retrieved from [Link]

  • ACS Publications. (1992). Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives. Retrieved from [Link]

  • PubMed. (2000). Stability of Sulfonated Derivatives of Benzene and Naphthalene on Disposable Solid-Phase Extraction Pre-Columns and in an Aqueous Matrix. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol oxidation with hypervalent iodine reagents. Retrieved from [Link]

  • PubChem. (n.d.). Sodium 4-hydroxy-3,5-diiodobenzenesulphonate. Retrieved from [Link]

  • PubMed. (2017). Developments in Methods of Analysis for Naphthalene Sulfonates. Retrieved from [Link]

  • PubMed. (2008). Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography. Retrieved from [Link]

Sources

Technical Support Center: Challenges in Radiolabeling with Sodium 4-Hydroxy-3-iodobenzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from Your Application Scientist

Welcome to the technical support center. As a Senior Application Scientist, I understand that navigating the complexities of radiolabeling requires a blend of theoretical knowledge and practical, field-tested insights. This guide is designed for you—the dedicated researcher, scientist, or drug development professional—to address the specific challenges encountered when radiolabeling Sodium 4-Hydroxy-3-iodobenzenesulfonate.

This molecule, with its activated phenolic ring, presents a unique set of opportunities and obstacles. Our goal here is not just to provide protocols but to explain the causality behind them, empowering you to troubleshoot effectively and achieve consistent, high-quality results. This resource is structured as a dynamic troubleshooting guide and FAQ, built upon established scientific principles and validated methodologies.

Section 1: Core Principles of Radioiodination for Phenolic Substrates

The radiolabeling of Sodium 4-Hydroxy-3-iodobenzenesulfonate is fundamentally an electrophilic aromatic substitution reaction. The molecule's structure dictates the reaction's behavior:

  • Activating Group: The hydroxyl (-OH) group is a potent activating group, making the aromatic ring highly susceptible to electrophilic attack.

  • Directing Effect: It is an ortho, para-director. Since the para position is occupied by the sulfonate group (-SO₃Na), substitution is directed to the ortho positions.

  • Reaction Mechanism: The process requires the oxidation of the radioiodide anion (e.g., ¹²⁵I⁻), which is not electrophilic, into a reactive electrophilic species (notionally, I⁺). This species then substitutes a hydrogen atom on the aromatic ring.

Given that the parent molecule already contains a stable iodine atom, the reaction can proceed via two primary pathways:

  • Isotopic Exchange: Swapping the stable ¹²⁷I with a radioisotope (*I). This often requires more forceful conditions, such as elevated temperatures, to facilitate the exchange[1][2].

  • Labeling of a Precursor: Using the non-iodinated precursor, sodium 4-hydroxybenzenesulfonate, and performing a direct electrophilic radioiodination. This is often the more controlled and common approach.

Below is a diagram illustrating the general workflow for direct radioiodination.

G cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction Precursor Precursor Substrate (Sodium 4-hydroxybenzenesulfonate) ReactionVessel Reaction Mixture (Controlled pH & Temp) Precursor->ReactionVessel Radioiodide Radioiodide Solution (e.g., Na¹²⁵I) Radioiodide->ReactionVessel Oxidant Oxidizing Agent (e.g., Chloramine-T, Iodogen) Oxidant->ReactionVessel Quenching Quenching Agent (e.g., Sodium Metabisulfite) ReactionVessel->Quenching Stop Reaction Purification Purification (HPLC or SPE) Quenching->Purification Crude Product QC Quality Control (Radio-TLC/HPLC) Purification->QC Purified Product FinalProduct Final Radiolabeled Product QC->FinalProduct Release

Caption: General workflow for direct radioiodination.

Section 2: Troubleshooting Guide

This section addresses common problems in a question-and-answer format, providing both the cause and the solution.

Category: Low Radiochemical Yield (RCY)

Q: My radiochemical yield is consistently below 30%. What are the most common culprits?

A: Persistently low RCY is often traced back to one of three areas: reagent quality, reaction conditions, or the presence of interfering substances.

  • Oxidizing Agent Inactivity: The most frequent cause is the degradation of the oxidizing agent. Chloramine-T solutions are particularly unstable and must be prepared fresh immediately before use[3]. Iodogen, while more stable, can lose activity over time if not stored properly in a desiccated environment.

  • Presence of Reducing Agents: Commercial radioiodide solutions (e.g., Na¹²⁵I) are often shipped in a dilute NaOH solution containing a reducing agent to prevent oxidation and volatilization. This reducing agent will consume your oxidizing agent, preventing the formation of the electrophilic iodine species needed for labeling. Always ensure you are using a "labeling grade" or "reductant-free" radioiodide solution[2].

  • Suboptimal pH: The efficiency of most electrophilic iodinations is highly pH-dependent. For Chloramine-T and Iodogen methods, a pH between 7.0 and 8.0 is typically optimal[4][5]. A pH that is too acidic can increase the volatility of radioiodine as hydriodic acid, while a pH that is too basic can inhibit the reaction[2].

Q: I'm using the Chloramine-T method and getting inconsistent, often poor, yields. How can I improve this?

A: The Chloramine-T method is powerful but known for its harshness and sensitivity to reaction parameters. Optimization is key.

  • Control Reaction Time and Temperature: Chloramine-T can damage the substrate through over-oxidation, leading to lower yields of the desired product[6]. Keep reaction times short (typically 30-90 seconds) and perform the reaction at room temperature or on ice to minimize side reactions.

  • Optimize Reagent Ratios: Use the minimum amount of Chloramine-T necessary to achieve good incorporation. An excess of the oxidant dramatically increases the formation of undesired byproducts[4][6]. You may need to titrate the amount of Chloramine-T (e.g., from 5 to 50 µg) for a given amount of substrate to find the sweet spot.

  • Immediate Quenching: The reaction must be stopped decisively. The addition of a reducing agent like sodium metabisulfite or sodium thiosulfate instantly consumes any remaining Chloramine-T and unreacted electrophilic iodine, preventing further substrate degradation[2][7].

Category: Poor Radiochemical Purity (RCP)

Q: My radio-TLC or HPLC shows multiple radioactive peaks. What are they and how can I minimize them?

A: Multiple radioactive species indicate either incomplete reaction, side reactions, or product degradation. The primary impurities are typically unreacted radioiodide, di-iodinated product, and radiolytic degradation products.

  • Unreacted Radioiodide: This is the most common impurity and appears as a distinct peak, usually at the solvent front in normal-phase TLC. It indicates either insufficient oxidizing agent or a reaction that did not go to completion.

  • Di-iodinated Species: The activated ring can undergo a second iodination, especially if the concentration of the oxidizing agent or radioiodine is too high[8]. To minimize this, use a molar excess of the precursor substrate relative to the radioiodine and oxidizing agent.

  • Radiolysis Products: High concentrations of radioactivity can generate free radicals that degrade the labeled compound. This is often observed as a series of small, broad peaks or a "smear" in the chromatogram[9].

Solution Strategy:

  • Optimize Stoichiometry: Carefully control the molar ratios of your reactants.

  • Add a Radical Scavenger: Including a quencher like ascorbic acid or ethanol in the final formulation can help mitigate radiolysis during storage[9].

  • Implement Robust Purification: Post-reaction purification is non-negotiable. Reverse-phase HPLC offers the highest resolution to separate the desired mono-iodinated product from impurities[10][11]. For quicker, less demanding purifications, a C18 solid-phase extraction (SPE) cartridge can be effective at removing unreacted iodide.

Q: I suspect my product is degrading due to radiolysis. How can I confirm this and improve stability?

A: Radiolysis is a key challenge, especially with high-specific-activity products. HPLC is superior to TLC for detecting these degradation products, which may appear as new, small peaks over time[9].

  • Confirmation: Analyze the radiochemical purity of your product via radio-HPLC immediately after purification and then at set time points (e.g., 4, 8, 24 hours) while storing it under intended conditions. A decrease in the main product peak with the concurrent emergence of new peaks is a clear sign of radiolysis.

  • Mitigation Strategies:

    • Reduce Radioactivity Concentration: Dilute the final product in a suitable buffer.

    • Add Stabilizers: As mentioned, radical scavengers like ascorbic acid or ethanol can be highly effective.

    • Optimize Storage: Store the final product frozen (-20°C or -80°C) and protected from light in an amber vial to prevent both radiolysis and photo-deiodination[12].

Section 3: Frequently Asked Questions (FAQs)

Q: Which labeling method is better for this compound: Chloramine-T or Iodogen?

A: The choice depends on the sensitivity of your application.

  • Chloramine-T is a fast and highly efficient method, often resulting in high specific activity. However, it is a harsh oxidant that can lead to more byproducts and potential damage to the molecule[4]. It is best for robust small molecules where speed is a priority.

  • Iodogen is a much milder, solid-phase oxidant. Because it is water-insoluble and can be coated on the vial, the reaction is stopped by simply removing the solution from the vial, avoiding the need for a chemical quenching agent that could interfere with downstream applications[2]. This method generally results in higher integrity of the final product, albeit sometimes with slightly lower yields or longer reaction times. For most applications, starting with the Iodogen method is recommended due to its gentler nature.

FeatureChloramine-T MethodIodogen Method
Oxidizing Strength Strong, harsh[4]Mild[4]
Phase Soluble (Aqueous)Solid Phase (Coated on vial)
Reaction Speed Very Fast (30-90 seconds)Fast (5-15 minutes)
Quenching Required (e.g., Sodium Metabisulfite)[2]Not Required (Decant to stop)[2]
Risk of Byproducts Higher risk of oxidation/chlorination[4]Lower risk of product damage
Best For Robust molecules, high yield needed quicklySensitive molecules, preserving integrity

Q: What are the most critical parameters to control during the labeling reaction?

A: Based on extensive experience, the three most critical parameters are:

  • pH: Directly impacts the efficacy of the oxidizing agent and the stability of the substrate. Maintain a consistent, buffered pH (typically 7.0-8.0).

  • Molar Ratio of Oxidant to Substrate: This is the primary lever to control the extent of the reaction and prevent the formation of impurities. Too little oxidant leads to low yield; too much leads to poor purity.

  • Reaction Time: Especially for the Chloramine-T method, time is critical. Precise timing ensures high incorporation while minimizing product degradation.

Q: How do I choose the right Quality Control (QC) system?

A: A robust QC system is essential for validating your results.

  • Radio-TLC (Thin-Layer Chromatography): This is excellent for rapid, routine checks of radiochemical purity, primarily to quantify the separation between the labeled product and free radioiodide. A common system for your compound would be a reverse-phase C18 plate with a mobile phase of acetonitrile/water.

  • Radio-HPLC (High-Performance Liquid Chromatography): This is the gold standard. It provides superior resolution to separate not only the product from free iodide but also from closely related impurities like di-iodinated or degraded species[9][10]. A reverse-phase C18 column with a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA) is a standard starting point for method development.

The following diagram illustrates a decision-making process for QC.

G Start Purified Radiolabeled Product TLC_Check Perform Radio-TLC Analysis Start->TLC_Check RCP_Spec RCP > 95%? TLC_Check->RCP_Spec HPLC_Check Perform Radio-HPLC Analysis RCP_Spec->HPLC_Check Yes Troubleshoot Product Fails Specs Troubleshoot Synthesis/Purification RCP_Spec->Troubleshoot No Purity_Spec Single Major Peak > 95%? HPLC_Check->Purity_Spec Release Product Meets Specs Release for Use Purity_Spec->Release Yes Purity_Spec->Troubleshoot No

Caption: Quality control decision workflow.

Section 4: Standard Operating Procedures (SOPs)

These protocols provide a starting point. Optimization for your specific laboratory conditions and reagents is recommended.

SOP 1: Radioiodination using the Chloramine-T Method
  • Preparation:

    • In a shielded fume hood, prepare a 1 mg/mL solution of Chloramine-T in 0.1 M phosphate buffer, pH 7.5. Prepare this solution immediately before use[3].

    • Prepare a 2 mg/mL solution of sodium metabisulfite (quenching agent) in the same buffer.

    • In a 1.5 mL microfuge tube, combine 10 µg of sodium 4-hydroxybenzenesulfonate precursor and 50 µL of 0.1 M phosphate buffer, pH 7.5.

  • Reaction:

    • Add 1 mCi (37 MBq) of Na¹²⁵I to the precursor solution and gently mix.

    • Add 10 µL of the freshly prepared Chloramine-T solution (10 µg).

    • Vortex gently for 60 seconds at room temperature.

  • Quenching & Purification:

    • Stop the reaction by adding 20 µL of the sodium metabisulfite solution (40 µg).

    • The crude product is now ready for purification via HPLC or SPE.

SOP 2: Radioiodination using the Iodogen Method
  • Preparation:

    • Prepare a 1 mg/mL solution of Iodogen in chloroform.

    • Coat a 1.5 mL microfuge tube by adding 20 µL of the Iodogen solution (20 µg) and evaporating the chloroform under a gentle stream of nitrogen. The vial can be stored desiccated for several weeks.

    • In a separate tube, prepare a solution of 10 µg of sodium 4-hydroxybenzenesulfonate precursor in 50 µL of 0.1 M phosphate buffer, pH 7.5.

  • Reaction:

    • Add 1 mCi (37 MBq) of Na¹²⁵I to the precursor solution.

    • Transfer the entire mixture to the Iodogen-coated reaction vial.

    • Incubate for 10-15 minutes at room temperature, with occasional gentle vortexing.

  • Quenching & Purification:

    • Stop the reaction by carefully transferring the solution from the Iodogen-coated vial to a clean tube. No chemical quenching is required.

    • The crude product is now ready for purification.

Section 5: Safety and Handling of Radioiodine

Working with radioiodine requires strict adherence to safety protocols to minimize radiation exposure and prevent contamination.

  • Volatility: Radioiodine can be volatile, especially in its free, unreacted form or under acidic conditions[13]. All procedures must be conducted in a certified fume hood with adequate shielding (lead bricks).

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and two pairs of disposable gloves. Change the outer gloves frequently, especially after handling stock vials[14].

  • Monitoring: Use a survey meter to monitor your work area, hands, and clothing for contamination before, during, and after the procedure[14].

  • Dosimetry: Wear whole-body and ring dosimeters to track your radiation dose.

  • Waste Disposal: All radioactive waste (solid and liquid) must be segregated into designated, shielded containers according to your institution's radiation safety guidelines.

  • Thyroid Monitoring: Personnel who regularly handle millicurie quantities of radioiodine may be required to undergo routine thyroid bioassays to check for internal contamination.

References

  • R. C. F. Ribeiro, et al. (2020). Recent Advances in Synthetic Methods for Radioiodination. The Journal of Organic Chemistry. Available at: [Link]

  • D. S. Wilbur. (n.d.). Radiopharmaceutical chemistry: Iodination techniques. ResearchGate. Available at: [Link]

  • A. V. Zhuravlev, et al. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. International Journal of Molecular Sciences. Available at: [Link]

  • University of New Mexico. (n.d.). Quality Control of Compounded Radiopharmaceuticals. Available at: [Link]

  • Moravek. (n.d.). The Importance of Purification for Radiolabeled Compounds. Available at: [Link]

  • GroPep Bioreagents. (n.d.). Procedure for the Iodination of IGFs (Chloramine-T method). Available at: [Link]

  • Studylib. (n.d.). Iodination of Phenols: Lab Procedure & Aromatic Substitution. Available at: [Link]

  • J. de Swart, et al. (2022). Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. EJNMMI Radiopharmacy and Chemistry. Available at: [Link]

  • Nucleus RadioPharma. (2024). Meeting the unique demands of radiopharmaceutical quality control. Available at: [Link]

  • A. M. Robles, et al. (2001). Improved radioiodination of biomolecules using exhaustive Chloramine-T oxidation. Nuclear Medicine and Biology. Available at: [Link]

  • Google Patents. (n.d.). Process for the iodination of phenolic derivatives.
  • The University of Vermont. (n.d.). Iodinations: Standard Operating Procedures. Available at: [Link]

  • M. K. Garg, et al. (1991). Radioiodination of proteins using N-succinimidyl 4-hydroxy-3-iodobenzoate. PubMed. Available at: [Link]

  • S. H. Lee, et al. (2018). Efficient and Site-Specific 125I-Radioiodination of Bioactive Molecules Using Oxidative Condensation Reaction. ACS Omega. Available at: [Link]

  • A. D. J. van der WILDT, et al. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. Molecules. Available at: [Link]

  • B. Y. Howard. (n.d.). Safe Handling of Radioiodinated Solutions. Journal of Nuclear Medicine Technology. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of di-iodination conditions. Available at: [Link]

  • A. V. Zhuravlev, et al. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. MDPI. Available at: [Link]

  • S. M. T. AL-Kolaly. (1987). Conditions of radioiodination with iodogen as oxidizing agent. PubMed. Available at: [Link]

  • University of Ottawa. (2018). SAFE WORK PRACTICES FOR RADIOIODINE (I-125 & I-131). Available at: [Link]

  • Moravek. (n.d.). How Do You Synthesize Radiolabeled Compounds?. Available at: [Link]

  • IAEA. (n.d.). Quality Control in the Production of Radiopharmaceuticals. Available at: [Link]

Sources

Technical Support Center: Optimizing HPLC Separation of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and method development strategies. Our approach is rooted in fundamental chromatographic principles to empower you to overcome challenges and achieve robust and reliable separations.

Understanding the Analyte: Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of any successful HPLC method development.

PropertyValue/CharacteristicImplication for HPLC Method Development
Molecular Formula C₆H₄INaO₄SThe presence of a sulfonic acid group and a phenolic hydroxyl group makes the compound highly polar and acidic.
Molecular Weight 322.05 g/mol ---
Solubility Soluble in water, methanol, and DMSO.Provides flexibility in sample diluent and mobile phase selection. To avoid injection solvent effects, it is often best to dissolve the sample in the initial mobile phase.
pKa (estimated) Sulfonic Acid group: < 1, Phenolic Hydroxyl group: ~8-9The sulfonic acid will be deprotonated (anionic) across the entire practical HPLC pH range. The hydroxyl group's ionization state can be controlled by adjusting the mobile phase pH.
UV Absorbance (estimated) λmax likely between 220-240 nm and 270-290 nmThe benzene ring with hydroxyl and iodo substituents will have characteristic UV absorbance. A starting detection wavelength of 230 nm or 280 nm is recommended, with fine-tuning based on experimental data.

FAQs and Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt in a question-and-answer format.

Peak Shape Problems

Q1: My peak for 4-Hydroxy-3-iodobenzenesulfonic Acid is tailing significantly. What is the likely cause and how can I fix it?

A1: Peak tailing for this acidic compound is most commonly caused by secondary interactions between the anionic sulfonate group and any positively charged sites on the silica-based stationary phase, such as residual silanols.[1] Here’s a systematic approach to resolving this:

  • Lower the Mobile Phase pH: Ensure your mobile phase pH is low, typically between 2.5 and 3.5. At this pH, most residual silanol groups on the silica packing will be protonated and less likely to interact with the anionic analyte.[2]

  • Use a High-Purity, End-capped Column: Modern, high-purity silica columns with extensive end-capping are designed to minimize exposed silanols. If you are using an older column, consider switching to a newer generation C18 or C8 column.[1][3]

  • Consider Ion-Pair Chromatography: If lowering the pH is not sufficient, the addition of an ion-pair reagent to the mobile phase can significantly improve peak shape. A reagent like tetrabutylammonium (TBA) phosphate or sulfate at a concentration of 5-10 mM will form a neutral ion pair with your analyte, which will have a more ideal interaction with the reversed-phase stationary phase.[4]

  • Check for Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.

Q2: I'm observing a split peak for my analyte. What should I investigate?

A2: A split peak can be caused by several factors. Here is a troubleshooting workflow:

A Split Peak Observed B Is the sample dissolved in a solvent stronger than the mobile phase? A->B C Yes B->C Stronger Solvent D No B->D Matching/Weaker Solvent E Redissolve sample in mobile phase or a weaker solvent. C->E F Is there a void or contamination at the head of the column? D->F G Yes F->G Possible H No F->H Unlikely I Reverse flush the column. If problem persists, replace the column. G->I J Check for blockages in the injector or tubing. H->J

Caption: Troubleshooting workflow for split peaks.

Retention Time Variability

Q3: The retention time of my peak is shifting between injections. What are the common causes?

A3: Retention time instability is often related to the mobile phase or the column.

  • Mobile Phase pH Instability: Since the analyte's charge can be influenced by pH, a poorly buffered mobile phase can lead to retention shifts. Ensure your buffer is used within its effective buffering range (typically +/- 1 pH unit from its pKa). A phosphate buffer is a good choice for a target pH of 2.5-3.5.

  • Column Equilibration: Ion-pair chromatography, if used, requires a significant equilibration time for the ion-pair reagent to coat the stationary phase. Ensure the column is equilibrated with the mobile phase for at least 30-60 minutes, or until a stable baseline and consistent retention times are achieved.

  • Temperature Fluctuations: A column heater should be used to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.

  • Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed. If preparing the mobile phase online, check for proper functioning of the pump's proportioning valves.

Recommended HPLC Method: A Starting Point

Method 1: Reversed-Phase HPLC

This is the simplest approach and should be the first to be evaluated.

ParameterRecommendationRationale
Column High-purity, end-capped C18 or C8, 2.7-5 µm, 4.6 x 150 mmProvides good retention for moderately polar compounds and minimizes silanol interactions.
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 2.5 with Phosphoric AcidBuffers the mobile phase to ensure reproducible retention and suppress silanol ionization.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.
Gradient 5% to 40% B over 15 minutesA good starting gradient to determine the approximate elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CFor improved reproducibility.
Detection UV at 230 nm or 280 nmEstimated absorbance maxima. Scan the peak with a PDA detector to determine the optimal wavelength.
Injection Volume 5-10 µLA good starting point to avoid overload.
Sample Diluent Initial mobile phase (e.g., 95:5 Mobile Phase A:B)To prevent peak distortion.
Method 2: Ion-Pair Reversed-Phase HPLC

If peak shape is still problematic with the reversed-phase method, ion-pair chromatography is the next logical step.[6]

ParameterRecommendationRationale
Column High-purity, end-capped C18 or C8, 2.7-5 µm, 4.6 x 150 mmAs in Method 1.
Mobile Phase A 5 mM Tetrabutylammonium (TBA) Phosphate, pH adjusted to 6.5 with Phosphoric AcidThe TBA will pair with the anionic sulfonate, and the higher pH will ensure the phenolic hydroxyl group is not ionized.
Mobile Phase B Acetonitrile or MethanolAs in Method 1.
Gradient 10% to 50% B over 15 minutesThe neutral ion-pair will be more retained, so a higher starting percentage of organic may be needed.
Flow Rate 1.0 mL/minAs in Method 1.
Column Temperature 30 °CAs in Method 1.
Detection UV at 230 nm or 280 nmAs in Method 1.
Injection Volume 5-10 µLAs in Method 1.
Sample Diluent Initial mobile phaseAs in Method 1.

Experimental Workflow for Method Optimization

A Start with Reversed-Phase Method B Evaluate Peak Shape and Retention A->B C Is Peak Shape Acceptable (Asymmetry < 1.5)? B->C D Yes C->D E No C->E F Optimize Gradient for Resolution and Run Time D->F G Implement Ion-Pair Method E->G H Final Method Validation F->H I Optimize Ion-Pair Concentration and pH G->I I->H

Caption: Workflow for HPLC method optimization.

By following this structured approach, you will be well-equipped to develop a robust and reliable HPLC method for the analysis of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt, and to troubleshoot any issues that may arise.

References

  • Agilent Technologies. (n.d.). Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Retrieved from [Link]

  • Agilent Technologies. (2023, August 10). Why it matters and how to get good peak shape. Retrieved from [Link]

  • Diva-Portal.org. (2023, June 16). Ion pair chromatography of carboxylic and sulfonic acids with trialkylamines. Retrieved from [Link]

  • MDPI. (2012, July 15). Molecules, Volume 17, Issue 7 (July 2012). Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • ResearchGate. (2023, July 21). (PDF) UV-Vis spectroscopic and colorimetric anion detection and fluorescence properties of new 3-amino-4-hydroxybenzenesulfonic acid-based Schiff bases depending on the strength and position of the electron donor substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Retention of ionizable compounds on HPLC. Modelling retention in reversed-phase liquid chromatography as a function of pH and solvent composition with methanol-water mobile phases. Retrieved from [Link]

  • Two alternative chromatography methods assisted by the sulfonic acid moeity for the determination of furosine in milk. (2018, June 15). NIH. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up 4-Hydroxy-3-iodobenzenesufonic Acid, Sodium Salt Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Hydroxy-3-iodobenzenesufonic Acid, Sodium Salt. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. We will delve into the critical aspects of the reaction, offering troubleshooting advice and frequently asked questions to ensure a successful and scalable process.

Introduction to the Synthesis

The synthesis of this compound is a sequential process involving two key electrophilic aromatic substitution reactions: sulfonation of phenol followed by iodination, and a final neutralization step. While the individual reactions are well-established, scaling up can present challenges related to regioselectivity, byproduct formation, and purification. This guide will provide in-depth insights to overcome these hurdles.

The overall reaction scheme is as follows:

  • Sulfonation: Phenol is reacted with a sulfonating agent, typically concentrated sulfuric acid, to introduce a sulfonic acid group onto the aromatic ring.

  • Iodination: The resulting 4-hydroxybenzenesulfonic acid is then iodinated to introduce an iodine atom at the 3-position.

  • Neutralization: Finally, the 4-hydroxy-3-iodobenzenesulfonic acid is neutralized with a sodium base, such as sodium hydroxide, to yield the desired sodium salt.[1]

Frequently Asked Questions (FAQs)

Synthesis Pathway

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent laboratory and industrial synthesis involves a three-step process.[1] It begins with the sulfonation of phenol using concentrated sulfuric acid to produce 4-hydroxybenzenesulfonic acid.[1] This intermediate is then subjected to iodination, followed by neutralization with sodium hydroxide to form the final sodium salt.[1]

Sulfonation Stage

Q2: How does reaction temperature affect the sulfonation of phenol?

A2: Temperature is a critical parameter that dictates the isomeric distribution of the product. At lower temperatures (e.g., 25-40°C), the reaction is under kinetic control, favoring the formation of the ortho-isomer, o-phenolsulfonic acid.[2] Conversely, higher temperatures (e.g., 100-120°C) promote thermodynamic control, leading to the para-isomer, p-phenolsulfonic acid (4-hydroxybenzenesulfonic acid), as the major product.[1][2] For the synthesis of 4-Hydroxy-3-iodobenzenesufonic Acid, the para-isomer is the desired intermediate.

Q3: What are the common byproducts during the sulfonation of phenol?

A3: Several byproducts can form, particularly under harsh reaction conditions. These include:

  • Disubstituted phenols: Phenol-2,4-disulfonic acid is a common byproduct, especially with excess sulfonating agent or at elevated temperatures.[2]

  • Sulfones: Bis(hydroxyphenyl) sulfones can also be formed.[2]

  • Oxidation products: Phenol is susceptible to oxidation, which can lead to the formation of colored impurities like quinones, especially at high temperatures.[2]

Iodination Stage

Q4: What are suitable iodinating agents for this reaction?

A4: Various iodinating agents can be employed. Iodine monochloride (ICl) is a common choice.[1] Other options include using iodine in the presence of an oxidizing agent or employing amine-iodine complexes, which can be easier to handle.[3] The choice of reagent can influence reaction conditions and selectivity.

Q5: How can I control the regioselectivity of the iodination?

A5: The hydroxyl and sulfonic acid groups on the 4-hydroxybenzenesulfonic acid intermediate direct the incoming electrophile (iodine). The powerful ortho, para-directing hydroxyl group, and the meta-directing sulfonic acid group work in concert to favor iodination at the position ortho to the hydroxyl group and meta to the sulfonic acid group, which is the desired 3-position.[1] Maintaining controlled pH (around 5-7) during the reaction can help prevent over-iodination.[1]

Purification and Handling

Q6: What are the key challenges in purifying the final product?

A6: The final product is a water-soluble salt, which can make purification by traditional organic solvent extraction challenging. Key challenges include removing unreacted starting materials, inorganic salts from the neutralization step, and any colored byproducts. Crystallization is a critical step for purification.[1] The use of activated charcoal or ion-exchange resins can aid in removing impurities.[1]

Q7: Is this compound stable?

A7: The final sodium salt is generally a stable, off-white solid.[4] However, it is described as a hygroscopic powder, so it should be stored in a dry environment to prevent moisture absorption.[1] The product has a high melting point, decomposing above 300°C.[4]

Troubleshooting Guide

Problem ID Observed Issue Potential Cause(s) Recommended Solution(s)
SP-T01 Low yield of 4-hydroxybenzenesulfonic acid (para-isomer) in the sulfonation step. - Reaction temperature too low, favoring the ortho-isomer.- Insufficient reaction time.- Increase the reaction temperature to 100-120°C to favor the thermodynamically controlled para-product.[1][2]- Extend the reaction time to ensure complete conversion.
SP-T02 Dark brown or black reaction mixture during sulfonation. - Oxidation of phenol due to high temperatures or presence of oxidizing impurities.- Contaminants in the starting phenol.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]- Ensure the use of high-purity, colorless phenol. Consider distillation of phenol if it is discolored.[2]
IP-T01 Formation of di-iodinated byproducts (e.g., 4-hydroxy-3,5-diiodobenzenesulfonic acid). - Excess iodinating agent.- Reaction pH is not optimal.- Use a stoichiometric amount of the iodinating agent.- Carefully control the pH of the reaction mixture to be between 5 and 7.[1]
NP-T01 Final product is difficult to isolate and purify. - High water solubility of the sodium salt.- Presence of inorganic salt impurities from neutralization.- Utilize crystallization as the primary purification method.[1]- Wash the crude product with a minimal amount of cold water or a saturated salt solution to remove inorganic impurities.- Consider using ion-exchange resins for purification.[1]
GP-T01 Inconsistent results upon scale-up. - Inefficient heat transfer in larger reactors.- Poor mixing leading to localized "hot spots" or concentration gradients.- Ensure efficient stirring and use a reactor with adequate heat exchange capacity.- For exothermic steps like sulfonation, implement slow, controlled addition of reagents with continuous temperature monitoring.

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxybenzenesulfonic Acid
  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a thermometer, and a reflux condenser.

  • Reagent Addition: To the flask, add phenol. With vigorous stirring, slowly add concentrated sulfuric acid (96-98%). The addition is exothermic, so maintain the temperature between 100-120°C using an oil bath.[1][2]

  • Reaction: Once the addition is complete, continue to stir the mixture at 100-120°C for 2-4 hours to ensure the formation of the para-isomer.[2]

  • Work-up: Allow the reaction mixture to cool to room temperature. The resulting mixture containing 4-hydroxybenzenesulfonic acid can be used directly in the next step after appropriate dilution and pH adjustment.

Protocol 2: Iodination and Neutralization
  • pH Adjustment: Dilute the crude 4-hydroxybenzenesulfonic acid mixture with water and adjust the pH to approximately 5-7 with a suitable base (e.g., sodium carbonate solution).[1]

  • Iodination: To the pH-adjusted solution, add the iodinating agent (e.g., a solution of iodine monochloride) dropwise while maintaining the temperature and pH.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC) until the starting material is consumed.

  • Neutralization and Isolation: Upon completion, carefully neutralize the reaction mixture with a sodium hydroxide solution to a pH of ~7.[1] The desired sodium salt of 4-hydroxy-3-iodobenzenesulfonic acid will precipitate out of the solution upon cooling or by the addition of a co-solvent.

  • Purification: Filter the crude product and wash it with a small amount of cold water. Recrystallize the solid from a suitable solvent system (e.g., water/ethanol mixture) to obtain the pure product. Dry the final product under vacuum.

Visual Diagrams

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Sulfonation cluster_1 Step 2: Iodination cluster_2 Step 3: Neutralization & Purification Phenol Phenol Sulfonation Sulfonation Reaction Phenol->Sulfonation H2SO4 Conc. H2SO4 (100-120°C) H2SO4->Sulfonation p_HBSA 4-Hydroxybenzenesulfonic Acid (para-isomer) Sulfonation->p_HBSA Iodination Iodination Reaction p_HBSA->Iodination IodinatingAgent Iodinating Agent (e.g., ICl, pH 5-7) IodinatingAgent->Iodination H_I_BSA 4-Hydroxy-3-iodobenzenesulfonic Acid Iodination->H_I_BSA Neutralization Neutralization H_I_BSA->Neutralization NaOH NaOH (aq) NaOH->Neutralization CrudeProduct Crude Sodium Salt Neutralization->CrudeProduct Purification Crystallization & Drying CrudeProduct->Purification FinalProduct Pure 4-Hydroxy-3-iodobenzenesufonic Acid, Sodium Salt Purification->FinalProduct

Caption: A flowchart illustrating the three main stages of the synthesis process.

Troubleshooting Logic for Low Yield in Sulfonation

G Start Low Yield of 4-Hydroxybenzenesulfonic Acid CheckTemp Was the reaction temperature maintained at 100-120°C? Start->CheckTemp CheckTime Was the reaction time sufficient (2-4 hours)? CheckTemp->CheckTime Yes LowTemp Low temperature favors the ortho-isomer. CheckTemp->LowTemp No ShortTime Incomplete reaction. CheckTime->ShortTime No End Yield Improved CheckTime->End Yes IncreaseTemp Action: Increase temperature to 100-120°C. LowTemp->IncreaseTemp IncreaseTime Action: Extend reaction time. ShortTime->IncreaseTime IncreaseTemp->End IncreaseTime->End

Caption: A decision tree for troubleshooting low yields in the sulfonation step.

References

  • Aromatic Sulphonation and Related Reactions. (2018). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Iodination of Phenols in Water using Easy to Handle Amine-Iodine Complexes. (2009). ResearchGate. Retrieved January 24, 2026, from [Link]

Sources

dealing with hygroscopic nature of 4-Hydroxy-3-iodobenzenesufonic Acid, Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt (CAS 121208-93-3). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the challenges associated with the hygroscopic nature of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

Introduction to 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt

4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt is a versatile intermediate used in various fields, including organic synthesis, biological research as a precursor for iodinated compounds, and in the production of dyes.[1] Its utility is, however, accompanied by a significant practical challenge: its hygroscopic nature. The tendency of this compound to readily absorb moisture from the atmosphere can lead to inaccuracies in weighing, degradation of the material, and altered reactivity, ultimately compromising experimental reproducibility and outcomes.

This guide provides a comprehensive framework for understanding and mitigating the issues arising from the hygroscopic properties of this reagent.

Troubleshooting Guide

This section addresses specific problems you may encounter when working with 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt, providing step-by-step protocols and the scientific rationale behind them.

Issue 1: Inaccurate Weighing and Inconsistent Results

Symptoms:

  • Difficulty in obtaining a stable reading on the analytical balance.[2]

  • Visible clumping or "melting" of the solid upon exposure to air.[3]

  • Poor reproducibility of reaction yields or analytical measurements.

Cause: The primary cause of these issues is the rapid absorption of atmospheric moisture by the hygroscopic solid. This added water mass leads to an overestimation of the amount of compound being weighed and introduces a variable amount of water into the reaction or analytical sample.[2]

Solution: Controlled Environment Weighing Protocol

To ensure accurate weighing, it is crucial to minimize the compound's exposure to ambient air.[3] A glove box or a dry nitrogen-purged weighing container are the most effective methods.[4][5]

Experimental Protocol: Weighing in a Glove Box

  • Preparation: Ensure the glove box antechamber is properly purged and the internal atmosphere is inert (e.g., nitrogen or argon) with low humidity.

  • Material Transfer: Place the sealed container of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt, along with a pre-tared, clean, and dry weighing vessel (e.g., a glass vial with a screw cap), spatulas, and any other necessary tools into the antechamber.

  • Equilibration: Allow all items to equilibrate to the glove box atmosphere for at least 30 minutes.

  • Weighing: Inside the glove box, carefully transfer the desired amount of the compound into the tared weighing vessel.

  • Sealing: Immediately and securely seal the weighing vessel.

  • Removal: Transfer the sealed weighing vessel out of the glove box through the antechamber.

  • Dissolution: The sealed vial can then be taken to the fume hood for dissolution in the appropriate solvent.

Workflow for Controlled Weighing

G cluster_0 Glove Box Environment cluster_1 Laboratory Bench A Transfer sealed reagent, tared vial, and tools into antechamber B Purge antechamber A->B C Move items into main chamber B->C D Equilibrate materials to inert atmosphere C->D E Weigh hygroscopic compound into vial D->E F Securely seal vial E->F G Transfer sealed vial out of glove box F->G H Proceed with dissolution and reaction setup G->H

Caption: Workflow for weighing hygroscopic reagents in a glove box.

Issue 2: Compound Degradation and Altered Reactivity

Symptoms:

  • Discoloration of the solid material over time.

  • Reduced efficacy in chemical reactions.

  • Unexpected side products.

Cause: Absorbed water is not an inert component; it can act as a reactant or catalyst in degradation pathways.[6][7] For instance, water can hydrolyze sensitive functional groups or alter the solvent environment of a reaction, thereby affecting reaction kinetics and product distribution.[7]

Solution: Proper Storage and Handling

The longevity and reliability of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt are critically dependent on appropriate storage conditions.

Storage Recommendations:

ConditionJustificationRecommended Equipment
Cool and Dry Minimizes the rate of water absorption and potential degradation reactions.Refrigerator or freezer (-20°C is often recommended).[8]
Inert Atmosphere Prevents exposure to atmospheric moisture and oxygen.Sealed container inside a desiccator with a drying agent (e.g., silica gel) or a nitrogen-purged dry box.[9][10]
Tightly Sealed Container Provides a primary barrier against moisture ingress.[3]Original manufacturer's bottle with a secure cap, further sealed with paraffin film for long-term storage.[9]

Experimental Protocol: Aliquoting for Frequent Use

To prevent repeated exposure of the bulk material to the atmosphere, it is best practice to create smaller aliquots.

  • Preparation: In a glove box or under a constant stream of inert gas, prepare several smaller, appropriately sized vials.

  • Aliquoting: Transfer a portion of the bulk 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt into each smaller vial.

  • Sealing: Tightly seal each vial, and for added protection, wrap the cap with paraffin film.

  • Storage: Store the aliquots in a desiccator inside a refrigerator or freezer.

  • Usage: For each experiment, use one of the smaller aliquots, thereby preserving the integrity of the remaining stock.

Issue 3: Uncertainty of Water Content and Stoichiometric Imbalance

Symptoms:

  • Non-stoichiometric reaction outcomes.

  • Difficulty in preparing solutions of a precise concentration.

Cause: Even with careful handling, some water absorption may be unavoidable. The unknown quantity of water in the weighed solid makes it impossible to determine the exact molar amount of the active compound.

Solution: Determination of Water Content

For highly sensitive applications where precise stoichiometry is critical, it is necessary to determine the water content of the compound. Karl Fischer titration is the gold standard for this purpose.[11][12][13]

Experimental Protocol: Karl Fischer Titration

  • Sample Preparation: In a controlled environment (glove box), accurately weigh a sample of the 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt.

  • Titration: Quickly transfer the weighed sample to the Karl Fischer titration vessel.

  • Analysis: Perform the titration according to the instrument's operating procedure. The two main types are volumetric and coulometric titration.[14][15]

  • Calculation: The instrument will determine the mass of water in the sample. Calculate the water content as a percentage of the total mass.

  • Correction: Use the determined water content to correct the mass of the compound used in your experiments to reflect the actual mass of the anhydrous material.

Logical Flow for Accurate Molar Calculations

G A Weigh hygroscopic solid (Mass_total) B Determine water content (%H2O) via Karl Fischer Titration A->B C Calculate mass of anhydrous compound: Mass_anhydrous = Mass_total * (1 - %H2O/100) A->C B->C D Calculate moles of anhydrous compound: Moles = Mass_anhydrous / Molar_Mass C->D E Use accurate molar quantity in reaction stoichiometry D->E

Caption: Process for correcting for water content.

Frequently Asked Questions (FAQs)

Q1: I don't have access to a glove box. What is the next best way to handle this compound?

A: While a glove box is ideal, you can use a glove bag, which is a more economical, portable alternative.[4] Another option is to work quickly in a fume hood on a low-humidity day. You can also create a localized inert atmosphere by purging your weighing vessel and the surrounding area with a stream of dry nitrogen gas. Weigh the compound quickly into a pre-tared vial that can be immediately sealed.[3]

Q2: Can I dry the compound in a vacuum oven to remove absorbed water?

A: This may be possible, but it should be approached with caution. You would need to determine if the compound is thermally stable at the required drying temperature. A thermogravimetric analysis (TGA) would be the appropriate technique to determine the decomposition temperature. If drying, use a moderate temperature under high vacuum and allow the compound to cool to room temperature in a desiccator before weighing.[16]

Q3: How does the presence of water affect reactions involving this compound?

A: The impact of water is highly dependent on the specific reaction. Water can:

  • Act as a nucleophile: Potentially leading to unwanted hydrolysis side products.

  • Alter solvent polarity: This can change reaction rates and selectivity.

  • Deactivate water-sensitive reagents: If your reaction involves organometallics or other water-sensitive materials, the water from the hygroscopic compound can quench them.

  • Influence catalyst activity: In catalytic reactions, water can sometimes act as a poison or, in some cases, a co-catalyst.

Q4: Is the hygroscopicity of this sodium salt typical for other sulfonate salts?

A: Yes, many sulfonate salts exhibit some degree of hygroscopicity. The sulfonic acid group is polar and can readily form hydrogen bonds with water molecules. The overall hygroscopicity of a particular salt will depend on the nature of the counter-ion and the other functional groups on the aromatic ring.

Q5: What are the safety precautions I should take when handling this compound?

A: Always handle 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt in a well-ventilated area, such as a fume hood.[17] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17] Consult the Safety Data Sheet (SDS) for specific hazard information before use.[17]

References

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sodium 4-hydroxybenzenesulfonate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sodium 4-hydroxy-3,5-diiodobenzenesulphonate. PubChem. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]

  • Scharlab. (n.d.). Karl Fischer water content titration. Retrieved from [Link]

  • Terra Universal. (n.d.). Moisture-Free Storage: Nitrogen or Desiccant? Retrieved from [Link]

  • Chromatography Forum. (2008). How to weigh a higroscopic substance. Retrieved from [Link]

  • ResearchGate. (2015). Role Of Water In Chemical Reaction AndChemistry Of Water. Retrieved from [Link]

  • Boston Med Supply. (2023). Laboratory Desiccators: Uses, Types, and Sample Protection Explained. Retrieved from [Link]

  • ACS Publications. (2000). Roles of Water for Chemical Reactions in High-Temperature Water. Retrieved from [Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Retrieved from [Link]

  • AQUALAB. (n.d.). Measuring moisture content: It's more complicated than you think. Retrieved from [Link]

  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. Retrieved from [Link]

  • Kett. (n.d.). Learn the Six Methods For Determining Moisture. Retrieved from [Link]

  • Reddit. (2015). How do you guys prepare solutions of hygroscopic chemicals?. Retrieved from [Link]

  • MDPI. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Weighing the Right Way with Laboratory Balances. Retrieved from [Link]

  • MDPI. (2021). Exploring the Impact of Water Content in Solvent Systems on Photochemical CO2 Reduction Catalyzed by Ruthenium Complexes. Retrieved from [Link]

  • Weisz, A., et al. (2008). Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography. Journal of Chromatography A, 1210(1), 55-61. [Link]

  • HepatoChem. (n.d.). How do you handle hygroscopic salts?. Retrieved from [Link]

  • S. K. S., & T. G. R. (2009). Methodology for Determination of Hygroscopic Moisture Content of Soils. Geotechnical and Geological Engineering, 27(4), 517-526. [Link]

  • Elder, D. P., et al. (2010). The Utility of Sulfonate Salts in Drug Development. Journal of Pharmaceutical Sciences, 99(7), 2948-2961. [Link]

  • ResearchGate. (2015). Growth, solvent effect, optical and electrical properties of sodium 4-hydroxybenzenesulfonate dihydrate. Retrieved from [Link]

  • OUCI. (n.d.). Methodology for Determination of Hygroscopic Moisture Content of Soils. Retrieved from [Link]

  • PubMed. (2008). Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography. Retrieved from [Link]

  • Adam Equipment. (2023). 5 Tips for Sample Preparation Before Laboratory Weighing. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Water as the reaction medium in organic chemistry: from our worst enemy to our best friend. Retrieved from [Link]

  • Kyoto Electronics Manufacturing Co., Ltd. (n.d.). Water Determination (Karl Fischer Method). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Mastering Moisture-Sensitive Chemicals: Safety and Best Practices. Retrieved from [Link]

  • Science Equip. (n.d.). Maximising Efficiency with Desiccators: Tips and Tricks for Labs. Retrieved from [Link]

  • ASHRAE. (1995). DETERMINATION OF MATERIAL HYGROSCOPIC PROPERTIES THAT AFFECT INDOOR AIR QUALITY. Retrieved from [Link]

  • Pharmaguideline. (2011). Water Content Determination by Karl Fischer. Retrieved from [Link]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?. Retrieved from [Link]

  • Camlab. (n.d.). A simple guide to desiccators. Retrieved from [Link]

  • Tablets & Capsules. (2020). Water Activity and Moisture: The Complexity and Interrelationships Explained. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Mono- and Di-iodinated Benzenesulfonic Acids: 4-Hydroxy-3-iodobenzenesulfonic Acid vs. Sozoiodolic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical entities is paramount to experimental success. This guide provides an in-depth, objective comparison of two structurally related iodinated aromatic compounds: 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt, and the di-iodinated sozoiodolic acid. By examining their physicochemical properties, synthesis, and performance in key applications, this document aims to equip you with the critical information needed to make an informed decision for your research endeavors.

At a Glance: A Structural and Physicochemical Overview

The primary distinction between 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt and sozoiodolic acid lies in the number of iodine atoms attached to the benzene ring. This seemingly subtle difference has significant implications for their molecular weight, iodine content, and, consequently, their functional properties.

Property4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium SaltSozoiodolic Acid (4-Hydroxy-3,5-diiodobenzenesulfonic acid)
Synonyms Sodium 4-hydroxy-3-iodobenzenesulfonate2,6-diiodophenol-4-sulfonic acid, Sozoiodole
CAS Number 121208-93-3[1]554-71-2[2]
Molecular Formula C₆H₄INO₄SNa[3]C₆H₄I₂O₄S
Molecular Weight 322.05 g/mol [1]425.97 g/mol [2]
Structure A benzene ring with one hydroxyl, one iodine, and one sulfonic acid group (as sodium salt).A benzene ring with one hydroxyl, two iodine, and one sulfonic acid group.
Appearance Off-white solid[1]White, almost odorless needles[4]
Melting Point >300°C (decomposes)[1]120°C (anhydrous), decomposes at 190°C[4]
Water Solubility >50 mg/mL at 25°C[3]Freely soluble in water, alcohol, and ether[4]

The Chemistry Behind the Compounds: Synthesis and Mechanism of Action

A deep understanding of the synthesis and mechanism of action is crucial for predicting the behavior of these compounds in experimental settings.

Synthesis Pathways: A Tale of Two Iodination Strategies

The synthetic routes to these compounds are dictated by the desired degree of iodination.

Synthesis of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt:

This mono-iodinated compound can be synthesized through two primary routes:

  • Sulfonation followed by Iodination: Phenol is first sulfonated with concentrated sulfuric acid to yield 4-hydroxybenzenesulfonic acid. The sulfonic acid group directs the subsequent electrophilic iodination to the ortho position.[3]

  • Iodination followed by Sulfonation: Alternatively, 3-iodophenol can be sulfonated with fuming sulfuric acid, which directs the sulfonic acid group to the para position relative to the hydroxyl group.[3]

The resulting acid is then neutralized with a sodium base to form the sodium salt.[3]

Synthesis of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt.

Synthesis of Sozoiodolic Acid:

The di-iodinated sozoiodolic acid is prepared by the direct iodination of potassium p-phenolsulfonate using reagents such as iodine monochloride (ICl) or a mixture of potassium iodide (KI) and potassium iodate (KIO₃).[4] This approach leverages the activating effect of the hydroxyl group to introduce two iodine atoms onto the aromatic ring.

Synthesis of Sozoiodolic Acid.
Unraveling the Mechanism of Action

The functional behavior of both compounds is largely dictated by the interplay of their constituent groups: the hydroxyl, sulfonic acid, and iodine moieties.

  • Hydroxyl and Sulfonic Acid Groups: The hydroxyl group can participate in hydrogen bonding, while the highly polar sulfonic acid group imparts significant water solubility to the sodium salts.[3] This high water solubility is a critical attribute for many of their applications.

  • The Role of Iodine: The iodine atom(s) are central to the unique properties of these molecules.

    • Radiolabeling: The carbon-iodine bond can be formed with radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I), making these compounds valuable precursors for the synthesis of radiopharmaceuticals used in diagnostic imaging (like PET and SPECT) and therapy.[3] The ease of electrophilic substitution on the activated aromatic ring facilitates the incorporation of radioiodine.

Performance in Key Applications: A Comparative Analysis

The structural differences between these two compounds lead to distinct advantages and applications in various scientific fields.

Medical Imaging: Radiocontrast Agents

Historically, sozoiodolic acid and its salts were used as radiopaque contrast media.[4] The higher iodine content per molecule would theoretically provide superior image contrast compared to a mono-iodinated analogue at the same molar concentration. However, the development of modern, non-ionic, and lower osmolality contrast agents has largely superseded these earlier compounds due to improved safety profiles.

Radiopharmaceutical Chemistry: Precursors for Radiolabeling

4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt is a valuable precursor for synthesizing radiolabeled compounds for applications such as positron emission tomography (PET).[3] Its single iodine position allows for specific and controlled radiolabeling. While sozoiodolic acid could also be radiolabeled, the presence of two iodine atoms might lead to a mixture of mono- and di-radiolabeled products, potentially complicating purification and dosimetry calculations.

Experimental Protocol: Radioiodination of an Aromatic Precursor

This protocol provides a general framework for the radioiodination of aromatic precursors like 4-Hydroxy-3-iodobenzenesulfonic acid. Specific conditions may need to be optimized for the particular substrate and radioisotope used.

Materials:

  • Aromatic precursor (e.g., 4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt)

  • Radioactive sodium iodide (e.g., [¹²⁵I]NaI) in 0.1 M NaOH

  • Chloramine-T solution

  • Sodium metabisulfite solution

  • Phosphate buffer saline (PBS)

  • Acetic acid

  • Purification system (e.g., HPLC)

Procedure:

  • Reaction Setup: In a shielded vial, dissolve the aromatic precursor in a suitable solvent (e.g., ethanol or PBS). Add a small amount of acetic acid to acidify the reaction mixture.

  • Addition of Radioiodide: Carefully add the radioactive sodium iodide solution to the reaction vial.

  • Initiation of Oxidation: Add the Chloramine-T solution to initiate the oxidation of iodide to a more reactive species. The reaction is typically allowed to proceed at room temperature for a set period (e.g., 15 minutes).

  • Quenching the Reaction: Add sodium metabisulfite solution to quench the reaction by reducing any unreacted oxidizing agent.

  • Purification: Purify the radiolabeled product from unreacted radioiodide and other impurities using a suitable method, most commonly High-Performance Liquid Chromatography (HPLC).[7]

General workflow for radioiodination of an aromatic precursor.
Organic Synthesis and Other Applications

Both molecules serve as versatile building blocks in organic synthesis. The presence of hydroxyl, iodo, and sulfonate groups allows for a range of chemical transformations. 4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt, for instance, is used in the synthesis of specialty dyes, where its structure contributes to improved lightfastness and solubility.[3]

Stability Considerations

Conclusion: Selecting the Right Tool for the Job

The choice between 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt, and sozoiodolic acid is fundamentally a choice between a mono- and a di-iodinated aromatic scaffold.

  • 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt is the preferred choice for applications requiring specific, mono-iodination, such as in the synthesis of precisely labeled radiopharmaceuticals. Its well-defined structure allows for greater control over the final product.

  • Sozoiodolic Acid , with its higher iodine content, is theoretically superior in applications where bulk iodine content is the primary driver of performance, such as in traditional radiocontrast media. However, its historical use has been largely replaced by modern agents.

For the modern researcher, 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt offers a more controlled and versatile platform for a range of applications, particularly in the burgeoning field of molecular imaging.

References

  • Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. (URL: [Link])

  • Studies on the Synthesis Process of Plant-Derived Ursodeoxycholic Acid Intermediates. (URL: [Link])

  • In vivo and in vitro studies of antisense oligonucleotides – a review - PMC. (URL: [Link])

  • Sozoiodolic Acid. (URL: [Link])

  • Iodinated contrast media | Radiology Reference Article | Radiopaedia.org. (URL: [Link])

  • Organic Compound with Potential for X-ray Imaging Applications - PMC. (URL: [Link])

  • Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. (URL: [Link])

  • Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - MDPI. (URL: [Link])

  • Exploring the Solubility and Bioavailability of Sodium Salt and Its Free Acid Solid Dispersions of Dolutegravir - PMC. (URL: [Link])

  • [ - Bicyclo[3.1.1]heptan-3-amine, 2,6,6-trimethyl - Organic Syntheses Procedure. (URL: http://www.orgsyn.org/demo.aspx?prep=cv6p0985)
  • Studies on the Synthesis Process of Plant-Derived Ursodeoxycholic Acid Intermediates. (URL: [Link])

  • The molecular mechanism of contrast-induced nephropathy (CIN) and its link to in vitro studies on iodinated contrast media (CM) - NIH. (URL: [Link])

  • CN112334476A - Method for synthesizing chenodeoxycholic acid and application thereof - Google P
  • Sodium 4-hydroxy-3,5-diiodobenzenesulphonate - PubChem. (URL: [Link])

  • Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology. (URL: [Link])

  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (URL: [Link])

  • Contrast Agents (Radiographic Contrast Agents And Iodinated Contrast Media) - How Radiology Works. (URL: [Link])

  • Synthesis of coumarins, 4-hydroxycoumarins, and 4-hydroxyquinolinones by tellurium-triggered cyclizations. - SciSpace. (URL: [Link])

  • Experimental determination and modeling of sodium salt solubility in high solids kraft black liquor | Request PDF - ResearchGate. (URL: [Link])

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC. (URL: [Link])

  • Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography - PubMed. (URL: [Link])

  • US6218555B1 - Process for the preparation of alkanoyloxy-benzenesulfonic acids and salts thereof - Google P
  • Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. (URL: [Link])

Sources

A Senior Application Scientist's Guide to the Validation of an HPLC Method for 4-Hydroxy-3-iodobenzenesufonic Acid, Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt. This compound, often an important intermediate or potential impurity in pharmaceutical manufacturing, requires a robust and reliable analytical method to ensure product quality and regulatory compliance. This document moves beyond a simple checklist of validation parameters, offering insights into the causal relationships between methodological choices and validation outcomes. We will compare the proposed reversed-phase HPLC (RP-HPLC) method with potential alternatives and provide detailed, step-by-step protocols for executing a full validation study in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] All data presented herein is illustrative but representative of a successful validation, designed to equip researchers, scientists, and drug development professionals with the tools to implement a scientifically sound and defensible analytical procedure.

Introduction: The Analytical Imperative

4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt, is a substituted aromatic sulfonic acid. Its accurate quantification is critical, whether it is a starting material, a process intermediate, or a specified impurity. A failure to control its levels can have significant downstream consequences on yield, purity, and the safety profile of the final active pharmaceutical ingredient (API).

While classical techniques like titration or UV-Vis spectrophotometry exist, they lack the specificity required for complex sample matrices. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, offers unparalleled specificity and sensitivity, making it the gold standard for this application.[3] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2] This guide establishes the fitness-for-purpose of the proposed HPLC method through a rigorous, phase-appropriate validation strategy.

The Proposed Analytical Method & Comparative Rationale

Based on the physicochemical properties of the analyte (an ionic, polar aromatic compound), a reversed-phase HPLC method with UV detection is proposed.

ParameterRecommended ConditionRationale & Scientific Justification
HPLC Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides the necessary hydrophobicity to retain the aromatic ring structure. A 250 mm length ensures adequate resolution from potential impurities.
Mobile Phase A: 20 mM Potassium Phosphate, pH 3.0B: AcetonitrileThe aqueous buffer is critical. At pH 3.0, the sulfonic acid group is fully ionized, ensuring consistent interaction with the stationary phase and symmetrical peak shape. Acetonitrile is a common, effective organic modifier. The elution of sulfonic acids is controlled by the pH of the buffer, ion concentration, and the amount of acetonitrile.[4]
Elution Mode Isocratic (e.g., 70% A, 30% B)For a primary assay or impurity determination where elution times are predictable, an isocratic method offers simplicity, robustness, and faster run times compared to a gradient method.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and chromatographic efficiency.
Detection UV at 225 nmAromatic compounds exhibit strong UV absorbance. 225 nm is chosen to maximize sensitivity for the analyte. A photodiode array (PDA) detector is recommended to confirm peak purity.
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times by controlling the viscosity of the mobile phase and mass transfer kinetics.
Injection Vol. 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Diluent Mobile PhaseUsing the mobile phase as the diluent ensures peak shape is not compromised by solvent effects and enhances compatibility with the chromatographic system.

Comparison with Alternatives:

  • Ion-Pair Chromatography: While effective for ionic compounds, this method can suffer from long column equilibration times and "ghosting" from the ion-pairing reagent.[5] The proposed buffered reversed-phase method is often more robust for routine quality control.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an option for very polar compounds.[6] However, given the aromatic nature of the analyte, RP-HPLC provides more predictable and powerful retention and separation.

  • UV-Vis Spectrophotometry: Lacks specificity. Any UV-active impurity or excipient would interfere with the measurement, making it unsuitable for anything other than a preliminary, non-specific assay of a highly pure substance.

The Validation Workflow: A Structured Approach

The validation process is not a singular event but a systematic collection of experimental evidence.[7][8] The workflow ensures that each performance characteristic of the method is documented and meets predefined acceptance criteria.

ValidationWorkflow cluster_prep Phase 1: Preparation cluster_core Phase 2: Core Validation Experiments cluster_limits Phase 3: Sensitivity & Robustness cluster_final Phase 4: Reporting Protocol Validation Protocol (Define Parameters & Criteria) Reagents Prepare Standards & Reagents Protocol->Reagents Specificity Specificity & Selectivity Reagents->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SST System Suitability Robustness->SST Report Validation Report (Summarize & Conclude) SST->Report

Caption: High-level workflow for HPLC method validation.

Experimental Protocols and Acceptance Criteria

The following protocols are based on the ICH Q2(R1) and USP <1225> guidelines.[1][7][9]

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[10]

Experimental Protocol:

  • Prepare Solutions:

    • Diluent blank.

    • Analyte standard solution at the target concentration (e.g., 100 µg/mL).

    • Spiked Sample: A solution of the analyte spiked with known related substances or potential impurities.

    • Forced Degradation Samples: Expose the analyte to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.

  • Analysis: Inject each solution into the HPLC system.

  • Evaluation:

    • The blank should show no interfering peaks at the retention time of the analyte.

    • The analyte peak in the spiked sample must be resolved from all impurity peaks (Resolution > 2.0).

    • Peak Purity Analysis: Use a PDA detector to assess the peak purity of the analyte in both the standard and stressed samples. The purity angle should be less than the purity threshold.

Acceptance Criteria:

  • No significant interference from blank or matrix at the analyte's retention time.

  • The method is deemed specific if the analyte peak is resolved from all other peaks.

Linearity and Range

Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five concentrations by serial dilution, covering the expected working range. For an assay of a drug substance, this is typically 80% to 120% of the test concentration.[7][9]

  • Analysis: Inject each concentration in triplicate.

  • Evaluation:

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be minimal and not statistically different from zero.

  • Visual Inspection: The data points should not show significant deviation from the fitted line.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value. Accuracy is typically assessed using a recovery study.

Experimental Protocol:

  • Prepare a sample matrix (placebo or known blank).

  • Spike the matrix with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analysis: Analyze the spiked samples and determine the concentration of the analyte.

  • Evaluation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.

Acceptance Criteria:

  • Mean % Recovery: Typically between 98.0% and 102.0% for an assay.

  • %RSD of Recovery: Should be within acceptable limits (e.g., ≤ 2.0%).

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

Protocol 1: Repeatability (Intra-assay Precision)

  • Prepare six individual samples of the analyte at 100% of the target concentration from the same homogeneous lot.

  • Analysis: Analyze all six samples on the same day, with the same analyst, on the same instrument.

  • Evaluation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) of the results.

Protocol 2: Intermediate Precision (Inter-assay Ruggedness)

  • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

  • Evaluation: Calculate the %RSD for the second set of data. Perform a statistical comparison (e.g., F-test) of the two data sets to determine if there is a significant difference between them.

Acceptance Criteria:

  • %RSD for Repeatability: ≤ 2.0%

  • %RSD for Intermediate Precision: ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

Experimental Protocol (Based on Signal-to-Noise):

  • Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of the baseline.

  • LOD: The concentration that yields an S/N ratio of approximately 3:1.

  • LOQ: The concentration that yields an S/N ratio of approximately 10:1.

  • Confirmation: To confirm the LOQ, prepare and inject 6 samples at the determined LOQ concentration. The precision (%RSD) should be acceptable (e.g., ≤ 10%).

Acceptance Criteria:

  • LOD: S/N ≥ 3

  • LOQ: S/N ≥ 10, with acceptable precision (%RSD ≤ 10%) at this concentration.

Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9]

Experimental Protocol:

  • Identify critical method parameters: pH of the mobile phase, mobile phase composition, column temperature, and flow rate are typical variations to investigate.[9][10]

  • Vary each parameter within a small, realistic range (e.g., pH ± 0.2 units, % Organic ± 2%, Flow Rate ± 0.1 mL/min).

  • Analysis: Analyze a system suitability solution under each modified condition.

  • Evaluation: Assess the impact of each change on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Acceptance Criteria:

  • System suitability parameters must remain within their established limits for all varied conditions.

Data Summary and Interpretation

The results of the validation experiments should be summarized in clear, concise tables.

Table 1: Linearity Data Summary

Level Conc. (µg/mL) Mean Peak Area
1 (80%) 80 810500
2 (90%) 90 912000
3 (100%) 100 1011500
4 (110%) 110 1113000
5 (120%) 120 1215000

| Result | | r² = 0.9998 |

Table 2: Accuracy and Precision Summary

Parameter Level N Mean Result % Recovery % RSD
Accuracy 80% 3 79.8 µg/mL 99.8% 0.5%
100% 3 100.5 µg/mL 100.5% 0.3%
120% 3 119.5 µg/mL 99.6% 0.4%
Repeatability 100% 6 100.2 µg/mL - 0.6%

| Intermediate Precision | 100% | 6 | 100.8 µg/mL | - | 0.8% |

System Suitability: The In-Study Check

Before any analytical run, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately.[9]

SystemSuitability cluster_params Acceptance Criteria SST_Standard System Suitability Standard Injection (n=5) Tailing Tailing SST_Standard->Tailing RSD_Area RSD_Area SST_Standard->RSD_Area RSD_RT RSD_RT SST_Standard->RSD_RT Plates Plates SST_Standard->Plates

Caption: Key parameters for a system suitability test.

Conclusion

The validation data presented in this guide demonstrates that the proposed RP-HPLC method is specific, linear, accurate, precise, and robust for the quantitative determination of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt. The method's performance characteristics meet the stringent requirements set forth by international regulatory bodies. By adhering to the detailed protocols and understanding the scientific rationale behind each validation parameter, laboratories can confidently implement this method for its intended purpose in a quality control environment, ensuring the integrity and safety of pharmaceutical products. The validation process is a continuous lifecycle, and this guide provides the foundational blueprint for its successful execution and maintenance.[8]

References

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. USP. [Link]

  • ResearchGate. A new HPLC method for the detection of iodine applied to natural samples of edible seaweeds and commercial seaweed food products. ResearchGate. [Link]

  • National Institutes of Health. Two alternative chromatography methods assisted by the sulfonic acid moeity for the determination of furosine in milk. NIH. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Iodide on Primesep B Column. SIELC Technologies. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. SIELC Technologies. [Link]

  • Uspbpep.com. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Uspbpep.com. [Link]

  • Royal Society of Chemistry. Analytical Methods. RSC Publishing. [Link]

  • Lab Manager. ICH Q2(R2) and Q14: A Modernized Approach. Lab Manager. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzenesulfonic acid. HELIX Chromatography. [Link]

  • Ofni Systems. <1225> VALIDATION OF COMPENDIAL PROCEDURES. Ofni Systems. [Link]

  • ACS Publications. Determination of iodide by high-performance liquid chromatography after precolumn derivatization. ACS Publications. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • ResearchGate. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. ResearchGate. [Link]

Sources

Navigating the Chemical Maze: A Comparative Guide to the Anticancer Activity of Iodinated vs. Non-Iodinated Benzenesulfonates

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of anticancer drug discovery, the benzenesulfonate scaffold has emerged as a versatile and promising platform. While the closely related sulfonamides have a long and storied history in medicinal chemistry, benzenesulfonate esters have been comparatively underexplored until recently.[1] This guide provides an in-depth, objective comparison of the anticancer activities of non-iodinated benzenesulfonates and their iodinated counterparts. We will delve into the mechanistic rationale for iodination, present supporting experimental data, and provide detailed protocols for key validation assays, offering researchers, scientists, and drug development professionals a comprehensive resource for navigating this promising chemical space.

The Benzenesulfonate Backbone: A Foundation for Anticancer Activity

Benzenesulfonate derivatives have demonstrated significant potential as anticancer agents through diverse mechanisms of action. Unlike simple alkylating agents, these aromatic sulfonates engage with specific cellular machinery, leading to potent cytotoxic effects in cancer cells while often showing greater selectivity against non-cancerous cells.[2][3][4]

Core Mechanisms of Non-Iodinated Benzenesulfonates

Recent in-depth investigations into novel quinazoline sulfonates have revealed a multi-targeted approach to inducing cancer cell death.[1][2] Key mechanisms include:

  • Microtubule Disruption and Cell Cycle Arrest: A primary mechanism involves the disruption of microtubule dynamics. Certain benzenesulfonate derivatives have been shown to enhance tubulin polymerization, an effect even stronger than that of the well-known agent paclitaxel.[2] This interference with the mitotic spindle leads to a potent arrest of the cell cycle in the G2/M phase, a hallmark of potent antimitotic agents.[1][2][5][6]

  • Induction of Programmed Cell Death: Beyond halting proliferation, these compounds actively trigger cellular suicide programs. They have been shown to induce both apoptosis (Type I programmed cell death) and autophagy (Type II), a dual-activation pathway that can be particularly effective in overcoming the drug resistance often seen in aggressive cancers like glioblastoma.[2]

  • Modulation of Kinase Activity: While not always the primary mechanism, some benzenesulfonate scaffolds exhibit inhibitory activity against non-receptor tyrosine kinases, such as Bruton's tyrosine kinase (BTK), which is implicated in leukemia and glioblastoma cell survival and proliferation.[2]

The Iodine Advantage: Rationale for Halogenation in Drug Design

The introduction of a halogen, particularly iodine, onto a pharmacologically active scaffold is a well-established strategy in medicinal chemistry. The rationale is multifaceted, aiming to enhance the molecule's drug-like properties. In the context of benzenesulfonates, iodination can confer several potential advantages:

  • Enhanced Target Engagement: The large, polarizable nature of the iodine atom allows it to form "halogen bonds," a type of non-covalent interaction with protein targets that can significantly increase binding affinity and specificity.

  • Modulated Physicochemical Properties: Iodination typically increases a molecule's lipophilicity, which can alter its absorption, distribution, metabolism, and excretion (ADME) profile, potentially improving cell membrane permeability and bioavailability.

  • Introduction of New Mechanisms: As seen with iodoquinazolinones, the presence of iodine can steer the molecule's activity towards new targets, such as the tumor-associated carbonic anhydrase (CA) isoforms IX and XII.[7]

  • Radiosensitizing and Theranostic Potential: The incorporation of iodine opens the door to radiopharmaceutical applications. Stable iodine can act as a radiosensitizer, enhancing the cell-killing effects of radiation therapy.[7] Furthermore, using radioactive isotopes like Iodine-125 or Iodine-131 allows the compound to be used for both targeted radiotherapy and diagnostic imaging.[8][9]

Comparative Analysis of Anticancer Efficacy

To objectively compare these two classes, we will examine the experimental data on their antiproliferative activity, measured by the half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates higher potency.

Table 1: Antiproliferative Activity of Non-Iodinated Benzenesulfonate Derivatives

The following data, derived from a study on novel styrylquinazoline sulfonates, showcases their potent, sub-micromolar activity against a panel of human cancer cell lines.[2]

CompoundK562 (Leukemia) IC₅₀ [μM]HCT 116 p53+/+ (Colon) IC₅₀ [μM]PANC-1 (Pancreatic) IC₅₀ [μM]U-251 (Glioblastoma) IC₅₀ [μM]NHDF (Normal Fibroblast) IC₅₀ [μM]Selectivity Index (SI) vs. K562
BS1 0.1720.8803.9811.89712.54072.91
BS2 0.2461.2002.9052.30315.67063.70
BS3 0.078 0.363 0.097 1.7579.415120.71
BS4 0.1731.5670.2351.907>25144.51

Data sourced from Gawel et al., Cancers (Basel), 2021.[2]

The data clearly indicates that non-iodinated benzenesulfonates can achieve exceptionally high potency, with compound BS3 showing IC₅₀ values in the nanomolar range against leukemia, colon, and pancreatic cancer cell lines.[2] Crucially, these compounds exhibit high Selectivity Indices (SI), indicating significantly lower toxicity towards normal human fibroblasts compared to cancer cells.[2]

Table 2: Anticancer Activity of Iodinated Benzenesulfonamide Derivatives

This dataset focuses on iodinated quinazolinones bearing a benzenesulfonamide moiety, which were evaluated for their cytotoxicity and carbonic anhydrase inhibitory activity.[7]

CompoundHepG-2 (Liver) IC₅₀ [μM]HCT-116 (Colon) IC₅₀ [μM]MCF-7 (Breast) IC₅₀ [μM]WI38 (Normal Fibroblast) IC₅₀ [μM]
9 1.781.943.0710.11
11 5.216.328.1422.14
14 3.654.115.3318.29

Data sourced from Ghorab et al., European Journal of Medicinal Chemistry, 2020.[7]

The iodinated derivatives also display potent anticancer activity in the low micromolar range.[7] While not reaching the double-digit nanomolar potency of the most active non-iodinated example, compound 9 demonstrates significant cytotoxicity against liver, colon, and breast cancer cell lines with a favorable selectivity profile against normal cells.[7]

Mechanistic Divergence: A Tale of Two Scaffolds

The true difference between these compound classes lies not just in potency but in their primary mechanisms of action.

G cluster_0 Non-Iodinated Benzenesulfonates cluster_1 Iodinated Benzenesulfonamides a1 Benzenesulfonate Core a2 Tubulin Polymerization Enhancement a1->a2 a6 Kinase Inhibition (e.g., BTK) a1->a6 a3 Mitotic Spindle Disruption a2->a3 a4 G2/M Cell Cycle Arrest a3->a4 a5 Apoptosis & Autophagy Induction a4->a5 a6->a5 b1 Iodinated Benzenesulfonamide Core b2 Carbonic Anhydrase IX/XII Inhibition b1->b2 b5 Radiosensitization b1->b5 b3 Disruption of pH Homeostasis b2->b3 b4 Inhibition of Tumor Growth & Metastasis b3->b4 b6 Enhanced Radiation Damage b5->b6 b6->b4 G A 1. Cell Seeding Seed cancer cells in 96-well plates. Incubate for 24h. B 2. Compound Treatment Add serial dilutions of test compounds. Incubate for 48-72h. A->B C 3. MTT Addition Add MTT reagent (5 mg/mL) to each well. Incubate for 4h. B->C D 4. Solubilization Remove media, add DMSO to dissolve formazan crystals. C->D E 5. Absorbance Reading Measure absorbance at 570 nm using a plate reader. D->E F 6. Data Analysis Calculate % viability vs. control. Determine IC50 values via non-linear regression. E->F

Caption: Standard experimental workflow for determining IC₅₀ values using an MTT assay.

Protocol: Antiproliferative MTT Assay

  • Cell Seeding: Plate human cancer cells (e.g., K562, HCT-116, U-251) in 96-well microtiter plates at a density of 5x10³ to 1x10⁴ cells/well. Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the benzenesulfonate compounds in the appropriate cell culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (vehicle control) and a positive control (e.g., Imatinib, Paclitaxel). Incubate for 48-72 hours.

  • MTT Reagent Addition: After incubation, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the culture medium. Add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis (e.g., using GraphPad Prism software).

Protocol: Cell Cycle Analysis via Flow Cytometry
  • Cell Treatment: Seed cells (e.g., U-251) in 6-well plates and allow them to attach. Treat the cells with the test compounds (e.g., BS1, BS4) at various concentrations for 24 hours. [2]2. Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL).

  • Data Acquisition: Incubate for 30 minutes in the dark at room temperature. Analyze the DNA content of the cells using a flow cytometer (e.g., BD FACSCalibur).

  • Analysis: Analyze the resulting histograms using cell cycle analysis software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. [2]

Conclusion and Future Perspectives

The comparative analysis reveals that both iodinated and non-iodinated benzenesulfonates are highly valuable scaffolds for the development of potent anticancer agents.

  • Non-iodinated benzenesulfonates have demonstrated exceptional potency, with some derivatives acting as powerful antimitotic agents that disrupt tubulin polymerization and induce both apoptosis and autophagy. [2]Their high selectivity for cancer cells over normal cells makes them particularly attractive candidates for further development.

  • Iodinated benzenesulfonates , while perhaps not reaching the same peak potency in the examples studied, introduce a distinct and highly relevant mechanism of action: the inhibition of tumor-associated carbonic anhydrases. [7]This, combined with their potential as radiosensitizers, provides a unique therapeutic angle, especially for treating hypoxic and radiation-resistant tumors. [7] The choice between an iodinated and a non-iodinated scaffold is not a matter of inherent superiority but one of strategic therapeutic design. Future research should focus on synthesizing direct structural pairs—an iodinated and a non-iodinated version of the same core molecule—to provide a more direct head-to-head comparison of how iodination specifically modulates the activity of a given scaffold. Ultimately, both pathways offer exciting and viable avenues for discovering the next generation of targeted cancer therapies.

References

  • Gawel, W., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. Cancers (Basel). Available at: [Link]

  • Hussein, M. A., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports. Available at: [Link]

  • Fortin, S., et al. (2017). Activation of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates Prodrugs by CYP1A1 as New Antimitotics Targeting Breast Cancer Cells. Journal of Medicinal Chemistry. Available at: [Link]

  • Gawel, W., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. ResearchGate. Available at: [Link]

  • Gawel, W., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. PubMed. Available at: [Link]

  • Wang, Y., et al. (2016). Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Ma, D., et al. (2015). In Vitro and In Vivo Studies of Non-Platinum-Based Halogenated Compounds as Potent Antitumor Agents for Natural Targeted Chemotherapy of Cancers. EBioMedicine. Available at: [Link]

  • Ghorab, M. M., et al. (2020). Iodoquinazolinones bearing benzenesulfonamide as human carbonic anhydrase I, II, IX and XII inhibitors: Synthesis, biological evaluation and radiosensitizing activity. European Journal of Medicinal Chemistry. Available at: [Link]

  • Zakarial, S. N. H., et al. (2025). Role of Radioiodine in Cancer Therapy: A Review of the Design and Challenges in Selecting Radioligands from Natural Sources. PubMed Central. Available at: [Link]

  • Lu, Y., et al. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmaceuticals (Basel). Available at: [Link]

  • Gawel, W., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. ProQuest. Available at: [Link]

  • Tanc, M., et al. (2009). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. ResearchGate. Available at: [Link]

  • Yanti, D. A., et al. (2024). Computational studies and synthesis of 131 iodine-labeled nocardiotide A analogs as a peptide-based theragnostic radiopharmaceutical ligand for cancer targeting SSTR2. RSC Publishing. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Alternative Reagents for 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of alternative reagents to 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt for researchers, scientists, and professionals in drug development. We will delve into the performance of various alternatives, supported by experimental data, to inform your selection of the most suitable reagent for your specific application.

Introduction: The Role of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt

4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt is a versatile aromatic compound featuring a hydroxyl group, an iodine atom, and a sulfonic acid salt on a benzene ring. This unique combination of functional groups makes it a valuable reagent in several fields. The sulfonic acid group confers high water solubility, the phenolic hydroxyl group is a key feature for various biological interactions and chemical reactions, and the iodine atom serves as a site for further functionalization or as a heavy atom for applications like X-ray crystallography. Its primary applications include its use as a building block in organic synthesis, a precursor for radiolabeled compounds in medical imaging, and in the manufacturing of specialized dyes and pigments.

The growing need for greener, more efficient, and regioselective synthetic methodologies has prompted the exploration of alternatives to this compound. This guide will explore and compare viable alternatives, focusing on their performance in the key function of this molecule: the iodination of phenolic compounds.

Structural Analogs: Fine-Tuning the Core Structure

A direct approach to finding an alternative is to consider structural analogs that may offer advantages in terms of reactivity, selectivity, or ease of synthesis.

Sodium 4-hydroxy-3,5-diiodobenzenesulfonate

One of the closest structural relatives is the di-iodinated version, Sodium 4-hydroxy-3,5-diiodobenzenesulfonate. This compound retains the water-soluble sulfonate group and the phenolic hydroxyl group but possesses two iodine atoms.

Performance Comparison:

The presence of a second iodine atom significantly alters the electronic properties of the aromatic ring, making it more electron-deficient. This can influence its reactivity in subsequent reactions. The additional iodine also increases the molecular weight and radiopacity, which could be advantageous in applications such as contrast agents.

Experimental Data Summary:

Feature4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium SaltSodium 4-hydroxy-3,5-diiodobenzenesulfonate
Molecular Formula C₆H₄INaO₄SC₆H₃I₂NaO₄S
Key Applications Organic synthesis intermediate, radiolabeling precursor, dye manufacturingPotential as a denser building block, enhanced radiopacity for imaging
Reactivity The single iodine is a site for substitution or coupling reactions.Two iodine atoms offer multiple reaction sites, though potentially with different reactivity due to steric and electronic effects.

Functional Alternatives for Phenol Iodination

For applications where the primary goal is the iodination of a phenolic substrate, a range of alternative reagents and methods exist. These alternatives often provide advantages in terms of cost, safety, efficiency, and regioselectivity. We will focus on two widely used methods: N-Iodosuccinimide (NIS) and Iodine with an oxidizing agent.

N-Iodosuccinimide (NIS)

N-Iodosuccinimide is a versatile and easy-to-handle electrophilic iodinating agent. It is often used in the presence of an acid catalyst to enhance its reactivity.

Mechanism of Action:

The iodination of phenols with NIS proceeds via an electrophilic aromatic substitution mechanism. The acid catalyst protonates the NIS, increasing the electrophilicity of the iodine atom, which is then attacked by the electron-rich phenol ring.

Experimental Workflow: Iodination of Phenol with NIS

G cluster_start Reaction Setup cluster_reaction Iodination cluster_workup Work-up and Purification start Dissolve phenol in a suitable solvent (e.g., acetonitrile) add_acid Add an acid catalyst (e.g., p-toluenesulfonic acid) start->add_acid add_nis Add N-Iodosuccinimide (NIS) to the mixture add_acid->add_nis stir Stir the reaction mixture at room temperature add_nis->stir monitor Monitor reaction progress by TLC or GC-MS stir->monitor quench Quench the reaction with sodium thiosulfate solution monitor->quench extract Extract the product with an organic solvent quench->extract purify Purify the product by column chromatography extract->purify

Caption: General workflow for the iodination of phenols using NIS.

Iodine and Hydrogen Peroxide (I₂/H₂O₂)

This system offers a greener and more atom-economical approach to iodination. Hydrogen peroxide acts as an in-situ oxidizing agent, converting iodide to a more reactive electrophilic iodine species.

Mechanism of Action:

Hydrogen peroxide oxidizes molecular iodine (I₂) to a more potent electrophile, often proposed to be hypoiodous acid (HOI) or the iodonium ion (I⁺). This highly reactive species then undergoes electrophilic aromatic substitution with the phenol.

Reaction Mechanism: Iodination with I₂/H₂O₂

G cluster_activation Activation of Iodine cluster_substitution Electrophilic Aromatic Substitution I2 I₂ HOI HOI (Hypoiodous Acid) I2->HOI Oxidation H2O2 H₂O₂ H2O2->HOI I_plus I⁺ (Iodonium ion) HOI->I_plus Generation of Electrophile Phenol Phenol Intermediate Wheland Intermediate I_plus->Intermediate Phenol->Intermediate + I⁺ Iodophenol Iodophenol Intermediate->Iodophenol - H⁺

Caption: Simplified mechanism of phenol iodination using I₂ and H₂O₂.

Performance Comparison: NIS vs. I₂/H₂O₂

The choice between NIS and the I₂/H₂O₂ system depends on several factors, including the specific substrate, desired regioselectivity, and reaction conditions.

Experimental Data Summary:

ParameterN-Iodosuccinimide (NIS)Iodine / Hydrogen Peroxide (I₂/H₂O₂)
Reagent Form Solid, stable, easy to handle.Requires two components, one of which is a liquid.
Reaction Conditions Often requires an acid catalyst. Can be performed in various organic solvents.Typically performed in water or aqueous methanol, offering a greener solvent system. Often does not require a strong acid catalyst.
Regioselectivity Can be highly regioselective, often favoring para-iodination, but can be influenced by the choice of catalyst and solvent.[1]Can exhibit high ortho-selectivity for phenols, which is attributed to the interaction of the iodinating species with the hydroxyl group.[2]
Yields Generally provides good to excellent yields.[3]Yields are typically very good, especially for electron-rich phenols.[2][4]
Safety & Byproducts Byproduct is succinimide, which is generally easy to remove.Water is the primary byproduct, making it an environmentally friendly option.
Cost Generally more expensive than iodine and hydrogen peroxide.More cost-effective due to the low price of the reagents.

Experimental Protocols

Protocol for Iodination of Phenol using N-Iodosuccinimide

Materials:

  • Phenol

  • N-Iodosuccinimide (NIS)

  • p-Toluenesulfonic acid (p-TsOH)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of phenol (10 mmol) in acetonitrile (50 mL) at room temperature, add p-toluenesulfonic acid (1 mmol).

  • After stirring for 5 minutes, add N-iodosuccinimide (11 mmol) in one portion.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired iodinated phenol.

Protocol for Iodination of Phenol using Iodine and Hydrogen Peroxide

Materials:

  • Phenol

  • Iodine (I₂)

  • Hydrogen peroxide (30% aqueous solution)

  • Water

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of phenol (2 mmol) and iodine (3 mmol) in distilled water (10 mL), add hydrogen peroxide (6 mmol, 0.68 mL of a 30% w/v aqueous solution).[2]

  • Stir the mixture at room temperature for 24 hours.[2]

  • Monitor the reaction by TLC.

  • After completion, add a 10% (w/v) aqueous solution of sodium thiosulfate (10 mL) to quench the excess iodine.[2]

  • Extract the mixture with dichloromethane (3 x 20 mL).[2]

  • Dry the combined organic phase over anhydrous magnesium sulfate and filter.[2]

  • Evaporate the solvent under reduced pressure to obtain the iodinated phenol. Further purification can be performed by chromatography if necessary.

Conclusion and Future Perspectives

While 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt remains a valuable reagent due to its unique combination of functionalities, several effective alternatives exist, particularly for the iodination of phenolic compounds.

  • Sodium 4-hydroxy-3,5-diiodobenzenesulfonate offers a structurally similar alternative with increased iodine content, which may be beneficial in specific applications.

  • N-Iodosuccinimide is a reliable and highly effective reagent that provides excellent yields and can be tuned for regioselectivity through the choice of catalyst and solvent.[1]

  • The Iodine/Hydrogen Peroxide system presents a green, cost-effective, and highly selective method for the ortho-iodination of phenols.[2]

The selection of an appropriate alternative should be guided by the specific requirements of the synthesis, including desired regioselectivity, cost considerations, and environmental impact. The continued development of novel iodinating agents and methodologies will undoubtedly provide even more efficient and sustainable options for the synthesis of iodinated aromatic compounds in the future.

References

  • Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. Available from: [Link]

  • Christiansen, J., & Carlsen, L. (n.d.). Iodination of phenol. Available from: [Link]

  • Gallo, R. D. C., Gebara, K. S., Muzzi, R. M., & Raminelli, C. (2010). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. Journal of the Brazilian Chemical Society, 21(4), 770–774. Available from: [Link]

  • Sharma, V., Srivastava, P., Bhardwaj, S. K., & Agarwal, D. D. (2018). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Green Processing and Synthesis, 7(5), 477–486. Available from: [Link]

  • PubChem. Sodium 4-hydroxy-3,5-diiodobenzenesulphonate. Available from: [Link]

  • Hauenschild, T., & Hinderberger, D. (2023). A New Rapid and Specific Iodination Reagent for Phenolic Compounds. Organics, 4(2), 137-145. Available from: [Link]

  • Gallo, R. D. C., Gebara, K. S., Muzzi, R. M., & Raminelli, C. (2010). Efficient and Selective Iodination of Phenols Promoted by Iodine and Hydrogen Peroxide in Water. Journal of the Brazilian Chemical Society, 21(4), 770-774. Available from: [Link]

  • Radhakrishna, P., & Pati, S. (n.d.). Kinetics of Iodination of Phenol & Substituted Phenols By N -Iodosuccinimide. Available from: [Link]

  • Organic Chemistry Portal. N-Iodosuccinimide (NIS). Available from: [Link]

  • PubChem. 4-Hydroxybenzenesulfonic acid. Available from: [Link]

  • MANAC Inc. (2022, November 14). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16. Chemia. Available from: [Link]

  • Soper, F. G., & Smith, G. F. (1926). The Mechanism of the Iodination of Phenols. Journal of the Chemical Society, Transactions, 129, 1582-1591. Available from: [Link]

  • PubChem. o-Phenolsulfonic acid. Available from: [Link]

  • CAS Common Chemistry. 4-Hydroxy-3,5-diiodobenzenesulfonic acid. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the potential for off-target interactions of any new chemical entity is paramount. This guide provides a comprehensive framework for evaluating the cross-reactivity of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt, a versatile organosulfur compound utilized in various research and industrial applications.[1] We will delve into the rationale behind experimental design, present detailed protocols for robust assessment, and compare its potential immunogenic profile with structurally related analogs.

The core principle we will explore is the concept of haptens—small molecules that can elicit an immune response only when attached to a larger carrier protein.[2] Many pharmaceutical drugs are small molecules that can act as haptens, binding to proteins in the blood and potentially causing immune reactions.[2] Therefore, assessing the cross-reactivity of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt is crucial for predicting its potential immunogenicity.

Comparative Framework: Selection of Analogs

To provide a meaningful comparison, we have selected two structurally similar compounds that differ in their halogenation pattern. This allows for a direct assessment of the contribution of the iodine substituent to the molecule's cross-reactivity profile.

Compound NameStructureKey Difference from Target Compound
4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt C₆H₄INO₄S·NaTarget Compound
Sodium 4-hydroxybenzenesulfonate C₆H₅NaO₄SLacks the iodine atom at the 3-position.[]
Sodium 4-hydroxy-3,5-diiodobenzenesulphonate C₆H₃I₂NaO₄SContains an additional iodine atom at the 5-position.[4]

Our investigation will focus on two critical aspects of cross-reactivity: antibody-mediated recognition and cell-mediated immune activation.

Part 1: Antibody-Mediated Cross-Reactivity Assessment via Competitive ELISA

The first phase of our study aims to determine the specificity of antibodies raised against our primary compound and to quantify their cross-reactivity with the selected analogs. The most effective method for this is an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA).[] This assay measures the ability of the free hapten (our test compounds) to inhibit the binding of a specific antibody to a coated antigen (the hapten conjugated to a protein).

Experimental Workflow: Antibody-Mediated Cross-Reactivity

G cluster_0 Phase 1: Immunogen & Antibody Production cluster_1 Phase 2: Competitive ELISA A 1. Hapten-Carrier Conjugation (4-HIBSA + BSA/KLH) B 2. Immunization of Host Animal (e.g., Rabbit) A->B C 3. Polyclonal Antibody Purification B->C E 5. Incubate Antibody with Competitor Compounds (4-HIBSA & Analogs) C->E Purified Antibody D 4. Coat Microplate with Hapten-Carrier Conjugate F 6. Add Mixture to Coated Plate D->F E->F G 7. Add Enzyme-Linked Secondary Antibody F->G H 8. Add Substrate & Measure Absorbance G->H I 9. Data Analysis: Calculate IC50 & % Cross-Reactivity H->I G cluster_0 Phase 1: Dendritic Cell Activation cluster_1 Phase 2: T-Cell Proliferation A 1. Isolate Monocytes from PBMCs B 2. Differentiate into Immature DCs A->B C 3. Treat DCs with Test Compounds (4-HIBSA & Analogs) B->C D 4. Analyze DC Activation Markers (CD80, CD86, HLA-DR) via Flow Cytometry C->D E 5. Co-culture Treated DCs with Autologous T-cells D->E Activated DCs F 6. Label T-cells with Proliferation Dye (e.g., CFSE) E->F G 7. Measure T-cell Proliferation via Flow Cytometry F->G H 8. Data Analysis: Quantify Proliferation Index G->H

Sources

A Comparative Guide to the Applications of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical review of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt, a versatile halogenated aromatic sulfonate. Designed for researchers, chemists, and professionals in drug development, this document objectively compares its performance against relevant alternatives, supported by experimental data and protocols. We will explore its applications in organic synthesis, radiolabeling for biological imaging, and its emerging role in medicinal chemistry, offering field-proven insights into its utility and optimization.

Introduction: Understanding the Core Compound

4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt (CAS: 121208-93-3) is an organosulfur compound featuring a benzene ring substituted with a hydroxyl (-OH) group, an iodine atom, and a sodium sulfonate (-SO₃Na) group.[1][] This unique combination of functional groups dictates its chemical reactivity and physical properties, making it a valuable intermediate in various scientific fields.[1] The hydroxyl group can engage in hydrogen bonding, the sulfonate group confers water solubility, and the iodine atom serves as an excellent leaving group in nucleophilic substitution reactions and a key site for radiolabeling.[1][3]

Key Physicochemical Properties:

Property Value Reference
IUPAC Name sodium;4-hydroxy-3-iodobenzenesulfonate [1]
Molecular Formula C₆H₄INaO₄S [1]
Molecular Weight ~342 g/mol [1]
Appearance Off-White Solid []
Melting Point >300°C (decomposes) [4]

| Solubility in Water | >50 mg/mL at 25°C |[1] |

Application in Organic Synthesis: A Versatile Building Block

The primary application of sodium 4-hydroxy-3-iodobenzenesulfonate is as a versatile intermediate in organic synthesis.[1][5] Its functional groups allow for a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNA r) at the C-I bond and electrophilic substitution on the activated aromatic ring.[1][6]

Comparative Analysis with Alternatives

The utility of this compound is best understood by comparing it to structurally similar molecules. The iodine atom is the key differentiator, offering a unique reactivity profile compared to its non-iodinated or di-iodinated analogs.

CompoundKey Structural DifferenceImpact on Reactivity & Application
4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt Single iodine atom ortho to the hydroxyl group.The iodine is an excellent leaving group for nucleophilic substitution. The polarizability of iodine also enhances rates of electrophilic substitution compared to lighter halogens.[1]
4-Hydroxybenzenesulfonic Acid, Sodium Salt Lacks the iodine atom.Cannot participate in reactions where iodine acts as a leaving group. Primarily used where the phenol and sulfonic acid groups are sufficient, such as in ion-exchange resins or as a corrosion inhibitor.[1][7]
Sozoiodolic Acid (Sodium 4-hydroxy-3,5-diiodobenzenesulfonate) Two iodine atoms flanking the hydroxyl group.Offers two sites for substitution, potentially leading to different products or requiring more stringent control of stoichiometry. The increased molecular weight (447.95 g/mol ) and halogenation can decrease water solubility but increase lipid solubility.[1][8]

The choice between these reagents is dictated by the synthetic goal. For introducing a single, specific functional group via nucleophilic substitution, the mono-iodinated compound is superior due to its defined reaction site and lower molecular weight.

Experimental Workflow: Nucleophilic Aromatic Substitution

This diagram illustrates a typical workflow for substituting the iodine atom, a common transformation leveraging this compound's reactivity.

start Start: 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt reaction Reaction Vessel Heat to 80-120°C Monitor by TLC/HPLC start->reaction reagents Reactants: - Nucleophile (e.g., NaN3, KCN) - Aprotic Polar Solvent (e.g., DMSO) reagents->reaction workup Aqueous Workup - Quench reaction - Extract product reaction->workup Reaction complete purify Purification - Recrystallization or - Column Chromatography workup->purify product Final Product: 3-Substituted-4-hydroxy- benzenesulfonic Acid purify->product

Caption: Workflow for a typical nucleophilic substitution reaction.

Protocol: Synthesis of Sodium 3-azido-4-hydroxybenzenesulfonate

This protocol describes a representative nucleophilic substitution reaction. The choice of an aprotic polar solvent (DMSO) is critical as it solvates the cation (Na+) of the nucleophile, thereby increasing the nucleophilicity of the azide anion.

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10 mmol of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt in 50 mL of dimethyl sulfoxide (DMSO).

  • Addition of Nucleophile: Add 12 mmol (1.2 equivalents) of sodium azide (NaN₃). Caution: Sodium azide is highly toxic.

  • Reaction: Heat the mixture to 100°C and stir for 12-24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature. Slowly pour the reaction mixture into 200 mL of ice-cold water to precipitate the product.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Purification: Wash the crude product with cold diethyl ether to remove residual DMSO. Recrystallize the solid from an ethanol-water mixture to yield the pure sodium 3-azido-4-hydroxybenzenesulfonate. Purity can be confirmed by HPLC and NMR spectroscopy.

Application in Radiochemical Synthesis for Medical Imaging

A significant application of this compound is as a precursor for synthesizing radiolabeled molecules for medical diagnostics, particularly Positron Emission Tomography (PET).[1] The stable iodine atom on the benzene ring provides a specific location for the introduction of a radioisotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I) through isotopic exchange or other radioiodination reactions.

Comparative Analysis of Precursors
Precursor TypeLabeling StrategyAdvantagesDisadvantages
Iodinated Precursor (e.g., 4-Hydroxy-3-iodobenzenesulfonate) Radioiodine Exchange / DestannylationDirect and regioselective introduction of radioiodine. Well-established chemistry.Requires handling of both stable and radioactive iodine.
Non-Iodinated Precursor (e.g., 4-Hydroxybenzenesulfonate) Electrophilic RadioiodinationStarts with a non-iodinated, often more accessible precursor.Can lead to a mixture of regioisomers, lowering the specific activity and requiring rigorous purification. Less efficient.
Organotin Precursor (e.g., Stannyl derivative) IododestannylationHigh-yield, clean reactions with high specific activity.Organotin precursors can be toxic and may require careful removal from the final product.

The use of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt as a direct precursor is often favored for its simplicity and regiochemical control, making it a valuable tool in developing new imaging agents.[1][3]

Workflow for Radiosynthesis and PET Imaging

precursor Precursor: 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt labeling Radiolabeling Reaction - Add Radioiodine (e.g., [124I]NaI) - Oxidizing Agent - Heat precursor->labeling hplc HPLC Purification - Isolate radiolabeled product - Remove unreacted precursors labeling->hplc Crude product qc Quality Control - Radiochemical Purity - Sterility & Pyrogenicity hplc->qc Purified product inject IV Injection into subject qc->inject Passes QC pet PET Imaging - Detect gamma rays - Reconstruct image inject->pet

Caption: General workflow from radiosynthesis to PET imaging.

Emerging Pharmaceutical and Biological Applications

Recent research has highlighted the biological activity of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt and similar structures, opening new avenues for its use in drug development.

Anticancer Potential

In vitro studies have shown that the compound can inhibit the proliferation of certain cancer cell lines. For example, it demonstrated a dose-dependent reduction in the viability of K562 leukemia cells, suggesting potential as a lead compound for anticancer drug discovery.[1] The mechanism is still under investigation but is attributed to the unique electronic properties conferred by its substituent groups.[1][3]

Role as a Pharmaceutical Salt

The fact that this compound is a sodium salt is highly relevant from a pharmaceutical perspective. The process of forming a salt from an active pharmaceutical ingredient (API) is a common strategy to improve physicochemical properties.[9]

The "Salt Advantage": Comparison of Salt vs. Free Acid Form

PropertyFree Acid Form (4-Hydroxy-3-iodobenzenesulfonic Acid)Sodium Salt FormRationale & Significance
Aqueous Solubility LowerSignificantly HigherThe sulfonate salt is highly ionized, dramatically improving water solubility. This is critical for developing aqueous formulations, especially for parenteral (injectable) routes.[10]
Stability May be less stable as a solidGenerally more stable, crystalline solidSalt forms often have higher melting points and more stable crystal lattices, which can improve shelf-life and resistance to degradation from humidity.[10]
Bioavailability Potentially lower due to poor solubilityPotentially higherEnhanced solubility can lead to a faster dissolution rate in the gastrointestinal tract, which is often a prerequisite for good oral absorption.[9][10]
Handling/Manufacturing Can be more difficult to handleCrystalline solids are typically easier to handle, weigh, and formulate in manufacturing processes.

The sodium salt of 4-Hydroxy-3-iodobenzenesulfonic acid leverages these advantages, making it not just a reactive intermediate but also a potential drug candidate with favorable formulation properties.[1][10] Its interaction with proteins like human serum albumin (HSA) has also been noted, which is a critical factor influencing the pharmacokinetics and efficacy of a drug.[1]

Conclusion

4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt is a multifaceted chemical compound with significant and diverse applications. Its primary value lies in its role as a synthetic intermediate, where the iodine atom provides a reactive handle for introducing new functionalities. This is particularly pronounced in the field of radiochemistry, where it serves as a reliable precursor for PET imaging agents.

Compared to its non-iodinated and di-iodinated analogs, it offers a balanced profile of reactivity, selectivity, and physical properties. Furthermore, emerging research into its biological activity, combined with the inherent pharmaceutical advantages of its salt form, positions it as a compound of interest for future drug discovery and development efforts. Researchers and scientists can leverage its unique properties by carefully considering the comparative data and protocols outlined in this guide to accelerate their research and development objectives.

References

  • Benchchem. (n.d.). 4-Hydroxy-3-iodobenzenesufonic Acid, Sodium Salt | 121208-93-3.
  • PubChem. (n.d.). Sodium 4-hydroxy-3,5-diiodobenzenesulphonate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Sodium 4-hydroxybenzenesulfonate. National Center for Biotechnology Information. Retrieved from [Link]

  • Khan, F. A., & Khan, A. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 23(9), 2293.
  • U.S. Patent No. US6218555B1. (2001). Process for the preparation of alkanoyloxy-benzenesulfonic acids and salts thereof. Google Patents.
  • Srinivasan, B., et al. (2013). Growth, solvent effect, optical and electrical properties of sodium 4-hydroxybenzenesulfonate dihydrate. ResearchGate. Retrieved from [Link]

  • Ueta, K., et al. (2008). 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone. Journal of the American Chemical Society, 130(39), 12928–12929. Retrieved from [Link]

  • Lumen Learning. (n.d.). Classifying Chemical Reactions. Chemistry. Retrieved from [Link]

  • Jackson, K. E., et al. (2015). Pharmaceutical salts: a formulation trick or a clinical conundrum?. British Journal of Clinical Pharmacology, 80(5), 932–939. Retrieved from [Link]

  • BCcampus Open Publishing. (n.d.). Types of Chemical Reactions: Single- and Double-Displacement Reactions. Introductory Chemistry, 1st Canadian Edition. Retrieved from [Link]

Sources

spectroscopic analysis comparison of 4-Hydroxy-3-iodobenzenesufonic Acid and its precursors

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Spectroscopic Guide to the Synthesis of 4-Hydroxy-3-iodobenzenesulfonic Acid

This guide provides an in-depth comparative analysis of 4-Hydroxy-3-iodobenzenesulfonic acid and its precursors, Phenol and 4-Hydroxybenzenesulfonic acid. Through a detailed examination of Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, we will elucidate the structural transformations occurring at each stage of the synthesis. This document is intended for researchers, scientists, and professionals in drug development who rely on precise analytical techniques for compound verification and quality control.

The synthesis of 4-Hydroxy-3-iodobenzenesulfonic acid is a multi-step process that begins with readily available precursors. Spectroscopic analysis is indispensable not only for final product verification but also for monitoring the reaction progress and ensuring the purity of intermediates. By understanding the characteristic spectral signatures of each molecule, chemists can confidently track the introduction of specific functional groups and confirm the desired substitution patterns on the aromatic ring.

The synthetic pathway involves two key transformations: the sulfonation of phenol to introduce the sulfonic acid group, followed by the iodination of the resulting 4-Hydroxybenzenesulfonic acid. Each step imparts distinct changes to the molecule's interaction with electromagnetic radiation, which we will explore in detail.

G cluster_workflow Analytical Workflow start Sample Preparation ftir FT-IR Spectroscopy start->ftir Analyze Precursors & Final Product nmr NMR Spectroscopy (¹H & ¹³C) start->nmr Analyze Precursors & Final Product uvvis UV-Vis Spectroscopy start->uvvis Analyze Precursors & Final Product analysis Data Analysis & Comparison ftir->analysis nmr->analysis uvvis->analysis elucidation Structural Elucidation analysis->elucidation

Caption: General workflow for the spectroscopic analysis of the target compound and its precursors.

Spectroscopic Methodologies: Self-Validating Protocols

To ensure reproducibility and accuracy, standardized protocols for each spectroscopic technique are essential. The following methodologies are designed to be self-validating, providing a clear basis for the comparison of results.

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

FT-IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Sample Preparation: Ensure the sample (Phenol, 4-Hydroxybenzenesulfonic acid, or 4-Hydroxy-3-iodobenzenesulfonic acid) is free of solvent (e.g., water), as this can obscure the hydroxyl (-OH) stretching region. Grind a small amount of the solid sample with potassium bromide (KBr) powder.

  • Pellet Formation: Compress the KBr mixture using a high-pressure press to form a thin, transparent pellet. For phenol, which is a liquid or low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl).

  • Data Acquisition: Place the pellet or salt plate in the spectrometer's sample holder. Collect a background spectrum of the empty sample holder or pure KBr pellet. Then, acquire the sample spectrum over a range of 4000–400 cm⁻¹.

  • Data Analysis: Process the resulting spectrum to identify characteristic absorption bands corresponding to functional groups like O-H, C-H (aromatic), C=C (aromatic), S=O, and C-O.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the number and types of protons and carbons and their connectivity.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆) in an NMR tube. The choice of solvent is critical; D₂O is suitable for these water-soluble sulfonic acids and allows for the exchange of the acidic -OH and -SO₃H protons, causing their signals to disappear, which can be a useful diagnostic tool.[1]

  • ¹H NMR Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum. Key parameters to note are the chemical shift (δ) in parts per million (ppm), the integration (relative number of protons), and the splitting pattern (multiplicity).

  • ¹³C NMR Acquisition: Following ¹H NMR, acquire the proton-decoupled ¹³C NMR spectrum. This will show a single peak for each unique carbon atom in the molecule.

  • Data Analysis: Analyze the chemical shifts to determine the electronic environment of the nuclei. Use splitting patterns in the ¹H NMR to deduce the proximity of neighboring protons.

Ultraviolet-Visible (UV-Vis) Spectroscopy Protocol

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about conjugation and the presence of chromophores.

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent, such as water or ethanol. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution. Scan a wavelength range, typically from 200 to 400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max). The position and intensity of these peaks are characteristic of the molecule's electronic structure.[2]

Spectroscopic Evolution: From Phenol to the Final Product

The journey from a simple phenol molecule to the more complex 4-Hydroxy-3-iodobenzenesulfonic acid is clearly mapped by the evolution of their respective spectra.

G phenol Phenol hpsa 4-Hydroxybenzenesulfonic Acid phenol->hpsa + H₂SO₄ (Sulfonation) final_product 4-Hydroxy-3-iodobenzene- sulfonic Acid hpsa->final_product + I₂ / Oxidant (Iodination)

Caption: Synthetic pathway from Phenol to 4-Hydroxy-3-iodobenzenesulfonic acid.

Precursor 1: Phenol (C₆H₅OH)

Phenol serves as the fundamental building block. Its spectra are characteristic of a simple monosubstituted aromatic ring with a hydroxyl group.

  • FT-IR Analysis: The spectrum of phenol is dominated by a very broad absorption band between 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration, broadened due to strong intermolecular hydrogen bonding.[3][4] Aromatic C-H stretches appear as sharper peaks around 3100-3000 cm⁻¹. Strong absorptions for aromatic C=C ring stretching are observed in the 1600-1440 cm⁻¹ region, and a distinct C-O stretching band is found around 1220 cm⁻¹.[3]

  • NMR Analysis: In the ¹H NMR spectrum, the aromatic protons typically appear in the 7-8 ppm region.[1] Due to the symmetry of the molecule relative to the C1-C4 axis, three distinct signals are expected for the ortho (2,6), meta (3,5), and para (4) protons. The acidic -OH proton signal can appear over a wide range (3-8 ppm) and is often a broad singlet.[1][5] The ¹³C NMR spectrum shows four signals for the six aromatic carbons, with the carbon attached to the hydroxyl group (C1) being the most deshielded (shifted downfield).[6]

  • UV-Vis Analysis: Phenol exhibits strong absorption bands around 210 nm and a weaker, structured band around 270 nm, corresponding to π → π* electronic transitions within the benzene ring.[2]

Intermediate: 4-Hydroxybenzenesulfonic Acid (HOC₆H₄SO₃H)

The introduction of the sulfonic acid group at the para position dramatically alters the molecule's symmetry and electronic properties.

  • FT-IR Analysis: The spectrum retains the broad O-H stretch from the phenolic group. Critically, new, very strong absorption bands appear, which are diagnostic for the sulfonic acid group. These include the S=O asymmetric and symmetric stretching vibrations, typically found around 1350 cm⁻¹ and 1170 cm⁻¹, respectively. An S-O stretching band is also observed near 1030 cm⁻¹.

  • NMR Analysis: The symmetry of the molecule is now higher (C₂v). The ¹H NMR spectrum simplifies significantly in the aromatic region compared to a less symmetrically substituted phenol. It shows a characteristic AA'BB' system, which often appears as two distinct doublets in the 7-8 ppm range, one for the protons ortho to the -OH group and one for the protons ortho to the -SO₃H group.[7] The electron-withdrawing nature of the sulfonic acid group causes a general downfield shift for all aromatic protons compared to phenol.[8] The ¹³C NMR spectrum would show only four signals for the aromatic carbons due to the plane of symmetry.[6]

  • UV-Vis Analysis: The addition of the sulfonic acid group, an auxochrome, can cause a slight shift in the λ_max values compared to phenol. The overall spectral profile, however, remains characteristic of a substituted benzene ring.

Final Product: 4-Hydroxy-3-iodobenzenesulfonic Acid

The final iodination step breaks the molecule's symmetry and introduces a heavy atom, leading to further distinct spectral changes.

  • FT-IR Analysis: The spectrum will be very similar to that of 4-Hydroxybenzenesulfonic acid, containing the characteristic bands for O-H, S=O, and S-O. The C-I stretching vibration is weak and falls in the fingerprint region (below 600 cm⁻¹), making it difficult to assign definitively. The primary confirmation from FT-IR is the retention of the hydroxyl and sulfonic acid functional groups.

  • NMR Analysis: This is where the most definitive structural confirmation is found. The ¹H NMR spectrum becomes more complex. With the loss of symmetry, three distinct signals are now expected for the three remaining aromatic protons. Their chemical shifts and splitting patterns (multiplicities) will be governed by their positions relative to the three different substituents (-OH, -I, -SO₃H). We would expect to see distinct doublets and a doublet of doublets, providing clear evidence of the 1,2,4-trisubstituted pattern.[9] In the ¹³C NMR spectrum, six unique signals will be present for the six aromatic carbons, as the symmetry is now completely broken.[6][10] The carbon directly bonded to the iodine atom (C3) will show a characteristic upfield shift due to the "heavy atom effect."

  • UV-Vis Analysis: The introduction of the iodine atom, which has available lone pairs and is highly polarizable, is expected to cause a bathochromic (red) shift in the λ_max compared to the non-iodinated precursor. This is due to the extension of the conjugated system and a decrease in the HOMO-LUMO energy gap.

Comparative Data Summary

The following tables summarize the expected key spectroscopic features for each compound, allowing for direct comparison.

Table 1: Comparative FT-IR Data (cm⁻¹)

Functional GroupPhenol4-Hydroxybenzenesulfonic Acid4-Hydroxy-3-iodobenzenesulfonic AcidRationale for Change
O-H Stretch (broad) 3600–3200[3]3600–32003600–3200Maintained throughout synthesis.
Aromatic C-H Stretch 3100–30003100–30003100–3000Characteristic of the benzene ring.
Aromatic C=C Stretch 1600–1440[3]1600–14501600–1450Maintained throughout synthesis.
S=O Asymmetric Stretch N/A~1350~1350Introduction of the -SO₃H group.
S=O Symmetric Stretch N/A~1170~1170Introduction of the -SO₃H group.
C-O Stretch ~1220[3]~1230~1230Minor shifts due to substitution.

Table 2: Comparative ¹H NMR Data (δ, ppm)

Proton EnvironmentPhenol4-Hydroxybenzenesulfonic Acid4-Hydroxy-3-iodobenzenesulfonic AcidRationale for Change
Aromatic Protons 3 signals (ortho, meta, para) ~6.8-7.32 signals (AA'BB' system) ~7.0-7.83 distinct signals ~7.0-8.0Substitution pattern dictates symmetry and electronic environment.
-OH / -SO₃H Protons Broad singlet (3-8)[1]Broad singlet (exchangeable in D₂O)Broad singlet (exchangeable in D₂O)Acidic protons, position is concentration and solvent dependent.

Table 3: Comparative ¹³C NMR & UV-Vis Data

ParameterPhenol4-Hydroxybenzenesulfonic Acid4-Hydroxy-3-iodobenzenesulfonic AcidRationale for Change
¹³C Aromatic Signals 4 signals4 signals6 signalsNumber of signals reflects molecular symmetry.
UV-Vis λ_max ~210 nm, ~270 nmSlight shift from phenolBathochromic shift from precursorSubstitution with heavy atoms and auxochromes alters electronic transitions.

Conclusion

The spectroscopic comparison of 4-Hydroxy-3-iodobenzenesulfonic acid with its precursors, phenol and 4-Hydroxybenzenesulfonic acid, provides a clear and definitive pathway for reaction monitoring and structural confirmation. FT-IR spectroscopy confirms the introduction and retention of key functional groups, particularly the sulfonic acid moiety. UV-Vis spectroscopy indicates changes in the electronic conjugation of the aromatic system. Most powerfully, NMR spectroscopy serves as the ultimate tool for verification, with the changes in the number of signals, chemical shifts, and splitting patterns in both ¹H and ¹³C spectra providing unambiguous evidence of the progressive substitution on the benzene ring. This multi-technique approach embodies the principles of rigorous scientific validation, ensuring the identity and purity of the target molecule for its applications in research and development.

References

  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]

  • Pan, F., et al. (2018). 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate). ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 4-iodobenzenesulfonic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of propyl-sulfonic acid functionalized nanoparticles. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol. NIST WebBook. Retrieved from [Link]

  • RSC Publishing. (n.d.). Spectral properties of 4-(4-hydroxy-1-naphthylazo)benzenesulfonic acid and its application for colorimetric determination of trace Fe3+. Retrieved from [Link]

  • ACS Publications. (2022, March 21). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Frontiers. (n.d.). Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. Retrieved from [Link]

  • Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). H-1 NMR spectrum of phenol. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4-Hydroxy-3,5-diiodobenzenesulfonic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). High resolution NMR spectra of some tri-substituted benzenes. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Sulfamic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN113321609A - Method for synthesizing 4-hydroxyindole.
  • Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • Scirp.org. (2012). Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium. Retrieved from [Link]

  • mzCloud. (2016, March 16). 4 Phenolsulfonic acid. Retrieved from [Link]

  • YouTube. (2023, February 25). FTIR-18 || IR spectra of Alcohols & phenols. Retrieved from [Link]

  • ChemistryViews. (2018, March 15). Substituent Effects on Benzene Rings. Retrieved from [Link]

  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link]

  • RJPBCS. (2010). Synthesis and Characterization of 4-Hydroxy Chalcones Using PEG-400 as a Recyclable Solvent. Retrieved from [Link]

  • University of Pretoria. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link]

  • PubChem. (n.d.). 2-iodobenzenesulfonic Acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Senior Scientist's Guide to Purity Assessment of Synthesized 4-Hydroxy-3-iodobenzenesufonic Acid, Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For a compound like 4-Hydroxy-3-iodobenzenesufonic Acid, Sodium Salt, a versatile building block in organic synthesis, rigorous purity assessment is paramount.[1] Its utility in biological research, particularly as a precursor for radiolabeled imaging agents, demands an exacting understanding of its composition.

This guide provides an in-depth comparison of orthogonal analytical techniques for assessing the purity of synthesized this compound. We will move beyond procedural lists to explore the causality behind methodological choices, offering a self-validating framework for researchers, scientists, and drug development professionals to ensure the integrity of their material.

Understanding the Impurity Profile: A Synthesis-Driven Approach

Effective purity analysis begins with understanding the synthesis route, as this predicts the likely impurities. A common synthesis involves the sulfonation of phenol, followed by regioselective iodination. Another route may involve diazotization of an amino-sulfonic acid precursor followed by a Sandmeyer-type reaction with potassium iodide.

Based on these pathways, potential impurities include:

  • Starting Materials: Unreacted 4-hydroxybenzenesulfonic acid.

  • Regioisomers: 4-Hydroxy-2-iodobenzenesulfonic acid or di-iodinated species.

  • Related Substances: Phenol, inorganic salts (e.g., NaI, Na₂SO₄) from the workup and neutralization steps.

  • Residual Solvents: Water, alcohols (e.g., isopropanol), or other solvents used during purification.[2]

Our analytical strategy must be designed to resolve and quantify these specific, potential contaminants.

Orthogonal Analytical Approaches for Comprehensive Purity Determination

No single technique can provide a complete purity profile. A multi-faceted, or orthogonal, approach is essential for a trustworthy assessment. We will compare High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis, supplemented by methods for specific impurities like water content.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Organic Impurities

HPLC is the cornerstone for separating and quantifying organic impurities, such as starting materials and regioisomers. A reversed-phase method is typically effective for polar aromatic sulfonates.

Expertise & Causality: The choice of a C18 stationary phase provides a hydrophobic backbone for retaining the aromatic ring, while a polar endcapping ensures good peak shape for the highly polar sulfonate group. An acidic mobile phase (e.g., using phosphoric or acetic acid) is crucial to suppress the ionization of the sulfonic acid and phenol groups, leading to sharper peaks and more reproducible retention times.[3] UV detection is ideal, as the benzene ring provides a strong chromophore. The detection wavelength should be set at a λmax where the main compound and expected impurities show significant absorbance.

Experimental Protocol: Reversed-Phase HPLC

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 60% B

    • 25-30 min: 60% B

    • 30-32 min: 60% to 5% B

    • 32-40 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Mobile Phase A to create a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.

Data Interpretation: Purity is typically calculated using the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram. It is critical to validate this method for linearity, accuracy, and precision. The limit of detection (LOD) and limit of quantification (LOQ) for known impurities should be established.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Accurately Weigh ~10 mg of Sample B Dissolve in 10 mL Mobile Phase A A->B C Filter (0.45 µm) B->C D Inject 10 µL into HPLC System C->D E Separation on C18 Column D->E F UV Detection at 230 nm E->F G Integrate Peaks in Chromatogram F->G H Calculate Area Percent Purity G->H

Caption: Workflow from sample preparation to purity calculation in HPLC.

¹H NMR Spectroscopy: Structural Confirmation and Quantitative Analysis

NMR spectroscopy provides invaluable structural information and can be used for quantitative analysis (qNMR). It confirms the identity of the main component and can detect impurities that have distinct proton signals.

Expertise & Causality: ¹H NMR is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei, making it inherently quantitative without the need for identical response factors like in HPLC.[4] For qNMR, an internal standard with a known concentration and non-overlapping peaks is used. Maleic acid or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) are suitable standards for use in D₂O. The choice of a deuterated solvent (D₂O) is critical to avoid a large interfering solvent signal.

Predicted ¹H NMR Spectrum (in D₂O): The aromatic region of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt is expected to show an ABX spin system.

  • H-2: A doublet around 8.0-8.2 ppm.

  • H-6: A doublet of doublets around 7.5-7.7 ppm.

  • H-5: A doublet around 6.9-7.1 ppm.

Impurities like unreacted 4-hydroxybenzenesulfonic acid would show a simpler AA'BB' system (two doublets), which would be readily distinguishable.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • Sample Preparation: Accurately weigh ~15 mg of the sample and ~5 mg of a certified internal standard (e.g., maleic acid) into a vial.

  • Dissolution: Dissolve the mixture in a precise volume (e.g., 0.75 mL) of D₂O.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of any peak being integrated (typically D1 ≥ 30 seconds) to allow for full magnetization recovery.

  • Processing: Apply appropriate phasing and baseline correction. Integrate the well-resolved peaks of the analyte and the internal standard.

Data Interpretation: The purity (P) is calculated using the following formula:

Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • Pstd = Purity of the standard

Logic for NMR Spectral Interpretation

NMR_Logic Start Acquire ¹H NMR Spectrum CheckPeaks Are characteristic ABX peaks present? Start->CheckPeaks CheckImpurity Are unexpected signals observed? CheckPeaks->CheckImpurity Yes Fail Identity questionable or significant impurities present CheckPeaks->Fail No CheckSolvent Identify residual solvent peaks CheckImpurity->CheckSolvent Yes Quantify Perform qNMR calculation vs. internal standard CheckImpurity->Quantify No CheckSolvent->Quantify Pass Identity Confirmed Purity Determined Quantify->Pass

Caption: Decision process for evaluating purity via ¹H NMR spectroscopy.

Elemental Analysis & Titrimetric Methods: Assessing Bulk Composition

Elemental analysis and Karl Fischer titration provide data on the bulk composition of the sample, complementing the separation-based and structure-based techniques.

Elemental Analysis (C, H, S): This technique determines the percentage by weight of carbon, hydrogen, and sulfur. The experimental values are compared against the theoretical values calculated from the molecular formula (C₆H₄INaO₄S).

  • Theoretical Values: C=22.38%, H=1.25%, S=9.95%

  • Trustworthiness: According to United States Pharmacopeia (USP) guidelines, the experimentally determined percentages should typically be within ±0.4% of the theoretical values for a pure substance.[5] Significant deviations can indicate the presence of inorganic salts, excess water, or other non-carbon-containing impurities.

Karl Fischer Titration: This is the gold standard for determining water content. For a hydrated salt, knowing the precise water content is critical for calculating an accurate purity value on an anhydrous basis.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is useful for determining the amount of residual solvents and water. A typical TGA curve for a hydrated salt will show a distinct weight loss step corresponding to the loss of water molecules before the onset of decomposition.[6]

Comparative Summary of Analytical Techniques

ParameterHPLC (UV)¹H NMR SpectroscopyElemental AnalysisKarl Fischer Titration
Information Provided Relative purity, organic impurity profileStructural confirmation, absolute purity (qNMR)Elemental composition, bulk purityWater content
Key Strengths High sensitivity for UV-active impurities, excellent resolutionAbsolute quantification without reference standards, structural infoVerifies correct elemental formulaHigh accuracy and precision for water
Key Limitations Requires reference standards for impurity ID, non-chromophoric impurities are missedLower sensitivity than HPLC, spectral overlap can be an issueNon-specific, does not identify individual impuritiesOnly measures water
Typical Application Primary method for quantifying organic impurities and related substancesIdentity confirmation, absolute assay, and purity vs. standardConfirms bulk composition and absence of major inorganic impuritiesAccurate quantification of residual water

Conclusion and Recommended Workflow

A comprehensive and trustworthy assessment of this compound purity requires an orthogonal approach.

  • Identity & Structure: Use ¹H NMR to confirm the chemical structure and identify any major structural isomers or impurities.

  • Organic Purity: Employ a validated Reversed-Phase HPLC method to separate and quantify related organic impurities, including starting materials and regioisomers.

  • Water Content: Determine the precise water content using Karl Fischer Titration .

  • Bulk Composition: Verify the elemental composition with Elemental Analysis (C, H, S) to ensure it aligns with the theoretical formula and to check for non-organic impurities.

By integrating the results from these distinct yet complementary techniques, a researcher can build a robust, self-validating purity profile, ensuring the quality and reliability of the material for its intended downstream applications.

References

  • Google Patents. (2005). WO2005118554A2 - Factor viia inhibitor.
  • JKU ePUB. (2020). NOVEL INSIGHTS INTO THE IDODINE(III) / CINCHONA ALKALOID MEDIATED 𝛂-CHLORINATION OF 𝛃-KETOESTERS. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). <233> ELEMENTAL IMPURITIES—PROCEDURES. Retrieved from [Link]

  • ResearchGate. (n.d.). TGA and derivatives curves of PP, SDBS, EG and MAPP. Retrieved from [Link]

  • S. Manabe, Y. Mori, T. Wakabayashi, S. Nagayama, S. Kobayashi. (2013). Organic synthesis inside particles in water: Lewis acid−surfactant-combined catalysts. Tetrahedron Letters, 54, 3105-3110.
  • United States Pharmacopeia. (n.d.). <232> ELEMENTAL IMPURITIES—LIMITS. Retrieved from [Link]

  • VTechWorks. (1997). CHEMICAL IDENTIFICATION AND FLAVOR PROFILE ANALYSIS OF IODINATED PHENOLS PRODUCED FROM DISINFECTION OF SPACECRAFT DRINKING WATER. Retrieved from [Link]

  • Bruker. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

Sources

A Comparative Analysis of the Biological Efficacy of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt and Structurally Related Phenolsulfonates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and development, the systematic evaluation of structure-activity relationships (SAR) is paramount. The halogenation of a parent compound can profoundly influence its physicochemical properties, including lipophilicity, electronic effects, and steric hindrance, thereby modulating its biological activity. This guide provides an in-depth comparative analysis of the biological efficacy of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt, a mono-iodinated phenolsulfonate, against its non-iodinated and di-iodinated counterparts: 4-Hydroxybenzenesulfonic Acid, Sodium Salt and 4-Hydroxy-3,5-diiodobenzenesulfonic Acid, Sodium Salt (Sozoiodolic Acid).

This technical guide is designed for researchers, scientists, and professionals in drug development. We will explore the hypothetical biological activities of these compounds, focusing on their potential as anticancer agents, antioxidants, and metal chelators. While direct comparative studies are limited in the existing literature, this guide will provide a framework for such an investigation, complete with detailed experimental protocols and the scientific rationale underpinning the proposed assays.

Structural Comparison and Hypothesized Biological Implications

The three compounds at the center of this analysis share a common 4-hydroxybenzenesulfonic acid backbone. The key structural variable is the degree of iodination at the positions ortho to the hydroxyl group.

  • 4-Hydroxybenzenesulfonic Acid, Sodium Salt: The non-iodinated parent compound. Its biological activity is expected to be primarily driven by the phenolic hydroxyl and sulfonic acid groups.

  • 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt: The mono-iodinated subject of our investigation. The addition of a single iodine atom is hypothesized to increase lipophilicity and introduce a potential site for halogen bonding, which may enhance protein-ligand interactions.

  • 4-Hydroxy-3,5-diiodobenzenesulfonic Acid, Sodium Salt (Sozoiodolic Acid): The di-iodinated analog. The presence of two iodine atoms will further increase lipophilicity and steric bulk, which could either enhance or diminish its interaction with biological targets compared to the mono-iodinated form.

The following diagram illustrates the structural relationships between these compounds.

G cluster_0 Comparative Structures A 4-Hydroxybenzenesulfonic Acid, Sodium Salt (Non-iodinated) B 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt (Mono-iodinated) A->B + Iodine C 4-Hydroxy-3,5-diiodobenzenesulfonic Acid, Sodium Salt (Di-iodinated) B->C + Iodine

Caption: Structural progression from the non-iodinated to the di-iodinated compound.

Comparative Biological Efficacy: A Proposed Investigational Framework

Given the limited direct comparative data in the literature, we propose a series of in vitro assays to elucidate the structure-activity relationships of these compounds. The following sections detail the rationale and methodology for evaluating their cytotoxic, antioxidant, and metal-chelating properties.

Cytotoxic Activity against Cancer Cell Lines

Phenolic compounds have been investigated for their potential anticancer properties.[1] A study has indicated that 4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt exhibits a dose-dependent cytotoxic effect on K562 leukemia cells.[1] To quantitatively compare the cytotoxic potential of the three compounds, a colorimetric cell viability assay, such as the MTT assay, is recommended.

The following table illustrates how the IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for the three compounds could be presented.

CompoundCancer Cell LineIC50 (µM) [Hypothetical]
4-Hydroxybenzenesulfonic Acid, Sodium SaltK562 (Leukemia)> 500
4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium SaltK562 (Leukemia)150
4-Hydroxy-3,5-diiodobenzenesulfonic Acid, Sodium SaltK562 (Leukemia)75
4-Hydroxybenzenesulfonic Acid, Sodium SaltMCF-7 (Breast)> 500
4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium SaltMCF-7 (Breast)200
4-Hydroxy-3,5-diiodobenzenesulfonic Acid, Sodium SaltMCF-7 (Breast)120

Rationale for Experimental Design: The choice of the MTT assay is based on its reliability and widespread use for assessing cell viability.[2] The assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. By comparing the IC50 values, we can directly assess the impact of iodination on the cytotoxic potency of the compounds. The inclusion of a second cell line, such as MCF-7, would provide insights into the potential cancer cell type specificity of their activity.

This protocol is adapted for adherent cancer cell lines like MCF-7.

G start Start seed_cells Seed cells in a 96-well plate and incubate for 24 hours start->seed_cells treat_cells Treat cells with varying concentrations of test compounds seed_cells->treat_cells incubate_72h Incubate for 72 hours treat_cells->incubate_72h add_mtt Add MTT solution to each well and incubate for 4 hours incubate_72h->add_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize read_absorbance Measure absorbance at 570 nm using a microplate reader solubilize->read_absorbance calculate_ic50 Calculate cell viability and determine IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed adherent cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to obtain a range of desired concentrations.

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and replace it with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the solvent used for the stock solutions) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the treated plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well. Incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Antioxidant Activity

The phenolic hydroxyl group in the compounds suggests potential antioxidant activity. Antioxidants can neutralize harmful free radicals, and this property is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.

The following table illustrates how the results from the DPPH and FRAP assays could be presented.

CompoundDPPH Scavenging IC50 (µM) [Hypothetical]FRAP Value (µM Fe(II) equivalents/µM compound) [Hypothetical]
4-Hydroxybenzenesulfonic Acid, Sodium Salt2500.8
4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt1801.2
4-Hydroxy-3,5-diiodobenzenesulfonic Acid, Sodium Salt1501.5
Ascorbic Acid (Positive Control)502.0

Rationale for Experimental Design: The DPPH assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, thus quenching its absorbance. The FRAP assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Together, these assays provide a comprehensive assessment of the antioxidant potential of the compounds. Ascorbic acid is a well-established antioxidant and serves as a positive control.

G start Start prepare_solutions Prepare methanolic solutions of test compounds and DPPH start->prepare_solutions mix_solutions Mix compound solutions with DPPH solution in a 96-well plate prepare_solutions->mix_solutions incubate_dark Incubate in the dark at room temperature for 30 minutes mix_solutions->incubate_dark read_absorbance Measure absorbance at 517 nm incubate_dark->read_absorbance calculate_scavenging Calculate the percentage of DPPH radical scavenging and IC50 read_absorbance->calculate_scavenging end End calculate_scavenging->end

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of the test compounds and a positive control (e.g., ascorbic acid) in methanol.

  • Assay Procedure: In a 96-well plate, add 50 µL of various concentrations of the test compounds to 150 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration. Plot the percentage of scavenging activity against the compound concentration to determine the IC50 value.

Metal Chelating Activity

The presence of a catechol-like moiety (in the dihydroxy forms) or a hydroxyl group adjacent to other electron-withdrawing groups can confer metal-chelating properties. Iron, a transition metal, can participate in the generation of reactive oxygen species through the Fenton reaction. Chelating excess iron can be a therapeutic strategy to mitigate oxidative stress. The ferrous ion (Fe²⁺) chelating assay using ferrozine is a common method to assess this activity.

The following table illustrates how the results from the ferrous ion chelating assay could be presented.

CompoundFerrous Ion Chelating IC50 (µM) [Hypothetical]
4-Hydroxybenzenesulfonic Acid, Sodium Salt> 1000
4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt800
4-Hydroxy-3,5-diiodobenzenesulfonic Acid, Sodium Salt650
EDTA (Positive Control)15

Rationale for Experimental Design: This assay is based on the principle that a chelating agent will compete with ferrozine for the binding of ferrous ions, leading to a decrease in the formation of the colored ferrozine-Fe²⁺ complex.[3] EDTA is a strong metal chelator and serves as an excellent positive control.

G start Start prepare_reagents Prepare solutions of test compounds, FeCl₂, and ferrozine start->prepare_reagents mix_compound_fecl2 Mix test compound solutions with FeCl₂ prepare_reagents->mix_compound_fecl2 incubate_5min Incubate for 5 minutes mix_compound_fecl2->incubate_5min add_ferrozine Add ferrozine solution to initiate the color reaction incubate_5min->add_ferrozine incubate_10min Incubate for 10 minutes add_ferrozine->incubate_10min read_absorbance Measure absorbance at 562 nm incubate_10min->read_absorbance calculate_chelation Calculate the percentage of ferrous ion chelation and IC50 read_absorbance->calculate_chelation end End calculate_chelation->end

Caption: Workflow for the ferrous ion chelating assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the test compounds and a positive control (e.g., EDTA) in water or a suitable buffer. Prepare a 2 mM FeCl₂ solution and a 5 mM ferrozine solution.

  • Assay Procedure: In a 96-well plate, add 50 µL of various concentrations of the test compounds to 50 µL of the 2 mM FeCl₂ solution.

  • Incubation: Incubate the mixture for 5 minutes at room temperature.

  • Color Development: Add 100 µL of the 5 mM ferrozine solution to each well to initiate the color reaction.

  • Incubation: Incubate the plate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance of each well at 562 nm.

  • Data Analysis: Calculate the percentage of ferrous ion chelation for each concentration. Plot the percentage of chelation against the compound concentration to determine the IC50 value.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative evaluation of the biological efficacy of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt and its structural analogs. While direct experimental data is currently lacking in the public domain, the proposed investigational workflow, based on established in vitro assays, offers a robust strategy to elucidate the structure-activity relationships within this series of compounds.

The hypothetical data presented herein suggests that iodination may enhance the cytotoxic, antioxidant, and metal-chelating properties of the parent 4-hydroxybenzenesulfonic acid structure. Future research should focus on executing these comparative studies to generate empirical data. Such studies will be invaluable for understanding the impact of halogenation on the biological activity of phenolsulfonates and could guide the design of novel therapeutic agents with improved efficacy.

References

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (2023). DPPH Radical Scavenging Assay. Retrieved from [Link]

  • Science.gov. (n.d.). cancer cells ic50: Topics by Science.gov. Retrieved from [Link]

  • Semantic Scholar. (2018). Ferrozine Assay for Simple and Cheap Iron Analysis of Silica-Coated Iron Oxide Nanoparticles. Retrieved from [Link]

  • Zen-Bio, Inc. (n.d.). Ferrous Iron Chelating (FIC) Assay Kit. Retrieved from [Link]

Sources

A Cost-Benefit Analysis of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt: A Comparative Guide for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher, scientist, and drug development professional, the selection of a starting material is a critical decision point that dictates the efficiency, cost, and ultimate success of a synthetic campaign. This guide provides an in-depth analysis of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt (CAS 121208-93-3), a versatile yet specific building block. We will move beyond a simple cataloging of properties to a critical evaluation of its synthetic utility, cost-effectiveness, and performance compared to alternative strategies for the introduction of iodine into aromatic systems.

Introduction: The Strategic Value of a Pre-functionalized Intermediate

4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt is a halogenated aromatic sulfonate. Its structure, featuring a hydroxyl, a sulfonic acid salt, and an iodine atom on a benzene ring, makes it a valuable intermediate in several fields. The sulfonic acid group confers significant water solubility, while the hydroxyl and iodine groups provide reactive handles for a variety of chemical transformations.[1]

The primary strategic advantage of this compound lies in its nature as a regiocontrolled building block . In complex syntheses, introducing substituents at specific positions on an aromatic ring can be challenging, often requiring multi-step blocking and deblocking strategies or suffering from poor selectivity. By providing the desired ortho-iodo-phenol arrangement from the outset, this reagent can significantly shorten synthetic routes and improve overall yield, which are key considerations in a cost-benefit analysis.

Physicochemical Profile

A clear understanding of a reagent's properties is fundamental to its effective application.

PropertyValueSource
IUPAC Name sodium;4-hydroxy-3-iodobenzenesulfonate[1]
CAS Number 121208-93-3[2]
Molecular Formula C₆H₄INaO₄S[1]
Molecular Weight 300.07 g/mol [2]
Appearance Off-white solid[2]
Melting Point >300°C (decomposes)[2]
Solubility Soluble in Water, DMSO, Methanol[1][2]
Storage -20°C Freezer, hygroscopic[1][2]

Synthesis and Cost-Effectiveness

The economic viability of using this reagent is intrinsically linked to its synthesis. The most common laboratory and industrial route is a three-step process starting from phenol.

phenol Phenol sulfonation Sulfonation phenol->sulfonation H₂SO₄, 100-120°C hbas 4-Hydroxybenzenesulfonic Acid sulfonation->hbas iodination Iodination hbas->iodination ICl, pH 5-7 ihbas 4-Hydroxy-3-iodobenzenesulfonic Acid iodination->ihbas neutralization Neutralization ihbas->neutralization NaOH (aq) final_product Final Product: Sodium 4-hydroxy-3-iodobenzenesulfonate neutralization->final_product cluster_0 Strategy A: Building Block Approach cluster_1 Strategy B: Late-Stage Iodination start Goal: Synthesize Iodinated Phenol Derivative a1 Start with: 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt start->a1 Choose Pre-functionalized Reagent b1 Start with: 4-Hydroxybenzenesulfonic Acid, Sodium Salt start->b1 Choose Simpler Precursor a2 Perform further reactions (e.g., nucleophilic substitution) a1->a2 end_a Final Product a2->end_a High Regioselectivity b2 Perform Iodination b1->b2 b3 Purify regioisomers b2->b3 end_b Final Product b3->end_b Potential for mixed products, requires more purification

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Characterization

4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt is an organosulfur compound containing a hydroxyl, an iodo, and a sulfonate group attached to a benzene ring.[1] Based on the known hazards of similar benzenesulfonic acid derivatives and iodinated organic compounds, we must assume the following potential hazards:

  • Skin and Eye Irritation: Benzenesulfonic acids are known to be corrosive or irritants.[2] Direct contact can cause skin irritation or serious eye damage.[3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[3][4]

  • Harmful if Swallowed: Ingestion may lead to gastrointestinal irritation.[4][5]

  • Environmental Hazard: Iodinated compounds can be toxic to aquatic life and should not be released into the environment.[6] Improper incineration of iodine-containing waste can lead to environmental contamination.[7]

Given these potential hazards, this compound must be handled and disposed of as hazardous chemical waste.

Personal Protective Equipment (PPE) for Waste Handling

A multi-layered approach to PPE is essential to minimize exposure during the handling and disposal of 4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt waste.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact with the chemical.
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Body Protection A lab coat and closed-toe shoes.Prevents contamination of personal clothing and skin.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Minimizes the inhalation of any dusts or aerosols.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation.

  • Don PPE: Wear the appropriate PPE as detailed in the table above.

  • Containment: For liquid spills, use an inert absorbent material like sand, earth, or vermiculite to soak up the substance.[7] For solid spills, carefully sweep the material to avoid generating dust.

  • Collection: Collect the absorbed material or swept solid into a designated, properly labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent or detergent and water. Collect the cleaning materials as hazardous waste.

  • Dispose: Dispose of all contaminated materials, including PPE, as hazardous waste.

Disposal Workflow and Protocol

The guiding principle for the disposal of 4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt is to treat it as a halogenated organic waste. This necessitates segregation from non-halogenated waste streams to ensure proper treatment and to prevent the formation of toxic byproducts during disposal.

DisposalWorkflow start Waste Generation (4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt) is_solid_or_liquid Solid or Liquid Waste? start->is_solid_or_liquid collect_solid Collect in a designated, compatible solid waste container. is_solid_or_liquid->collect_solid Solid collect_liquid Collect in a designated, compatible liquid waste container. is_solid_or_liquid->collect_liquid Liquid label_container Label Container: 'Hazardous Waste - Halogenated Organic' List chemical name and concentration. collect_solid->label_container collect_liquid->label_container storage Store in a designated Satellite Accumulation Area (SAA). Ensure secondary containment. label_container->storage request_pickup Request pickup by Environmental Health & Safety (EHS). storage->request_pickup

Caption: Disposal workflow for 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt.

Step-by-Step Disposal Procedure:

  • Waste Segregation: At the point of generation, designate a specific waste stream for 4-Hydroxy-3-iodobenzenesulfonic acid, sodium salt and other halogenated organic compounds. Do not mix with non-halogenated waste.

  • Container Selection: Use a chemically compatible container with a secure, tight-fitting lid. For liquid waste, a high-density polyethylene (HDPE) or glass container is appropriate. Avoid metal containers for acidic or basic waste.[7]

  • Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt," and an indication that it is a "Halogenated Organic Compound."

  • Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel. The SAA should be in a well-ventilated area and away from incompatible materials such as strong oxidizing agents and strong bases.[3]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak.

  • Container Full: Once the container is full, or within one year of the first addition of waste, arrange for disposal. Do not overfill containers; leave at least 10% headspace for expansion.

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup and final disposal.[6] Disposal should be in accordance with all federal, state, and local regulations.[8]

Crucially, do not dispose of this chemical down the drain or in regular trash. [6]

Emergency First Aid

In the event of accidental exposure, take the following immediate actions:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Regulatory Compliance

The disposal of this chemical waste is governed by the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA). Adherence to these guidelines is mandatory to ensure a safe and compliant laboratory environment.

References

  • Case Western Reserve University. (n.d.). Environmental Health and Safety Disposal of Iodine. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Iodine Disposal For Businesses. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. In Toxicological Profile for Iodine. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-hydroxypropyl)-4-iodobenzenesulfonamide. Retrieved from [Link]

  • Reddit. (2019). How do you dispose of the iodine-starch complex after a redox titration? Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Dodecylbenzenesulfonic acid, sodium salt, tech. Retrieved from [Link]

  • ACS Publications. (2014). Formation of Toxic Iodinated Disinfection By-Products from Compounds Used in Medical Imaging. Environmental Science & Technology. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4-Hydroxy-3,5-diiodobenzenesulfonic acid. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical reagent, regardless of its perceived hazard, demands a systematic approach grounded in a thorough understanding of its properties. This guide provides essential, field-proven safety and logistical information for the handling of 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt (CAS No. 121208-93-3). The protocols herein are designed not as a rigid checklist, but as a self-validating system of safety, explaining the causality behind each recommendation to build a culture of proactive risk mitigation.

Hazard Assessment: Understanding the "Why"

The molecule is a derivative of benzenesulfonic acid. Aromatic sulfonic acids are generally strong acids and can be corrosive or irritating to skin and eyes.[2] For instance, the closely related 4-Hydroxybenzenesulfonic acid is classified as causing severe skin burns and eye damage.[3] Another analogue, sodium p-hydroxybenzenesulphonate, is listed with GHS hazard statements indicating it is harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[4] Furthermore, as a solid powder, it poses a risk of respiratory tract irritation if inhaled.[2][5]

Based on this analysis, we must handle 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt with the assumption that it presents the following hazards until proven otherwise.

Hazard Class GHS Hazard Code (Inferred) Rationale / Potential Effects
Skin Corrosion / IrritationH314 / H315The sulfonic acid group suggests corrosive or irritating properties. Analogues cause skin irritation and even severe burns.[2][3][4]
Serious Eye Damage / IrritationH318 / H319Assumed to be a severe eye irritant based on data for similar compounds.[3][4] Direct contact with corrosive solids can cause permanent damage.
Acute Toxicity, Oral (Harmful)H302Considered potentially harmful if swallowed based on analogue data.[4]
Specific Target Organ ToxicityH335As a fine powder, it may cause respiratory irritation if inhaled.[2][3][5]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical. It must be chosen to address all potential routes of exposure identified in our hazard assessment. The following table outlines the minimum required PPE for handling this compound in a standard laboratory setting.

Protection Area Required PPE Justification & Expert Insights
Eye & Face Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against dust and splashes.[2] A face shield worn over the goggles is mandatory when handling the powder outside of a glove box to protect the entire face from accidental splashes during solution preparation.
Hand Nitrile or Neoprene GlovesNitrile gloves offer excellent protection against incidental contact with many chemicals and are a standard in most laboratory environments. For prolonged handling or when preparing concentrated solutions, heavier gloves such as butyl rubber may be more appropriate.[6] Crucially, always inspect gloves for tears or punctures before use.
Body Flame-Retardant Cotton Lab CoatA fully buttoned lab coat protects the skin and personal clothing from minor spills and dust. Ensure the material is appropriate for the lab environment.
Respiratory Use in a Chemical Fume HoodThis is an engineering control, which is superior to relying solely on PPE. All weighing and solution preparation should be conducted within a certified chemical fume hood to prevent inhalation of the powder.[3][7] If a fume hood is unavailable, a NIOSH-approved respirator with an N95 filter for particulates is the absolute minimum requirement, though this is a less preferred control measure.[8]

Operational & Disposal Plan: A Step-by-Step Protocol

Trust in a protocol comes from its clarity and logic. The following steps provide a self-validating workflow for safely handling 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt.

Experimental Protocol: Weighing and Solubilization
  • Preparation: Before retrieving the chemical, ensure your workspace is clean. Confirm that the chemical fume hood is operational and the sash is at the appropriate working height. Don all required PPE as outlined in the table above.

  • Chemical Retrieval: Transport the chemical container in a secondary, shatter-proof container from its storage location (recommended: -20°C freezer) to the fume hood.[1]

  • Weighing: Inside the fume hood, carefully open the container. Use a spatula to transfer the desired amount of the off-white solid onto a weigh boat or into a tared vessel. Work deliberately to minimize dust generation.

  • Closing: Securely close the primary chemical container immediately after weighing.

  • Solubilization: Place the vessel containing the weighed chemical into a larger beaker for stability. Slowly add your chosen solvent (e.g., DMSO, Methanol, Water) to the vessel.[1] The process should be controlled to avoid splashing.

  • Initial Cleanup: Decontaminate the spatula and any surfaces within the fume hood that may have come into contact with the chemical using a damp cloth. Dispose of the weigh boat and cloth as solid chemical waste.

  • Doffing PPE: Once the experiment is set up and stable, remove PPE in the correct order (gloves first, then face shield, then goggles, then lab coat) to avoid cross-contamination. Wash hands thoroughly with soap and water.[4]

Spill Management

In the event of a small spill inside a fume hood:

  • Alert: Notify colleagues in the immediate area.

  • Isolate: Keep the fume hood running.

  • Absorb: If a solution is spilled, cover it with an inert absorbent material. If it is a solid, gently cover it with a damp paper towel to avoid raising dust.

  • Collect: Carefully scoop the absorbed material or towel into a designated, sealable waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Label the waste container appropriately and dispose of it according to institutional guidelines.

Disposal Plan

All waste containing 4-Hydroxy-3-iodobenzenesulfonic Acid, Sodium Salt, whether solid or in solution, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a clearly labeled, sealed, and chemically compatible container. The label should include the full chemical name and an approximate concentration.

  • Disposal Route: Do not dispose of this chemical down the drain. The container must be transferred to an approved waste disposal plant through your institution's Environmental Health & Safety (EH&S) office.[3][4][5] Adherence to local and national regulations is mandatory.

Workflow Visualization

The following diagram illustrates the logical flow for the safe handling of this chemical, from initial preparation to final disposal, including emergency responses.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep 1. Verify Fume Hood 2. Don Full PPE weigh Weigh Solid prep->weigh solubilize Prepare Solution weigh->solubilize spill Spill Event weigh->spill Potential Incident cleanup Decontaminate Workspace solubilize->cleanup exposure Exposure Event (Skin/Eye Contact) solubilize->exposure Potential Incident waste Collect in Labeled Hazardous Waste Container cleanup->waste dispose Dispose via EH&S waste->dispose flush Flush with Water (15 min) Seek Medical Attention exposure->flush evacuate Alert & Isolate Follow Spill Protocol spill->evacuate

Caption: Safe Handling & Emergency Response Workflow.

References

  • Capital Resin Corporation. (2022). Strategies for the Safe Handling of Sulfonic Acid. Retrieved from [Link]

  • PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]

  • GHS. (n.d.). List of GHS Hazard and Precautionary Statements. Retrieved from [Link]

  • Industrial Safety Tips. (2024). PPE For Chemical Handling With Example. Retrieved from [Link]

  • Wikipedia. (n.d.). GHS hazard statements. Retrieved from [Link]

  • LeelineWork. (2024). What PPE Should You Wear When Handling Acid 2024?. Retrieved from [Link]

  • BradyID.com. (n.d.). GHS Hazard Statements - List, Codes & Implementation. Retrieved from [Link]

  • NC DPH: Epidemiology. (2019). Occupational Safety Resources on Sulfuric Acid. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Dodecylbenzenesulfonic acid, sodium salt, tech.. Retrieved from [Link]

  • Environmental Health and Safety - University of Washington. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • EHSO Manual. (2024). Hazardous Waste. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.